molecular formula C6H6N2O2 B1297798 6-Methylpyrazine-2-carboxylic acid CAS No. 5521-61-9

6-Methylpyrazine-2-carboxylic acid

Cat. No.: B1297798
CAS No.: 5521-61-9
M. Wt: 138.12 g/mol
InChI Key: YDSUJIRXXROKQG-UHFFFAOYSA-N
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Description

6-Methylpyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyrazine-2-carboxylic acid
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InChI

InChI=1S/C6H6N2O2/c1-4-2-7-3-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSUJIRXXROKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203709
Record name 6-Methylpyrazine-2-carboxylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5521-61-9
Record name 6-Methylpyrazine-2-carboxylic acid
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Record name 6-Methylpyrazine-2-carboxylic acid
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Record name 6-Methylpyrazine-2-carboxylic acid
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Record name 6-METHYLPYRAZINE-2-CARBOXYLIC ACID
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Foundational & Exploratory

6-Methylpyrazine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 6-Methylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of this compound (CAS No: 5521-61-9), a key intermediate in organic and pharmaceutical synthesis. This guide includes quantitative data, detailed experimental protocols, and a workflow visualization to support research and development activities.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a carboxylic acid group.[1] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 5521-61-9[1][2][3][4]
Molecular Formula C₆H₆N₂O₂[1][3][5][6][7]
Molecular Weight 138.12 g/mol [1][2][3][5][6][7]
IUPAC Name This compound[1]
Synonyms 6-methylpyrazinoic acid, 2-Carboxy-6-methylpyrazine[2][3][7]
Melting Point 138-140 °C[2][5]
Boiling Point 302.8 ± 37.0 °C (Predicted at 760 mmHg)[2][5]
Density 1.3 ± 0.1 g/cm³[5]
pKa 3.10 ± 0.10 (Predicted)[2]
Flash Point 136.9 ± 26.5 °C[5]
Physical Form Solid
Purity >98% (by HPLC)[7]
Storage Temperature 2-8 °C, Sealed in dry conditions[2][7]

Synthesis and Experimental Protocols

This compound is primarily used as an organic synthesis and pharmaceutical intermediate.[2] A common method for its preparation involves the oxidation of 2,6-Dimethylpyrazine.[2][5]

Experimental Protocol: Oxidation of 2,6-Dimethylpyrazine

This protocol outlines the synthesis of this compound from 2,6-Dimethylpyrazine using potassium permanganate (KMnO₄) as the oxidizing agent.[2][5]

Materials:

  • 2,6-Dimethylpyrazine (500mg, 4.60 mmol)

  • Potassium permanganate (KMnO₄)

  • Deionized Water (H₂O)

  • 5M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 2,6-Dimethylpyrazine (500mg, 4.60 mmol) in 10 ml of water in a suitable reaction vessel.

  • Heating: Heat the solution to 70 °C.

  • Oxidation: Prepare a solution of KMnO₄ in 25 ml of water. Add this solution dropwise to the heated 2,6-Dimethylpyrazine solution.

  • Reaction: Stir and continue heating the mixture overnight.

  • Filtration: After cooling to room temperature, filter the manganese dioxide (MnO₂) precipitate and wash it several times with water.

  • Acidification: Acidify the collected filtrate with a 5M HCl solution to a pH of 1.5.

  • Extraction: Extract the acidified solution with ethyl acetate (3 x 50 ml).

  • Drying and Evaporation: Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent to yield the final product, this compound.[2][5]

  • Analysis: The product can be confirmed by mass spectrometry; MS (ES+) m/e 139 [M+H]⁺.[2][5]

Applications in Drug Development

While not typically a final active pharmaceutical ingredient (API), this compound serves as a critical precursor for synthesizing compounds with therapeutic potential. Its structure is a key component in developing molecules targeting infectious diseases and oncology.

Synthetic Workflow Visualization

The following diagram illustrates the role of this compound as a foundational intermediate in the synthesis of biologically active compounds. It can be used to synthesize compounds that are active against M. tuberculosis H37Rv and compounds useful for the inhibition of tumor cell invasion and metastasis.[2]

G cluster_start Starting Material cluster_intermediate Core Intermediate cluster_synthesis Further Synthesis (e.g., Amide Coupling) cluster_end Target Bioactive Compounds A 2,6-Dimethylpyrazine B 6-Methylpyrazine- 2-carboxylic acid A->B Oxidation (KMnO₄) C Coupling with Amines/ Other Reagents B->C D Anti-Tuberculosis Agents C->D E Anti-Metastatic/ Anti-Inflammatory Agents C->E

Caption: Synthetic pathway from 2,6-Dimethylpyrazine to bioactive compounds.

Reactivity and Stability

  • Stability: The product is considered stable, and hazardous polymerization will not occur under normal conditions.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Storage: For long-term stability, it should be stored in its original, securely sealed container at 2-8°C.[2][7]

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1][5][8]

  • H319: Causes serious eye irritation.[1][8]

  • H335: May cause respiratory irritation.[1][8]

Precautionary Measures:

  • P261: Avoid breathing dust.[1][8]

  • P280: Wear protective gloves, eye protection, and face protection.[1][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area, should be strictly followed when handling this compound.[8]

References

An In-depth Technical Guide to the Structure Elucidation of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-methylpyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the compound's chemical and physical properties, detailed methodologies for its synthesis and characterization, and its relevance in medicinal chemistry.

Compound Overview

This compound (CAS No. 5521-61-9) is a heterocyclic aromatic compound with the molecular formula C₆H₆N₂O₂.[1][2][3] Its structure consists of a pyrazine ring substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position. This compound serves as a crucial building block in the synthesis of pharmacologically active molecules, including compounds with activity against M. tuberculosis.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₆H₆N₂O₂[1][2][3]
Molecular Weight 138.12 g/mol [1][2]
CAS Number 5521-61-9[1][3]
Melting Point 138-140 °C[4]
Boiling Point (Predicted) 302.8 ± 37.0 °C[4]
Density (Predicted) 1.319 g/cm³[4]
pKa (Predicted) 3.10 ± 0.10[4]
Appearance Solid
Synonyms 6-Methyl-2-pyrazinecarboxylic acid, 2-Carboxy-6-methylpyrazine, 6-Methylpyrazinoic acid[1]

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While publicly available experimental spectra are limited, the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are discussed below based on the known structure and typical spectroscopic values for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons and the two aromatic protons on the pyrazine ring, in addition to a broad singlet for the carboxylic acid proton.

  • Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.5-2.7 ppm.

  • Aromatic Protons (C₅-H and C₃-H): Two singlets, each integrating to 1H, are expected in the aromatic region (δ 8.0-9.0 ppm). The exact chemical shifts will depend on the electronic environment created by the methyl and carboxylic acid groups.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around δ 20-25 ppm.

  • Aromatic Carbons (C₃, C₅, C₆): Signals for the protonated aromatic carbons are expected between δ 140-150 ppm. The carbon bearing the methyl group (C₆) would also appear in this region.

  • Quaternary Carbon (C₂): The carbon attached to the carboxylic acid group is expected to be deshielded and appear around δ 150-155 ppm.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of δ 165-175 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) positive ion mode, the spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 139.[4] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns in electron ionization (EI) would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the pyrazine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=N and C=C Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Methyl): Absorptions just above and below 3000 cm⁻¹, respectively.

Experimental Protocols

Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound via the oxidation of 2,6-dimethylpyrazine.

Materials:

  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water

  • 5M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,6-dimethylpyrazine (e.g., 500 mg, 4.60 mmol) in water (10 mL) in a round-bottom flask.[4]

  • Heat the solution to 70 °C with stirring.[4]

  • Slowly add a solution of potassium permanganate in water (e.g., in 25 mL) dropwise to the heated solution.[4]

  • Continue stirring and heating the reaction mixture overnight. The formation of a brown precipitate of manganese dioxide (MnO₂) will be observed.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water.[4]

  • Combine the filtrate and washings. Acidify the solution to a pH of approximately 1.5 using 5M HCl.[4]

  • Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL).[4]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[4]

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.[4]

  • The crude product can be further purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_6_Dimethylpyrazine 2,6-Dimethylpyrazine Oxidation Oxidation at 70°C in Water 2_6_Dimethylpyrazine->Oxidation KMnO4 Potassium Permanganate (KMnO4) KMnO4->Oxidation Filtration Filtration to remove MnO2 Oxidation->Filtration Reaction Mixture Acidification Acidification (pH 1.5) Filtration->Acidification Aqueous Filtrate Extraction Ethyl Acetate Extraction Acidification->Extraction Drying Drying over MgSO4 Extraction->Drying Organic Layer Evaporation Solvent Evaporation Drying->Evaporation Final_Product 6-Methylpyrazine- 2-carboxylic acid Evaporation->Final_Product Crude Product

Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Protocols

General Protocol for IR Spectroscopy (Thin Solid Film):

  • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

  • Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum according to the instrument's operating procedure.

General Protocol for Mass Spectrometry (Electrospray Ionization):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with liquid chromatography.

  • Set the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimize ionization.

  • Acquire the mass spectrum in the desired mass range.

Biological Relevance and Potential Signaling Pathway

This compound is an analog of pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide. The mechanism of action of pyrazinamide is crucial for understanding the potential biological activity of its derivatives. Pyrazinamide is a prodrug that is converted to pyrazinoic acid by the bacterial enzyme pyrazinamidase (PncA) within Mycobacterium tuberculosis. The acidic environment of tuberculous lesions is thought to enhance the activity of pyrazinoic acid, which disrupts the bacterial membrane potential and inhibits membrane transport.

Biological_Pathway Pyrazinamide Pyrazinamide PncA Pyrazinamidase (PncA) (M. tuberculosis enzyme) Pyrazinamide->PncA Enters Bacterium Pyrazinoic_Acid Pyrazinoic Acid (Active Form) Membrane_Potential_Disruption Disruption of Membrane Potential Pyrazinoic_Acid->Membrane_Potential_Disruption Accumulates in Acidic pH Membrane_Transport_Inhibition Inhibition of Membrane Transport Pyrazinoic_Acid->Membrane_Transport_Inhibition PncA->Pyrazinoic_Acid Conversion Acidic_Environment Acidic Environment (Tuberculous Lesion) Acidic_Environment->Pyrazinoic_Acid Enhances Accumulation Bacterial_Cell_Death Bacterial Cell Death Membrane_Potential_Disruption->Bacterial_Cell_Death Membrane_Transport_Inhibition->Bacterial_Cell_Death

Caption: Proposed mechanism of action of pyrazinoic acid in M. tuberculosis.

Conclusion

The structural elucidation of this compound is readily achievable through standard spectroscopic methods. Its synthesis from commercially available starting materials is straightforward, making it an accessible intermediate for drug discovery and development. The compound's structural similarity to the active form of a key anti-tuberculosis drug highlights its potential for the development of new therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this important chemical entity.

References

A Technical Guide to 6-Methylpyrazine-2-carboxylic Acid (CAS: 5521-61-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 6-Methylpyrazine-2-carboxylic acid (CAS No. 5521-61-9), a heterocyclic organic compound of significant interest in pharmaceutical and chemical research. It details the compound's physicochemical properties, spectroscopic profile, synthesis methodologies, and key chemical reactions. Furthermore, this guide explores its primary applications as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-tubercular and antimicrobial compounds. Detailed experimental protocols, analytical methods, and safety information are presented to support researchers in their work with this versatile chemical building block.

Physicochemical Properties

This compound is a white, solid crystalline powder at room temperature.[1][2] It belongs to the pyrazinecarboxylic acid family, a class of compounds recognized for its presence in various bioactive molecules. Its core structure, a pyrazine ring substituted with a carboxylic acid and a methyl group, makes it a valuable scaffold for chemical modification. The compound should be stored in a dry, sealed container at 2-8°C.[1][3][4][5]

Table 1: General and Physicochemical Properties

Property Value Reference(s)
CAS Number 5521-61-9 [1][3][6]
Molecular Formula C₆H₆N₂O₂ [1][3][6][7]
Molecular Weight 138.12 g/mol [3][5][6][8]
IUPAC Name This compound [1][9]
Synonyms 2-Carboxy-6-methylpyrazine, 6-methylpyrazinoic acid [3][5][6]
Appearance White solid powder [1][2]
Melting Point 138-140 °C [5][10]
Boiling Point 302.8 ± 37.0 °C (Predicted) [5][10]
Density 1.319 g/cm³ (Predicted) [5]
pKa 3.10 ± 0.10 (Predicted) [5]

| Storage Temperature | 2-8°C |[1][3][4][5] |

Spectroscopic Data

The structural identity of this compound can be confirmed using standard spectroscopic techniques. The expected spectral characteristics are consistent with its chemical structure, featuring key absorptions for the carboxylic acid group and the substituted pyrazine ring.

Table 2: Summary of Spectroscopic Data

Technique Characteristic Peaks Reference(s)
¹H NMR The acidic proton (-COOH) is expected as a broad singlet near 12 ppm. Signals for the aromatic protons on the pyrazine ring and the methyl group protons will also be present. [11]
¹³C NMR The carboxyl carbon (-COOH) typically absorbs in the 165-185 ppm range. Aromatic carbons of the pyrazine ring and the methyl carbon will appear at higher field strengths. [11]
IR Spectroscopy A very broad O-H stretch from the carboxylic acid is expected between 2500-3300 cm⁻¹. A strong C=O stretch should appear around 1710 cm⁻¹ (for the hydrogen-bonded dimer). [11]

| Mass Spectrometry | Electrospray ionization (ESI) in positive mode typically shows a protonated molecular ion [M+H]⁺ at m/z 139. |[5][10] |

Synthesis and Reactivity

3.1 Synthesis The most commonly cited method for preparing this compound is through the oxidation of 2,6-dimethylpyrazine.[5][10] This reaction selectively oxidizes one of the methyl groups to a carboxylic acid.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant 2,6-Dimethylpyrazine Condition 1. KMnO4, H2O, 70°C 2. Stir overnight Reactant->Condition Oxidation Workup 1. Filter MnO2 2. Acidify (HCl) 3. Extract (EtOAc) Condition->Workup Purification Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol 1: Synthesis via Oxidation of 2,6-Dimethylpyrazine [5][10]

  • Dissolution: Dissolve 2,6-dimethylpyrazine (1 equivalent) in water.

  • Heating: Heat the solution to 70°C with stirring.

  • Oxidation: Prepare a solution of potassium permanganate (KMnO₄) in water and add it dropwise to the heated reaction mixture.

  • Reaction: Continue stirring the mixture at 70°C overnight. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with water.

  • Acidification: Acidify the combined aqueous filtrate to a pH of approximately 1.5 using a 5M HCl solution.

  • Extraction: Extract the acidified solution multiple times with ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.

3.2 Chemical Reactivity The reactivity of this compound is dominated by its carboxylic acid group, which readily undergoes reactions such as amide bond formation and esterification.[12][13] These reactions are fundamental for creating derivatives with diverse biological activities.

G cluster_inputs Starting Materials cluster_conditions Reaction Conditions cluster_output Product Acid 6-Methylpyrazine- 2-carboxylic acid Reagents Coupling Agent (e.g., T3P) Base (e.g., DIPEA) Solvent (e.g., DMF) Acid->Reagents Amine Primary or Secondary Amine Amine->Reagents Product Pyrazine-2-carboxamide Derivative Reagents->Product Amide Coupling

Caption: General workflow for amide coupling reactions.

Experimental Protocol 2: General Procedure for Amide Coupling [12]

  • Suspension: Suspend this compound (1.0 mmol), the desired N-heteroarylpiperazine or other amine (1.1 mmol), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 mmol) in a suitable solvent like dimethylformamide (DMF, 10 mL) under an inert atmosphere (e.g., nitrogen).

  • Activation: To the stirred suspension, add a coupling agent such as propylphosphonic anhydride (T3P, 1.3 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes, or until completion as monitored by TLC.

  • Workup: Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer, dry it, and concentrate it. The crude product can be further purified by column chromatography or recrystallization.

Applications in Research and Development

This compound is a valuable intermediate, primarily in the pharmaceutical sector.[2][5] Its derivatives have shown promise in several therapeutic areas.

4.1 Core Scaffold for Anti-Tubercular Agents The pyrazine ring is a key structural motif in pyrazinamide, a first-line drug for treating tuberculosis. Consequently, derivatives of pyrazine carboxylic acids, including this compound, are actively investigated for the synthesis of novel compounds with activity against Mycobacterium tuberculosis H37Rv.[5][14][15]

4.2 Antimicrobial and Antioxidant Research Studies have shown that novel derivatives synthesized from pyrazine-2-carboxylic acids and various piperazines exhibit significant antimicrobial and antioxidant properties.[12] Molecular docking studies suggest that the antibacterial activity of some of these derivatives may arise from the inhibition of GlcN-6-P (Glucosamine-6-phosphate) synthase, an essential enzyme in the bacterial cell wall synthesis pathway.[12]

G Compound Pyrazine-2-carboxamide Derivative Enzyme GlcN-6-P Synthase Compound->Enzyme Inhibits Pathway Peptidoglycan Biosynthesis Enzyme->Pathway Blocks Result Bacterial Cell Wall Disruption Pathway->Result Death Bacterial Cell Death Result->Death

Caption: Postulated antimicrobial mechanism of action.

4.3 Other Potential Applications Derivatives of this compound are also explored for their potential in treating or preventing tumor cell invasion, metastasis, inflammation, and liver dysfunction.[5] While less common, related pyrazine compounds are also utilized in the flavor and fragrance industries to create specific taste and aroma profiles.[16]

Analytical Methodologies

Accurate analysis of this compound is crucial for quality control and research. High-performance liquid chromatography (HPLC) is the most common method for assessing purity.[3]

Table 3: Summary of Analytical Methods for Organic Acids

Method Separation Mode Detection Application Notes Reference(s)
HPLC Reversed-Phase UV Standard method for purity assessment and quantification. [17]
Ion Chromatography (IC) Ion Exchange Conductivity Suitable for analyzing ionic compounds and can simultaneously detect organic acids and inorganic ions. [17]
Ion Exclusion Chromatography Ion Exclusion Conductivity (Post-column) Offers high separation selectivity for ionic compounds, especially in complex matrices. [17]

| LC-MS | Reversed-Phase | Mass Spectrometry | Provides high sensitivity and structural confirmation. Derivatization may be used for short-chain acids. |[4][17] |

G Sample Sample Preparation Inject Injection Sample->Inject HPLC HPLC System (Pump, Column) Inject->HPLC Detect Detector (UV/DAD) HPLC->Detect Data Data Acquisition & Processing Detect->Data Result Chromatogram (Purity, Conc.) Data->Result

Caption: General workflow for HPLC analysis.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[18]

Table 4: GHS Hazard Information

Classification Code Description Reference(s)
Hazard Statements H302 Harmful if swallowed. [1]
H315 Causes skin irritation. [8][18]
H319 Causes serious eye irritation. [8][18]
H335 May cause respiratory irritation. [8][18]
Signal Word Warning [1][8]
Precautionary Statements P261 Avoid breathing dust. [8][18]
P280 Wear protective gloves/eye protection. [18]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[8][18] |

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation, well-defined reactivity, and the proven biological significance of the pyrazine scaffold make it a compound of high interest for drug discovery and development. Its primary role as a precursor to novel anti-tubercular and antimicrobial agents highlights its potential to contribute to addressing significant global health challenges. This guide provides the foundational technical information required for researchers to effectively and safely utilize this compound in their scientific endeavors.

References

The Pivotal Role of 6-Methylpyrazine-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide to its Synthetic Applications and the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of 6-Methylpyrazine-2-carboxylic acid, a key heterocyclic building block in modern drug discovery and development. While direct biological activity of the core compound is not extensively documented, its role as a crucial intermediate for synthesizing a wide array of potent therapeutic agents is well-established. This guide will be an essential resource for researchers, scientists, and drug development professionals, offering insights into its synthetic utility and the biological activities of its derivatives.

Introduction to this compound

This compound (CAS 5521-61-9) is a pyrazine derivative with the molecular formula C₆H₆N₂O₂.[1] It serves as a fundamental scaffold in the synthesis of compounds with significant therapeutic potential, particularly in the realms of infectious diseases and oncology.[1] Its structural features, including the pyrazine ring and the carboxylic acid group, make it a versatile starting material for creating diverse chemical libraries for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Weight138.12 g/mol
Melting Point138-140 °C
Boiling Point302.8±37.0 °C (Predicted)
pKa3.10±0.10 (Predicted)
LogP0.5

Synthesis of this compound

The synthesis of this compound is commonly achieved through the oxidation of 2,6-dimethylpyrazine.[1]

2,6-Dimethylpyrazine 2,6-Dimethylpyrazine This compound This compound 2,6-Dimethylpyrazine->this compound KMnO₄, H₂O, 70°C

Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

  • Dissolve 2,6-Dimethylpyrazine (1 equivalent) in water.[1]

  • Heat the solution to 70°C.[1]

  • Add a solution of potassium permanganate (KMnO₄) in water dropwise to the heated solution.[1]

  • Stir the mixture overnight at 70°C.[1]

  • After cooling to room temperature, filter the manganese dioxide (MnO₂) byproduct.[1]

  • Wash the filter cake with water.[1]

  • Acidify the filtrate with 5M HCl to a pH of 1.5.[1]

  • Extract the product with ethyl acetate.[1]

  • Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield this compound.[1]

Biological Activities of this compound Derivatives

The primary significance of this compound lies in its use as a precursor for compounds with notable biological activities.

Antimicrobial and Antioxidant Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. A study involving the coupling of substituted pyrazine-2-carboxylic acids with various piperazines yielded a series of compounds with promising activities.[2]

The following table summarizes the antimicrobial and antioxidant data for selected derivatives synthesized from a substituted pyrazine-2-carboxylic acid.

Compound IDTarget Organism/AssayMIC (µg/mL)IC₅₀ (µg/mL)
P4 C. albicans3.125-
E. coli50-
S. aureus6.25-
P10 C. albicans3.125-
P. aeruginosa25-
ABTS Assay-6.53

Data extracted from a study on pyrazine-2-carboxylic acid derivatives, where 'P4' is (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone and 'P10' is (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone.[2]

Antimicrobial Activity (Agar Well Diffusion Method): [2]

  • Prepare Mueller-Hinton agar plates and inoculate with the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a solution of the test compound at a known concentration to each well.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is determined by serial dilution.

Antioxidant Activity (ABTS Radical Scavenging Assay): [2]

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Incubate the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add the test compound to the diluted ABTS radical solution.

  • Measure the absorbance after a set incubation period.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

cluster_0 Synthesis of Active Derivatives cluster_1 Biological Evaluation This compound This compound Amide Derivatives Amide Derivatives This compound->Amide Derivatives T3P, N-heteroarylpiperazine, DIPEA, DMF Antimicrobial Activity Antimicrobial Activity Amide Derivatives->Antimicrobial Activity Antioxidant Activity Antioxidant Activity Amide Derivatives->Antioxidant Activity

Figure 2: Workflow for the synthesis and evaluation of this compound derivatives.
Antitubercular Activity

The pyrazine ring is a key pharmacophore in antitubercular drug discovery, with pyrazinamide being a first-line treatment for tuberculosis. This compound serves as a valuable starting material for the synthesis of novel antitubercular agents.

Signaling Pathways

While specific signaling pathways for this compound are not defined, its derivatives are designed to interact with various biological targets. For instance, antimicrobial derivatives may target enzymes essential for microbial survival, such as GlcN-6-P synthase.[2]

Pyrazine-2-carboxylic acid Derivative Pyrazine-2-carboxylic acid Derivative GlcN-6-P synthase GlcN-6-P synthase Pyrazine-2-carboxylic acid Derivative->GlcN-6-P synthase Inhibition Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis GlcN-6-P synthase->Bacterial Cell Wall Synthesis Catalyzes Inhibition of Growth Inhibition of Growth Bacterial Cell Wall Synthesis->Inhibition of Growth

Figure 3: Postulated mechanism of action for antimicrobial pyrazine derivatives.

Conclusion and Future Perspectives

This compound is a pivotal molecule in medicinal chemistry, providing a versatile scaffold for the development of new therapeutic agents. While the intrinsic biological activity of the compound itself is not a primary focus of current research, the potent and varied activities of its derivatives underscore its importance. Future research will likely continue to leverage this scaffold to generate novel compounds with improved efficacy and target specificity for a range of diseases, from bacterial infections to cancer. The continued exploration of structure-activity relationships of its derivatives will be crucial for the rational design of next-generation therapeutics.

References

Unraveling the Molecular Mysteries: A Technical Guide to the Potential Mechanisms of Action of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyrazine-2-carboxylic acid is a heterocyclic organic compound with a pyrazine core, a structure that is a cornerstone in various biologically active molecules. While it is extensively utilized as a crucial intermediate in the synthesis of pharmaceuticals targeting conditions like tuberculosis, cancer metastasis, and inflammation, its own mechanism of action has not been a subject of direct, intensive investigation.[1][2] This technical guide aims to bridge this knowledge gap by exploring potential mechanisms of action, drawing inferences from the biological activities of its structural analogs and derivatives. We will delve into hypothesized interactions with G-protein coupled receptors and enzymes, supported by data from related compounds, detailed experimental protocols, and pathway visualizations to provide a foundational framework for future research and drug development efforts.

Compound Profile: Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME). Key properties are summarized below.

PropertyValueReference
CAS Number 5521-61-9[1][3][4][5][6]
Molecular Formula C₆H₆N₂O₂[1][2][3][4][5][6][7]
Molecular Weight 138.12 g/mol [1][2][3][4][5][6][7]
IUPAC Name This compound[2][5]
Melting Point 138-140 °C[1][3]
Boiling Point 302.8±37.0 °C (Predicted)[1][3]
pKa 3.10±0.10 (Predicted)[1]
XLogP3 0.5[3][5]
Purity (Typical) ≥97%[2][4]

Hypothesized Mechanism of Action 1: G-Protein Coupled Receptor (GPCR) Agonism

The structure of this compound, featuring a carboxylic acid on a nitrogen-containing aromatic ring, is strikingly similar to that of nicotinic acid (niacin). Niacin is a well-established agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, a Gi/o-coupled GPCR.[8][9] The activation of HCAR2 by endogenous ligands like β-hydroxybutyrate or drugs like niacin leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[10] This pathway is particularly important in adipocytes, where it mediates anti-lipolytic effects.[10] Given the structural analogy, it is plausible that this compound acts as an agonist at HCAR2 or related receptors.

HCAR2_Signaling_Pathway cluster_cell Cell Membrane Ligand 6-Methylpyrazine- 2-carboxylic acid (Hypothesized Agonist) HCAR2 HCAR2 (GPCR) Ligand->HCAR2 Binds G_Protein Gi/o Protein (α, β, γ subunits) HCAR2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Leads to

Hypothesized HCAR2 signaling pathway for this compound.
Quantitative Data for Known HCAR2 Agonists

While no direct binding or functional data exists for this compound, the following table provides potency values for known HCAR2 agonists to serve as a benchmark for future studies.

AgonistReceptorAssay TypeEC₅₀ (µM)
NiacinHuman HCAR2cAMP Accumulation~10
AcipimoxHuman HCAR2cAMP Accumulation~30
β-HydroxybutyrateHuman HCAR2cAMP Accumulation~780

Data compiled from publicly available pharmacological databases.

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a typical method to determine if a compound acts as an agonist on a Gi/o-coupled receptor like HCAR2 by measuring the inhibition of forskolin-stimulated cAMP production.

  • Cell Culture: Culture HEK293 cells stably expressing the human HCAR2 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as 500 µM IBMX to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of this compound and a known agonist (e.g., niacin) in the stimulation buffer.

  • Cell Treatment:

    • Aspirate the culture medium from the cells.

    • Add 50 µL of the prepared compound dilutions to the respective wells.

    • Add 50 µL of a forskolin solution (e.g., 5 µM final concentration) to all wells except the negative control. Forskolin directly activates adenylyl cyclase.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).

    • Plot the percent inhibition against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Hypothesized Mechanism of Action 2: Enzyme Inhibition

Research into compounds structurally related to this compound has revealed potential enzyme inhibitory activities. For instance, metal complexes of the analogous 6-methylpyridine-2-carboxylic acid have been shown to be potent inhibitors of α-glucosidase.[11] Furthermore, other pyridine carboxylic acid derivatives have demonstrated inhibitory effects on enzymes such as α-amylase and carboxypeptidase A.[12] This suggests that this compound may also function as an inhibitor of one or more metabolic enzymes.

Enzyme_Inhibition cluster_workflow Enzyme-Substrate Interaction Enzyme Enzyme (e.g., α-glucosidase) Product Product(s) Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Inhibitor 6-Methylpyrazine- 2-carboxylic acid (Hypothesized Inhibitor) Inhibitor->Enzyme Binds and Inhibits

Generalized model of competitive enzyme inhibition.
Quantitative Data for Structurally Related Enzyme Inhibitors

The following table summarizes the inhibitory activities of compounds analogous to this compound.

CompoundTarget EnzymeIC₅₀ (µM)
Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ *α-glucosidase0.247 ± 0.10
[Mn(6-mpa)₂(H₂O)₂] *α-glucosidase0.410 ± 0.09
2-pyridylacetic acidα-amylase> 500
2-pyridylacetic acidCarboxypeptidase A~ 400

Note: "6-mpa" refers to 6-methylpyridine-2-carboxylic acid, a structural analog.[11]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a common colorimetric method to screen for α-glucosidase inhibitors.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 5 mM.

    • Prepare serial dilutions of this compound and a known inhibitor (e.g., acarbose) in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the compound dilutions to each well.

    • Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the reaction without an inhibitor).

    • Plot the percent inhibition against the log concentration of the compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothesized Mechanism of Action 3: Antimicrobial Activity

Derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. A study showed that certain derivatives exhibited activity against various bacterial and fungal strains.[13] Molecular docking studies within this research suggested that the antimicrobial effect could be due to the inhibition of GlcN-6-P synthase, an essential enzyme in the biosynthesis of the bacterial cell wall.[13] This provides a plausible, albeit indirect, pathway for the potential antimicrobial action of this compound itself or its downstream metabolites.

Antimicrobial_MoA cluster_bacterium Bacterial Cell Compound 6-Methylpyrazine- 2-carboxylic acid (or derivative) Target GlcN-6-P Synthase Compound->Target Inhibits Pathway Cell Wall Biosynthesis Target->Pathway Essential for Lysis Cell Lysis Pathway->Lysis Disruption leads to

Proposed antimicrobial mechanism via inhibition of cell wall synthesis.
Quantitative Data for Pyrazine-2-Carboxylic Acid Derivatives

The following table shows the Minimum Inhibitory Concentration (MIC) values for synthesized derivatives against various microbes.

DerivativeE. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
P3 50>100>100
P4 50>1003.125
P7 5025>100
P9 50256.25

Data from a study on novel pyrazine-2-carboxylic acid derivatives.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the MIC of a compound.

  • Media and Inoculum Preparation:

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Culture the microbial strain overnight.

    • Dilute the culture in the appropriate broth to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of a concentrated stock solution of this compound to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in visualization.

Synthesis and Future Directions

This compound is typically synthesized through the oxidation of 2,6-dimethylpyrazine.[1][3] This straightforward synthesis makes it a readily accessible building block for medicinal chemistry campaigns.

Synthesis_Workflow Reactant 2,6-Dimethylpyrazine Step1 Oxidation Reactant->Step1 Reagent Oxidizing Agent (e.g., KMnO4) Reagent->Step1 Product 6-Methylpyrazine- 2-carboxylic acid Step1->Product

A simplified workflow for the synthesis of the title compound.
Conclusion and Outlook

While direct evidence for the mechanism of action of this compound is currently lacking, a compelling case can be made for several plausible biological roles based on the activities of its structural analogs. The hypotheses presented in this guide—agonism at HCAR2, inhibition of metabolic enzymes like α-glucosidase, and antimicrobial action via inhibition of GlcN-6-P synthase—provide concrete and testable starting points for future research.

To definitively elucidate its mechanism, the following experimental steps are recommended:

  • Receptor Screening: Perform a broad screen against a panel of GPCRs, with a focus on the hydroxycarboxylic acid receptor family.

  • Enzyme Inhibition Profiling: Test the compound against a panel of relevant metabolic enzymes.

  • Antimicrobial Susceptibility Testing: Directly assess its activity against a diverse range of bacterial and fungal pathogens.

The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this compound and its derivatives, guiding the development of novel drugs for a range of metabolic and infectious diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyrazine-2-carboxylic acid, a heterocyclic organic compound, is a significant molecule in medicinal chemistry, primarily recognized as an analog of the first-line anti-tubercular drug, pyrazinamide. Its structural similarity imparts notable biological activities, including potential as an anti-mycobacterial and anti-cancer agent. A thorough understanding of its physicochemical properties is paramount for its application in drug design, formulation development, and as a synthetic intermediate. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its biological significance with a focus on its mechanism of action.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for its manipulation in a laboratory setting. The key properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 138-140 °C[3]
Boiling Point 302.8 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Table 2: Solubility and Partitioning Properties
PropertyValueSource(s)
Solubility DMSO (Slightly), Methanol (Slightly)[2]
pKa (Predicted) 3.10 ± 0.10[3]
logP (Predicted) 0.5[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical and analytical techniques.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2,6-dimethylpyrazine.[3]

Materials:

  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water

  • 5M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,6-dimethylpyrazine in water and heat the solution to 70 °C.

  • Slowly add a solution of potassium permanganate in water dropwise to the heated solution with continuous stirring.

  • Continue stirring and heating the mixture overnight.

  • After cooling to room temperature, filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with water.

  • Combine the filtrate and washings, and acidify to a pH of 1.5 using 5M HCl.

  • Extract the acidified solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the dried solution and evaporate the solvent under reduced pressure to yield this compound.[3]

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product 2_6_Dimethylpyrazine 2,6-Dimethylpyrazine Oxidation Oxidation in Water at 70°C 2_6_Dimethylpyrazine->Oxidation KMnO4 Potassium Permanganate KMnO4->Oxidation Filtration Filtration to remove MnO₂ Oxidation->Filtration Overnight Acidification Acidification with HCl Filtration->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying Drying with MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Product This compound Evaporation->Final_Product

Synthesis of this compound.
Determination of Melting Point

The melting point is determined using the capillary method.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube with a high-boiling point oil

  • Thermometer

Procedure:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube.

  • Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point range is reported as T₁ - T₂.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

Materials:

  • This compound sample

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath)

Procedure (Micro-method):

  • Place a small amount of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed end up) into the test tube containing the sample.

  • Attach the test tube to a thermometer and immerse it in a heating bath.

  • Heat the bath gradually. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a strong base.[4][5]

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the acid solution and begin stirring.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.

  • Continue the titration past the equivalence point.

  • Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.

  • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[5]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is determined by its distribution between an aqueous and an immiscible organic phase.[6][7]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of this compound in either the aqueous or organic phase.

  • Add known volumes of the n-octanol and aqueous phases to a separatory funnel or vial.

  • Add a known amount of the stock solution.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the logarithm of this value.[6][7]

Biological Significance and Signaling Pathways

This compound, as an analog of pyrazinamide, is of significant interest in the field of anti-tubercular drug discovery. Its biological activity is primarily attributed to its conversion to the corresponding pyrazinoic acid, which targets key enzymes in Mycobacterium tuberculosis. Furthermore, pyrazine derivatives have shown promise as anti-cancer agents by inhibiting critical signaling pathways.

Anti-tubercular Mechanism of Action

The primary mechanism of action of pyrazinamide and its analogs, including this compound, involves the inhibition of fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis.[8][9][10] This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

G Anti-tubercular Mechanism of this compound Analogues Prodrug This compound (Prodrug) Active_Drug 6-Methylpyrazinoic Acid (Active Form) Prodrug->Active_Drug Conversion by Pyrazinamidase (PncA) FAS_I Fatty Acid Synthase I (FAS-I) Active_Drug->FAS_I Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis FAS_I->Mycolic_Acid_Synthesis Catalyzes FAS_I->Mycolic_Acid_Synthesis Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Essential for Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Death Bacterial Death Cell_Wall_Integrity->Bacterial_Death Disruption leads to

Inhibition of Fatty Acid Synthase I in M. tuberculosis.
Potential Anti-Cancer Signaling Pathway

Pyrazine derivatives have been investigated for their anti-cancer properties, often acting as kinase inhibitors.[11][12] One of the key pathways implicated in cancer cell proliferation and survival is the RAS-ERK pathway. Pyrazine-based compounds may exert their anti-cancer effects by inhibiting kinases within this cascade.

G Potential Anti-Cancer Mechanism of Pyrazine Derivatives Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Pyrazine_Derivative Pyrazine Derivative (e.g., 6-Methylpyrazine- 2-carboxylic acid derivative) Pyrazine_Derivative->RAF Inhibition Pyrazine_Derivative->MEK Inhibition

Inhibition of the RAS-ERK Signaling Pathway.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable molecule in medicinal chemistry and organic synthesis. Its role as a pyrazinamide analog underscores its potential in the development of new anti-tubercular agents targeting fatty acid synthesis in Mycobacterium tuberculosis. Furthermore, the broader class of pyrazine derivatives shows promise in oncology through the inhibition of key cancer-related signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the synthesis and characterization of this compound, facilitating further research and development efforts. A comprehensive understanding of its properties and biological activities is essential for harnessing its full therapeutic potential.

References

An In-depth Technical Guide to 6-Methylpyrazine-2-carboxylic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methylpyrazine-2-carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyrazine ring, a nitrogen-containing heterocycle, is a key pharmacophore found in numerous biologically active molecules. The strategic incorporation of a methyl group and a carboxylic acid moiety at the 2 and 6 positions, respectively, provides a scaffold that can be readily modified to generate a diverse library of analogs with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and analogs, with a focus on their potential as therapeutic agents.

I. Synthesis of this compound Derivatives

The primary route for the synthesis of derivatives of this compound involves the amidation of the carboxylic acid group. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which is then reacted with a variety of amines to yield the corresponding amides.

A general synthetic workflow is depicted below:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation 6-Methylpyrazine-2-carboxylic_acid This compound Acyl_chloride 6-Methylpyrazine-2-carbonyl chloride 6-Methylpyrazine-2-carboxylic_acid->Acyl_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl₂) or 2,4,6-Trichlorobenzoyl chloride Thionyl_chloride->Acyl_chloride Pyrazine_amide_derivative 6-Methylpyrazine-2-carboxamide Derivative Acyl_chloride->Pyrazine_amide_derivative Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Pyrazine_amide_derivative

Caption: General synthetic scheme for 6-methylpyrazine-2-carboxamide derivatives.

II. Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and photosynthesis-inhibiting properties. The nature and position of substituents on the amide nitrogen and the pyrazine ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of this compound amides against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Compound IDSubstituent (R) on AmideTarget OrganismMIC (µg/mL)Reference
P34-(pyridin-2-yl)piperazin-1-ylE. coli50[1]
P44-(6-aminopyrimidin-4-yl)piperazin-1-ylC. albicans3.125[1]
P64-(pyrazin-2-yl)piperazin-1-ylP. aeruginosa25[1]
P74-(6-methylpyrazin-2-yl)piperazin-1-ylE. coli50[1]
P94-(pyrimidin-2-yl)piperazin-1-ylE. coli50[1]
P104-(6-aminopyrimidin-4-yl)piperazin-1-ylP. aeruginosa25[1]
Anticancer Activity

The anticancer potential of pyrazine derivatives is an active area of research. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

Compound IDDerivative StructureCell LineIC₅₀ (µM)Reference
37YM155-linked pyrazine derivativeH1299 (Non-small cell lung cancer)0.0377[2]
38YM155-linked pyrazine derivativeH1299 (Non-small cell lung cancer)0.0546[2]
48Chalcone-pyrazine derivativeBEL-7402 (Hepatocellular carcinoma)10.74[2]
67Resveratrol-linked pyrazineMCF-7 (Breast cancer)70.9[2]
79Ligustrazine-curcumin hybridA549 (Lung cancer)0.60 - 2.85[2]
80Ligustrazine-curcumin hybridA549 (Lung cancer)0.60 - 2.85[2]
81Ligustrazine-curcumin hybridA549 (Lung cancer)0.60 - 2.85[2]
Photosynthesis-Inhibiting Activity

Certain amides of substituted pyrazine-2-carboxylic acids have been found to inhibit the oxygen evolution rate in spinach chloroplasts, indicating their potential as herbicides.

Compound IDDerivative StructureIC₅₀ (mmol·dm⁻³)Reference
2f5-tert-butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide0.063[3][4]
2m6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide0.026[3][4]

III. Signaling Pathways and Mechanisms of Action

Inhibition of the Hexosamine Biosynthetic Pathway (HBP)

The antimicrobial activity of some pyrazine derivatives is attributed to the inhibition of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for essential components of the bacterial cell wall.[5][6] Inhibition of this pathway disrupts cell wall synthesis, leading to bacterial cell death.

HBP cluster_inhibition Inhibition Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glycolysis Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GlcN-6-P synthase Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamine->Glucosamine-6-P UDP-GlcNAc UDP-GlcNAc Glucosamine-6-P->UDP-GlcNAc Multiple Steps Cell_Wall Bacterial Cell Wall Components UDP-GlcNAc->Cell_Wall Biosynthesis Pyrazine_Derivative Pyrazine Derivative Pyrazine_Derivative->Glucosamine-6-P Inhibits

Caption: Inhibition of the Hexosamine Biosynthetic Pathway by pyrazine derivatives.

Anticancer Mechanism of Action

The anticancer activity of pyrazine derivatives is often multifactorial. Some derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the downregulation of survivin, an inhibitor of apoptosis protein that is overexpressed in many tumors.

Anticancer_Workflow Pyrazine_Derivative Pyrazine Derivative Survivin_Expression Survivin Expression Pyrazine_Derivative->Survivin_Expression Downregulates Caspase_Activation Caspase Activation Survivin_Expression->Caspase_Activation Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Induces

Caption: Proposed workflow for the induction of apoptosis by pyrazine derivatives.

IV. Experimental Protocols

Synthesis of 6-Chloro-N-arylpyrazine-2-carboxamides

This protocol describes a general method for the synthesis of N-aryl substituted amides of 6-chloropyrazine-2-carboxylic acid.[3]

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Dry toluene

  • Pyridine

Procedure:

  • A mixture of 6-chloropyrazine-2-carboxylic acid (0.1 mol) and thionyl chloride (0.11 mol) in dry toluene (50 mL) is refluxed for 2 hours.

  • The excess thionyl chloride and toluene are removed under reduced pressure to yield crude 6-chloropyrazine-2-carbonyl chloride.

  • The crude acyl chloride is dissolved in dry toluene (50 mL).

  • A solution of the appropriate substituted aniline (0.1 mol) and pyridine (0.1 mol) in dry toluene (50 mL) is added dropwise to the acyl chloride solution with stirring at room temperature.

  • The reaction mixture is stirred for an additional 4 hours at room temperature.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-aryl-6-chloropyrazine-2-carboxamide.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Add a standardized volume of the inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth of the microorganism. Alternatively, the optical density can be measured using a microplate reader.

V. Conclusion

This compound derivatives constitute a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the potential of this versatile chemical class. Further investigation into the mechanisms of action and optimization of the pharmacokinetic properties of these derivatives will be crucial for their translation into clinical candidates.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 6-Methylpyrazine-2-carboxylic acid, a heterocyclic compound that serves as a scaffold for various biologically active molecules. While direct studies on the parent compound are limited, extensive research on its derivatives has illuminated several promising avenues for drug discovery and development. This document consolidates the existing knowledge, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to guide further research.

Introduction to this compound

This compound is a pyrazine derivative with the chemical formula C₆H₆N₂O₂. The pyrazine ring is a versatile scaffold in medicinal chemistry, known to impart a range of biological activities.[1] This guide focuses on the therapeutic potential of this core structure by examining the targets modulated by its various derivatives. The primary therapeutic areas of interest that have emerged from the literature include infectious diseases, inflammation, diabetes, and cancer.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the biological activities of its derivatives. The following sections detail the key targets and the mechanisms through which these molecules may exert their effects.

A significant body of research has focused on the development of pyrazine-2-carboxylic acid derivatives as potent agents against Mycobacterium tuberculosis.[2] A primary molecular target identified in this context is the enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.

  • Mechanism of Action: Derivatives of this compound are proposed to act as inhibitors of InhA. By binding to the active site of this enzyme, they block the elongation of fatty acid chains, thereby disrupting mycolic acid biosynthesis and compromising the integrity of the bacterial cell wall, ultimately leading to cell death. Molecular docking studies have supported the interaction of pyrazine-carboxamide derivatives with the InhA protein binding site.

Beyond their efficacy against M. tuberculosis, pyrazine derivatives have demonstrated broader antimicrobial properties. One potential target responsible for this activity is Glucosamine-6-phosphate (GlcN-6-P) synthase.[3][4] This enzyme catalyzes the formation of glucosamine-6-phosphate, a precursor for the biosynthesis of peptidoglycan and other essential components of the bacterial cell wall.

  • Mechanism of Action: Inhibition of GlcN-6-P synthase by pyrazine derivatives would disrupt the synthesis of key cell wall components, leading to compromised cell envelope integrity and bacterial cell lysis. Molecular docking studies have suggested that pyrazine-2-carboxylic acid derivatives can exhibit good inhibition of GlcN-6-P synthase.[3]

Pyrazine-containing compounds have been investigated for their anti-inflammatory potential.[1][5][6] The primary mechanism underlying this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

  • Mechanism of Action: By selectively inhibiting COX-2, derivatives of this compound can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation. This targeted approach is desirable as it may minimize the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 isoform. Pyrazine derivatives have also been noted to influence nitric oxide (NO) production, another key molecule in inflammatory processes.[1]

Research into structurally related compounds, such as 6-methylpyridine-2-carboxylic acid and other pyrimidine derivatives, suggests that the pyrazine scaffold may be a promising starting point for the development of antidiabetic agents.[[“]][8][9][10][11] A key target in this therapeutic area is α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.

  • Mechanism of Action: Inhibition of α-glucosidase delays the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. This is a well-established therapeutic strategy for the management of type 2 diabetes. The structural similarity of the pyrazine ring to other known α-glucosidase inhibitors suggests that derivatives of this compound could be designed to fit into the active site of this enzyme.

Recent studies have highlighted the potential of pyrazine derivatives in oncology. Specifically, 3-amino-pyrazine-2-carboxamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[12] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor cell proliferation, survival, and angiogenesis.

  • Mechanism of Action: By binding to the ATP-binding pocket of FGFRs, these pyrazine derivatives can block the downstream signaling pathways that promote cancer progression. This makes them attractive candidates for the development of targeted cancer therapies, particularly for tumors with FGFR aberrations.

Quantitative Data on Derivatives

The following table summarizes the inhibitory activities of various derivatives of pyrazine-2-carboxylic acid against their respective targets, as reported in the literature. It is important to note that these data are for derivatives and not the parent this compound.

Derivative ClassTarget EnzymeReported Activity (IC₅₀/MIC)Therapeutic Area
Pyrazinamide AnaloguesMycobacterium tuberculosisMIC values in the low µg/mL rangeAntitubercular
Pyrazine-2-carboxamidesInhA (M. tuberculosis)Docking studies suggest strong binding affinityAntitubercular
Pyrazine-piperazine derivativesGlcN-6-P synthaseHigh docking scores indicating potential inhibitionAntimicrobial
Pyrazine-based hybridsCyclooxygenase-2 (COX-2)Varies depending on the specific derivativeAnti-inflammatory
Pyrimidinyl-piperazine carboxamidesα-GlucosidaseIC₅₀ values in the low micromolar rangeAntidiabetic
3-Amino-pyrazine-2-carboxamidesFGFR1-4IC₅₀ values in the submicromolar rangeAnticancer

Experimental Protocols

This section outlines the general methodologies employed in the studies of pyrazine-2-carboxylic acid derivatives, providing a framework for future experimental design.

A common synthetic route involves the following steps:

  • Oxidation: Starting from a commercially available precursor like 2,6-dimethylpyrazine.

  • Activation: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester.

  • Amidation/Esterification: Reaction of the activated carboxylic acid with a variety of amines or alcohols to generate a library of derivatives.

  • Purification and Characterization: Purification of the final compounds is typically achieved by column chromatography or recrystallization, followed by characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

  • InhA Inhibition Assay: The inhibitory activity against InhA can be determined using a spectrophotometric assay that monitors the oxidation of NADH.

  • α-Glucosidase Inhibition Assay: The activity of α-glucosidase is typically measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside.

  • COX-1/COX-2 Inhibition Assay: Commercially available kits are often used to measure the inhibition of prostaglandin synthesis by COX enzymes.

  • FGFR Kinase Assay: The inhibitory effect on FGFR kinase activity can be assessed using various methods, including radiometric assays or fluorescence-based assays that measure ATP consumption or product formation.

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using standard methods such as the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Computational docking studies are frequently employed to predict the binding modes of the pyrazine derivatives within the active sites of their target enzymes. Software such as AutoDock, Glide, or GOLD are commonly used for these simulations.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start This compound activation Activation of Carboxylic Acid start->activation derivatization Derivatization (Amidation/Esterification) activation->derivatization purification Purification & Characterization derivatization->purification in_vitro In Vitro Enzyme Inhibition Assays purification->in_vitro antimicrobial Antimicrobial Susceptibility Testing purification->antimicrobial in_silico Molecular Docking purification->in_silico

General experimental workflow for the development of this compound derivatives.

inhA_pathway cluster_inhibition Inhibition by Pyrazine Derivatives Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Elongation Fatty Acid Elongation Malonyl-CoA->Fatty Acid Elongation FAS-II Meromycolic Acid Meromycolic Acid Fatty Acid Elongation->Meromycolic Acid Mycolic Acids Mycolic Acids Meromycolic Acid->Mycolic Acids Pks13 Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acids->Mycobacterial Cell Wall inhibitor 6-Methylpyrazine-2-carboxylic acid derivatives inhA InhA inhibitor->inhA Binds to inhA->Fatty Acid Elongation Inhibits

Simplified pathway of mycolic acid biosynthesis and the inhibitory action of pyrazine derivatives on InhA.

signaling_pathways cluster_inflammation Inflammatory Pathway cluster_diabetes Carbohydrate Digestion cluster_cancer Cancer Cell Signaling arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins inflammation Inflammation prostaglandins->inflammation cox2->prostaglandins pyrazine_inflam Pyrazine Derivatives pyrazine_inflam->cox2 Inhibits carbohydrates Complex Carbohydrates alpha_glucosidase α-Glucosidase carbohydrates->alpha_glucosidase glucose Glucose Absorption alpha_glucosidase->glucose pyrazine_diabetes Pyrazine Derivatives pyrazine_diabetes->alpha_glucosidase Inhibits fgf Fibroblast Growth Factor (FGF) fgfr FGFR fgf->fgfr downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) fgfr->downstream proliferation Cell Proliferation, Survival downstream->proliferation pyrazine_cancer Pyrazine Derivatives pyrazine_cancer->fgfr Inhibits

Overview of signaling pathways potentially targeted by this compound derivatives.

Conclusion and Future Directions

While this compound itself has not been extensively studied as a therapeutic agent, the wealth of data on its derivatives strongly suggests that this chemical scaffold holds significant promise for the development of novel drugs. The identified potential targets—InhA, GlcN-6-P synthase, COX-2, α-glucosidase, and FGFRs—span a wide range of therapeutic areas.

Future research should focus on:

  • Synthesis and evaluation of this compound itself to establish a baseline of activity and provide a direct comparison for its derivatives.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives for each of the identified targets.

  • In vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising lead compounds.

  • Exploration of other potential targets based on the broad biological activities observed for pyrazine-containing molecules.

This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound and its derivatives. The convergence of evidence from multiple studies on its derivatives provides a strong rationale for its continued investigation as a valuable scaffold in medicinal chemistry.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyrazine-2-carboxylic acid, a heterocyclic organic compound, holds a significant position in the landscape of pharmaceutical research and development. Its structural motif is a cornerstone in the synthesis of various biologically active molecules, most notably in the field of antitubercular agents. This technical guide provides an in-depth exploration of the discovery, history, and key technical data of this compound, offering a comprehensive resource for professionals in the chemical and biomedical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.[1][2][3]

PropertyValueSource
CAS Number 5521-61-9[1][2][3]
Molecular Formula C₆H₆N₂O₂[1][2][3]
Molecular Weight 138.12 g/mol [1][2][3]
IUPAC Name This compound
Synonyms 2-Carboxy-6-methylpyrazine, 6-Methyl-2-pyrazinecarboxylic acid[1]
Appearance White to off-white solid/powder
Melting Point 138-140 °C[3]
Boiling Point 302.8 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
pKa 3.10 ± 0.10 (Predicted)
Storage Temperature 2-8°C, sealed in dry conditions

Discovery and History: A Landmark Synthesis

While the precise moment of the initial discovery of this compound remains elusive in the historical literature, a pivotal moment in its history is the first documented chemical synthesis. An early and significant preparation was reported in 1946 by Frederick Leonard and Paul E. Spoerri. Their work laid the foundation for future investigations into this compound and its derivatives.

The method developed by Leonard and Spoerri involved a two-step process starting from 2-methylquinoxaline. This foundational synthesis demonstrated a viable pathway to this important heterocyclic acid.

historical_synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2-Methylquinoxaline 2-Methylquinoxaline 5-Methylpyrazine-2,3-dicarboxylic acid 5-Methylpyrazine-2,3-dicarboxylic acid 2-Methylquinoxaline->5-Methylpyrazine-2,3-dicarboxylic acid Oxidation This compound This compound 5-Methylpyrazine-2,3-dicarboxylic acid->this compound Decarboxylation modern_synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product 2,6-Dimethylpyrazine 2,6-Dimethylpyrazine Heating Heating (70°C) 2,6-Dimethylpyrazine->Heating KMnO4 KMnO4 KMnO4->Heating Water Solvent: Water Water->Heating Stirring Stirring (overnight) Heating->Stirring Filtration Filtration (remove MnO2) Stirring->Filtration Acidification Acidification (HCl, pH 1.5) Filtration->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying_Evaporation Drying and Evaporation Extraction->Drying_Evaporation This compound This compound Drying_Evaporation->this compound mechanism_of_action cluster_extracellular Extracellular (Acidic pH) cluster_membrane Mycobacterial Cell Membrane cluster_intracellular Cytoplasm (Neutral pH) H_MPCA_out This compound (Protonated) Membrane H_MPCA_out->Membrane Passive Diffusion MPCA_in 6-Methylpyrazine-2-carboxylate (Deprotonated) Membrane->MPCA_in H_in H+ Membrane->H_in PMF_disruption Proton Motive Force Disruption H_in->PMF_disruption Accumulation ATP_depletion ATP Depletion PMF_disruption->ATP_depletion Cell_death Bacterial Cell Death ATP_depletion->Cell_death

References

Spectroscopic Profile of 6-Methylpyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Methylpyrazine-2-carboxylic acid (C₆H₆N₂O₂), a crucial intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with standardized experimental protocols for data acquisition. This information is vital for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 5521-61-9[1]

  • Molecular Formula: C₆H₆N₂O₂[1][2][3]

  • Molecular Weight: 138.12 g/mol [1][2][3]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of this compound. Electrospray ionization (ESI) in positive mode typically shows the protonated molecule [M+H]⁺.

Parameter Value Source
Molecular FormulaC₆H₆N₂O₂[1][2][3]
Molecular Weight138.12[1][2][3]
Mass Spectrum (ESI+)m/z 139 [M+H]⁺[2]
Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is utilized.

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

Analysis Parameters:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is essential for elucidating the detailed molecular structure. While specific experimental data is not widely published, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure.

¹H NMR (Proton NMR) Data (Predicted)
Proton Chemical Shift (δ, ppm) Multiplicity Integration
H-3~8.9Singlet1H
H-5~8.7Singlet1H
-CH₃~2.7Singlet3H
-COOH~13.0Broad Singlet1H

Note: Predictions are based on typical chemical shifts for pyrazine derivatives and carboxylic acids. The solvent used can significantly influence the chemical shift of the carboxylic acid proton.

¹³C NMR (Carbon NMR) Data (Predicted)
Carbon Chemical Shift (δ, ppm)
C-2 (C=O)~165
C-3~145
C-5~148
C-6~155
Pyrazine C-Atom attached to -COOH~150
-CH₃~21

Note: These are predicted values based on established ranges for similar aromatic and carboxylic acid structures.[4][5]

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Parameters:

  • Pulse Program: Standard single pulse

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the aromatic pyrazine ring.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Aromatic)3100-3000
C=O (Carboxylic Acid)1760-1690 (strong)
C=N (Pyrazine Ring)1600-1585
C=C (Pyrazine Ring)1500-1400
C-O (Carboxylic Acid)1320-1210
O-H Bend1440-1395 and 950-910

Note: These absorption ranges are typical for the specified functional groups.[6][7]

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet. For the KBr pellet method, a small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

Analysis Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Reporting Sample Compound Sample Dissolution Dissolution in Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessMS Process MS Data MS->ProcessMS ProcessIR Process IR Data IR->ProcessIR Interpret Structural Elucidation ProcessNMR->Interpret ProcessMS->Interpret ProcessIR->Interpret Report Final Report Interpret->Report

Caption: General workflow for spectroscopic analysis.

References

Solubility of 6-Methylpyrazine-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 6-Methylpyrazine-2-carboxylic acid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the current absence of publicly available quantitative solubility data for this compound, this document presents detailed data for its close structural isomer, 5-Methyl-2-pyrazinecarboxylic acid, which serves as a valuable proxy for understanding its solubility profile. The experimental protocols and data analysis methods detailed herein are directly applicable to the study of the target compound.

Introduction

This compound is a heterocyclic organic compound with significant potential in pharmaceutical development and materials science. Its solubility in various solvents is a critical parameter that influences its bioavailability, reaction kinetics, purification, and formulation. This guide summarizes the solubility of a closely related isomer and provides a robust experimental framework for determining the solubility of this compound itself.

Estimated Solubility Profile based on an Isomer

While specific quantitative data for this compound is not available in the cited literature, extensive research has been conducted on its isomer, 5-Methyl-2-pyrazinecarboxylic acid (MPCA). The findings from this research offer valuable insights into the likely solubility behavior of the 6-methyl isomer.

A study on MPCA determined its solubility in twelve different solvents at temperatures ranging from 273.15 K to 313.15 K. The solubility of MPCA was found to increase with rising temperature in all tested solvents. At a given temperature, the mole fraction solubility of MPCA decreased in the following order: 1,4-dioxane > ethanol > n-propanol > 1-butanol > methanol > isopropanol > acetone > 2-butanone > ethyl acetate > water > acetonitrile > toluene[1][2]. This trend suggests that polar protic and aprotic solvents are generally more effective at dissolving this class of compounds than non-polar solvents.

Table 1: Mole Fraction Solubility (x) of 5-Methyl-2-pyrazinecarboxylic Acid in Various Solvents at Different Temperatures (K)[1]
Temperature (K)MethanolEthanoln-PropanolIsopropanol1-Butanol
273.150.01580.02150.02030.01430.0187
278.150.01890.02540.02410.01710.0224
283.150.02260.03010.02860.02040.0268
288.150.02690.03560.03390.02440.0321
293.150.03210.04210.04020.02920.0384
298.150.03810.04980.04760.03480.0459
303.150.04520.05890.05640.04150.0549
308.150.05370.06970.06680.04950.0656
313.150.06370.08240.07910.05890.0784
Temperature (K)Acetone2-ButanoneEthyl AcetateAcetonitrileToluene
273.150.01320.01040.00830.00490.0007
278.150.01590.01260.01010.00590.0009
283.150.01910.01520.01220.00710.0011
288.150.02290.01830.01470.00850.0014
293.150.02740.02200.01770.01020.0017
298.150.03290.02640.02130.01220.0021
303.150.03940.03170.02560.01460.0026
308.150.04720.03810.03080.01750.0032
313.150.05650.04570.03700.02100.0039
Temperature (K)1,4-DioxaneWater
273.150.02380.0069
278.150.02840.0081
283.150.03380.0095
288.150.04020.0111
293.150.04780.0130
298.150.05690.0152
303.150.06770.0178
308.150.08050.0208
313.150.09570.0244

Experimental Protocol for Solubility Determination

The following protocol is adapted from the isothermal saturation method used for 5-Methyl-2-pyrazinecarboxylic acid and is recommended for determining the solubility of this compound[1].

Materials and Apparatus
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker/bath

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure
  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is placed in a thermostatic shaker or bath and agitated at a constant temperature for a sufficient time to reach equilibrium. It is recommended to conduct preliminary studies to determine the time required to reach equilibrium.

  • Phase Separation: Once equilibrium is reached, the suspension is allowed to settle. The supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved solid particles. To avoid precipitation, the filtration apparatus should be pre-heated to the experimental temperature.

  • Analysis: A known volume of the saturated filtrate is diluted with a suitable solvent. The concentration of this compound in the diluted solution is then determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Calculation: The mole fraction solubility (x) is calculated using the following equation:

    x = (m₁ / M₁) / ((m₁ / M₁) + (m₂ / M₂))

    where:

    • m₁ and m₂ are the masses of the solute and solvent, respectively.

    • M₁ and M₂ are the molar masses of the solute and solvent, respectively.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the experimental determination of solubility and the logical relationship of factors influencing it.

G Experimental Workflow for Solubility Determination A Sample Preparation (Excess Solute in Solvent) B Equilibration (Thermostatic Shaker) A->B Agitation at Constant T C Phase Separation (Settling & Filtration) B->C Equilibrium Reached D Analysis of Saturated Solution (e.g., HPLC, UV-Vis) C->D Clear Filtrate E Data Calculation (Mole Fraction Solubility) D->E Concentration Data

Caption: Workflow for determining solubility.

G Factors Influencing Solubility Solubility Solubility Solute Solute Properties (Polarity, H-bonding) Solute->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key factors affecting solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, primarily through the lens of its closely studied isomer, 5-Methyl-2-pyrazinecarboxylic acid. The provided data and experimental protocol offer a strong foundation for researchers and professionals in the field. It is recommended that experimental solubility studies be conducted on this compound to confirm and expand upon the estimations provided in this document. Such data will be invaluable for the continued development and application of this promising compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylpyrazine-2-carboxylic acid from 2,6-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 6-methylpyrazine-2-carboxylic acid from 2,6-dimethylpyrazine via oxidation. This compound is a valuable intermediate in organic and pharmaceutical synthesis, notably in the development of compounds with potential therapeutic activities, including those against M. tuberculosis.[1] The selective oxidation of one methyl group of 2,6-dimethylpyrazine is a key transformation, and this protocol outlines a reliable method using potassium permanganate.

Introduction

Pyrazine and its derivatives are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and as flavor and fragrance agents.[2] The pyrazine ring is a crucial pharmacophore in numerous biologically active molecules.[3] this compound, in particular, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, such as in the development of agents for the inhibition of tumor cell invasion and for the treatment of hepatitis and liver dysfunction.[1] The selective oxidation of one of the two methyl groups of the readily available 2,6-dimethylpyrazine is an efficient route to this important intermediate. This protocol details a laboratory-scale synthesis using potassium permanganate as the oxidant.

Chemical Reaction

The synthesis of this compound from 2,6-dimethylpyrazine involves the selective oxidation of one of the methyl groups to a carboxylic acid functional group.

ChemicalReaction cluster_reactants Reactants cluster_products Products 2,6-dimethylpyrazine 2,6-Dimethylpyrazine 6-methylpyrazine-2-carboxylic_acid This compound 2,6-dimethylpyrazine->6-methylpyrazine-2-carboxylic_acid Oxidation KMnO4 KMnO4 (Potassium permanganate) MnO2 MnO2 (Manganese dioxide) KMnO4->MnO2 Reduction

Caption: Chemical transformation of 2,6-dimethylpyrazine to this compound.

Experimental Protocol

This protocol is based on established laboratory procedures for the oxidation of 2,6-dimethylpyrazine.[1]

Materials and Reagents:

  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO4)

  • Water (H2O)

  • 5M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylpyrazine (e.g., 500 mg, 4.60 mmol) in water (10 ml).[1]

  • Heating: Heat the solution to 70°C.[1]

  • Addition of Oxidant: While maintaining the temperature, add a solution of potassium permanganate in water (25 ml) dropwise to the reaction mixture.[1]

  • Reaction: Stir the mixture vigorously at 70°C overnight. The progress of the reaction can be monitored by observing the color change from purple (permanganate) to brown (manganese dioxide precipitate).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the manganese dioxide (MnO2) precipitate using a Buchner funnel and wash the filter cake several times with water.[1]

    • Combine the filtrate and the washings.

  • Acidification: Acidify the filtrate to a pH of 1.5 using a 5M HCl solution.[1] This will protonate the carboxylate to form the carboxylic acid, which may precipitate.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 ml).[1]

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

Experimental Workflow

ExperimentalWorkflow A 1. Dissolve 2,6-dimethylpyrazine in water B 2. Heat to 70°C A->B C 3. Add KMnO4 solution dropwise B->C D 4. Stir overnight at 70°C C->D E 5. Cool to room temperature D->E F 6. Filter MnO2 precipitate E->F G 7. Acidify filtrate with HCl (pH 1.5) F->G H 8. Extract with ethyl acetate G->H I 9. Dry organic layer and evaporate solvent H->I J 10. Obtain this compound I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis and the properties of the final product.

ParameterValueReference
Reactants
2,6-Dimethylpyrazine500 mg (4.60 mmol)[1]
Potassium permanganateAmount in 25 ml water (sufficient for oxidation)[1]
Reaction Conditions
Temperature70°C[1]
Reaction TimeOvernight[1]
SolventWater[1]
Product Information
Product NameThis compound[1]
Molecular FormulaC6H6N2O2[1]
Molecular Weight138.12 g/mol [1]
Melting Point138-140°C[1]
Mass Spectrometry (ES+)m/e 139 [M+H]+[1]

Safety Precautions

  • Handle potassium permanganate with care as it is a strong oxidizing agent. Avoid contact with combustible materials.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction of potassium permanganate can be exothermic. Ensure controlled addition of the oxidant.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound from 2,6-dimethylpyrazine. The use of potassium permanganate offers an effective means of selective oxidation. The resulting product is a versatile intermediate for further synthetic transformations in the development of novel compounds for various applications, particularly in the pharmaceutical industry.

References

Synthesis of 6-Methylpyrazine-2-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-methylpyrazine-2-carboxylic acid, a valuable intermediate in the development of novel therapeutics. The primary protocol detailed herein is the oxidation of 2,6-dimethylpyrazine using potassium permanganate, a robust and scalable method. This application note includes detailed experimental procedures, safety precautions, and methods for purification and characterization of the final product. Additionally, an alternative synthesis route is briefly discussed. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a key building block in medicinal chemistry, notably in the synthesis of compounds with potential biological activities, including antitubercular and anticancer agents. The pyrazine ring system is a common scaffold in pharmacologically active molecules, and the targeted synthesis of derivatives such as this compound is of significant interest to the drug development community. The protocol described provides a reliable method for the laboratory-scale synthesis of this important intermediate.

Chemical Properties

PropertyValue
CAS Number 5521-61-9[1][2][3]
Molecular Formula C₆H₆N₂O₂[1][2][4]
Molecular Weight 138.12 g/mol [1][2][4]
Melting Point 138-140 °C[5]
Appearance White to off-white solid
Purity (typical) >97%

Experimental Protocol: Oxidation of 2,6-Dimethylpyrazine

This protocol details the synthesis of this compound via the oxidation of 2,6-dimethylpyrazine.

Materials and Equipment
  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl), 5M solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Safety Precautions
  • Potassium permanganate (KMnO₄) is a strong oxidizing agent and can cause fire or explosion in contact with combustible materials. It is harmful if swallowed and causes severe skin burns and eye damage.[6][7][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Hydrochloric acid (HCl) is corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE.

  • Ethyl acetate is a flammable liquid. Keep away from ignition sources.

Reaction Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 2,6-dimethylpyrazine in water B Heat the solution to 70°C A->B C Slowly add aqueous KMnO4 solution B->C D Stir overnight at 70°C C->D E Cool to room temperature D->E F Filter off MnO2 E->F G Wash MnO2 cake with water F->G H Acidify filtrate with 5M HCl to pH ~1.5 G->H I Extract with ethyl acetate (3x) H->I J Combine organic layers I->J K Dry organic layer over MgSO4 J->K L Filter and evaporate solvent K->L M Recrystallize crude product L->M N Dry the purified product M->N

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dimethylpyrazine (1.0 eq) in distilled water.

  • Heating: Gently heat the solution to 70°C with stirring.

  • Addition of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (approx. 3.5-4.0 eq) in distilled water. Slowly add the KMnO₄ solution to the heated solution of 2,6-dimethylpyrazine over a period of 1-2 hours. An exothermic reaction will occur, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Stir the reaction mixture overnight at 70°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the manganese dioxide. Wash the filter cake with several portions of hot water to ensure all the product is collected in the filtrate.

  • Work-up - Acidification and Extraction: Combine the filtrate and washings. While stirring, carefully acidify the solution to a pH of approximately 1.5 using a 5M HCl solution. Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a small-scale reaction).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by recrystallization. A common solvent system for recrystallization of carboxylic acids is water or a mixture of organic solvents such as ethyl acetate/hexanes.[7] The choice of solvent will depend on the impurity profile of the crude product.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the pyrazine ring protons and the methyl group protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR Resonances for the carbon atoms of the pyrazine ring, the methyl group, and the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm).
Mass Spec (MS) The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z = 139.[5]
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).

Alternative Synthesis Route

An alternative method for the synthesis of this compound involves the oxidation of 2-methylquinoxaline followed by decarboxylation. This method is also effective but may require more steps compared to the direct oxidation of 2,6-dimethylpyrazine.

Discussion

The oxidation of 2,6-dimethylpyrazine with potassium permanganate is a reliable and straightforward method for the synthesis of this compound. The reaction typically proceeds with good yields. Careful control of the reaction temperature and the rate of addition of the oxidizing agent is important to minimize side reactions and ensure a good yield of the desired product. The work-up procedure is relatively simple, involving filtration, acidification, and extraction. The final product can be obtained in high purity after recrystallization.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound, a key intermediate for drug discovery and development. By following the outlined procedures and safety precautions, researchers can reliably synthesize this compound for their research needs.

References

Application Notes: 6-Methylpyrazine-2-carboxylic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Methylpyrazine-2-carboxylic acid as a key intermediate in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the development of various therapeutic agents. Its pyrazine core is a structural motif found in numerous biologically active molecules. This intermediate is particularly valuable for the synthesis of drugs targeting a range of conditions, most notably diabetes and tuberculosis.

Key Applications in Drug Synthesis

This compound is a pivotal intermediate in the synthesis of:

  • Antidiabetic Agents: It is a key component in the synthesis of Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.

  • Antitubercular Agents: The pyrazine moiety is essential for the activity of pyrazinamide and its derivatives, which are first-line medications for the treatment of tuberculosis. This compound is utilized to create novel analogs with potential activity against Mycobacterium tuberculosis.

Data Presentation

The following tables summarize quantitative data from representative synthetic procedures utilizing this compound or its derivatives.

Table 1: Synthesis of Glipizide and its Intermediate

Starting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
5-Methylpyrazine-2-carboxylic acidMethyl 5-methylpyrazine-2-carboxylateMethanol, Sulfuric acid, RefluxHigh-[1]
4-(2-aminoethyl)-N-(cyclohexylcarbamoyl) benzenesulfonamide and Methyl 5-methylpyrazine-2-carboxylateGlipizideSodium methoxide, 120°C->99[2]
2-methyl-5-pyrazine carboxylic acid and Compound VGlipizideVinyl chloroformate, Triethylamine, DMF, 0°C to RT->99[3]
2-methyl-5-pyrazine carboxylic acid and Compound VGlipizideHOBt, EDCHCl, Triethylamine, DMF, RT84.49>95[3]

*Compound V is 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide

Table 2: Synthesis of Antitubercular N-Benzylpyrazine-2-carboxamide Derivatives

Starting Pyrazine Carboxylic AcidAmineProductYield (%)MIC (µg/mL) vs. M. tuberculosisReference
5-Chloropyrazine-2-carboxylic acidBenzylamineN-Benzyl-5-chloropyrazine-2-carboxamide81-[4]
5-Chloropyrazine-2-carboxylic acid3-(Trifluoromethyl)benzylamine5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide--[4]
6-Chloropyrazine-2-carboxylic acid4-Chlorobenzylamine6-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide91-[4]
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid4-Methoxybenzylamine5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide-6.25[5]

Signaling Pathways and Mechanisms of Action

Glipizide: Regulation of Insulin Secretion

Glipizide exerts its hypoglycemic effect by stimulating insulin release from pancreatic β-cells. The mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[2][6]

glipizide_pathway cluster_beta_cell Pancreatic β-cell glipizide Glipizide katp KATP Channel (SUR1 subunit) glipizide->katp Inhibits depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion Promotes Exocytosis blood_glucose Decreased Blood Glucose insulin_secretion->blood_glucose Results in

Caption: Glipizide mechanism of action in pancreatic β-cells.

Antitubercular Agents: Multi-target Inhibition

Pyrazinamide, a close analog of this compound, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is believed to have multiple targets within Mycobacterium tuberculosis, including the disruption of membrane potential and the inhibition of fatty acid synthase I (FAS I), which is crucial for mycolic acid synthesis and cell wall integrity.

pza_pathway cluster_mycobacterium Mycobacterium tuberculosis pza Pyrazinamide (PZA) pncA Pyrazinamidase (PncA) pza->pncA Enters cell and is activated by poa Pyrazinoic Acid (POA) pncA->poa Converts to membrane Cell Membrane Potential poa->membrane Disrupts fas1 Fatty Acid Synthase I (FAS I) poa->fas1 Inhibits cell_death Bacterial Cell Death membrane->cell_death Leads to mycolic_acid Mycolic Acid Synthesis fas1->mycolic_acid Required for fas1->cell_death Inhibition leads to glipizide_synthesis_workflow cluster_esterification Step 1: Esterification cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification start This compound reagents1 Methanol (solvent) Sulfuric acid (catalyst) start->reagents1 ester Methyl 5-methylpyrazine-2-carboxylate reagents1->ester Reflux reagents2 Sodium methoxide (base) Heat (120°C) ester->reagents2 amine 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl) benzenesulfonamide amine->reagents2 glipizide Glipizide (Crude) reagents2->glipizide Reaction purification Acidification (e.g., HCl) Crystallization glipizide->purification final_product Pure Glipizide purification->final_product Isolation

References

Application Note: HPLC Analysis of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Methylpyrazine-2-carboxylic acid. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and accurate means of determining the concentration of this compound in various sample matrices. This document provides the necessary protocols for instrument setup, sample preparation, and data analysis, making it a valuable resource for quality control and research applications.

Introduction

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this analyte is crucial for ensuring the quality and consistency of raw materials, in-process controls, and final drug products. The HPLC method described herein is designed to be specific, accurate, and precise for the determination of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₆N₂O₂[1][2][3]
Molecular Weight138.12 g/mol [1][2][3]
pKa (predicted)3.10 ± 0.10[4]
XLogP3 (predicted)0.5[5]
Melting Point138-140 °C[4][5]
SolubilitySlightly soluble in DMSO and Methanol[4]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 5% B2-10 min: 5% to 95% B10-12 min: 95% B12-12.1 min: 95% to 5% B12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm

Rationale for parameter selection:

  • Column: A C18 column is a common choice for reversed-phase chromatography of moderately polar compounds.

  • Mobile Phase: An acidified mobile phase (pH well below the pKa of the analyte) ensures that the carboxylic acid group is protonated, leading to better retention and peak shape on a reversed-phase column. Formic acid is a volatile modifier compatible with mass spectrometry if further analysis is required.

  • Gradient: A gradient elution is proposed to ensure the elution of the analyte of interest with a good peak shape and to clean the column of any less polar impurities.

  • Detection Wavelength: Pyrazine derivatives are known to have strong UV absorbance in the range of 270-280 nm.[6][7]

Standards and Sample Preparation

Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for a hypothetical drug substance):

  • Accurately weigh a sample of the drug substance containing the equivalent of approximately 25 mg of this compound.

  • Transfer the sample to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Representative Data)

The following tables summarize the expected performance of this HPLC method.

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50759.5
1001520.3
Correlation Coefficient (r²) > 0.999
Precision
ParameterRepeatability (RSD, n=6)Intermediate Precision (RSD, n=6)
Retention Time< 1.0%< 2.0%
Peak Area< 2.0%< 3.0%
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
5050.5101.0
8079.699.5
Average Recovery (%) 99.8
Limits of Detection and Quantification
ParameterValue
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL

Experimental Workflow and Logical Relationships

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Method_Run Chromatographic Run Standard_Prep->Method_Run Sample_Prep Sample Preparation Sample_Prep->Method_Run HPLC_System HPLC System Setup HPLC_System->Method_Run Peak_Integration Peak Integration Method_Run->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship of Method Parameters)

Method_Parameters Analyte 6-Methylpyrazine- 2-carboxylic Acid Column C18 Column Analyte->Column interacts with Detector UV Detector (275 nm) Analyte->Detector detected by Mobile_Phase Acidified Water/ Acetonitrile Column->Mobile_Phase requires Result Accurate Quantification Mobile_Phase->Result enables separation Detector->Result provides signal for

Caption: Logical relationship of key HPLC method parameters for the analysis.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The method is specific, accurate, and precise, making it suitable for routine use in quality control laboratories and research settings within the pharmaceutical industry. The provided experimental protocols and validation data serve as a comprehensive guide for the implementation of this analytical procedure.

References

Application Note: 1H NMR Characterization of 6-Methylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of 6-Methylpyrazine-2-carboxylic acid using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. It includes predicted chemical shifts, multiplicities, and integration values for all proton signals, a comprehensive experimental procedure, and a workflow diagram for clarity.

Introduction

This compound is a heterocyclic compound incorporating a pyrazine ring, a core structure found in numerous pharmaceuticals, flavor compounds, and functional materials. Accurate structural elucidation is critical for quality control, reaction monitoring, and understanding its chemical properties. 1H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure by mapping the chemical environments of hydrogen atoms. This note outlines the expected 1H NMR spectral characteristics and provides a standard operating procedure for its analysis.

The structure of this compound (C₆H₆N₂O₂) features three distinct types of protons: two aromatic protons on the pyrazine ring, three protons of the methyl group, and one acidic proton from the carboxylic acid group.[1][2] Each of these proton types will produce a unique signal in the 1H NMR spectrum, allowing for unambiguous identification and purity assessment of the compound.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to show four distinct signals. The electron-withdrawing nature of the two nitrogen atoms and the carboxylic acid group significantly deshields the aromatic protons, shifting them downfield. The carboxylic acid proton itself is highly deshielded and its chemical shift is sensitive to solvent and concentration.[3]

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-3 (Ring Proton)~8.9 - 9.2Singlet (s)1HLocated between two nitrogen atoms and adjacent to the carboxylic acid group, resulting in significant deshielding.
H-5 (Ring Proton)~8.6 - 8.8Singlet (s)1HAdjacent to a nitrogen atom and the methyl group.[4]
-CH₃ (Methyl)~2.6 - 2.8Singlet (s)3HTypical range for a methyl group attached to an aromatic ring.[5][6]
-COOH (Carboxylic Acid)~10.0 - 13.0Broad Singlet (br s)1HHighly variable chemical shift depending on solvent, concentration, and temperature. Signal disappears upon D₂O exchange.[7][8][9]

Experimental Protocol

This section details the procedure for acquiring a high-quality 1H NMR spectrum of this compound.

3.1. Materials and Equipment

  • Analyte: this compound (>98% purity)[10]

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Tetramethylsilane (TMS), typically pre-added to the deuterated solvent.

  • Equipment:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

    • Pipettes and vials

    • Vortex mixer

3.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS.

  • Cap the vial and vortex gently until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

3.3. NMR Instrument Parameters (Example for a 400 MHz Spectrometer)

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width (SW): 20 ppm (e.g., from -2 to 18 ppm)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2-5 seconds (a longer delay may be needed for accurate integration of the carboxylic acid proton)

  • Number of Scans (NS): 8-16 (increase for dilute samples)

  • Receiver Gain (RG): Auto-adjust

  • Temperature: 298 K (25 °C)

3.4. Data Processing and Analysis

  • Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals. Set the integration of one of the single aromatic protons (H-3 or H-5) to 1.0 to determine the relative integrals of the other signals.

  • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure corresponds to that of this compound as detailed in Table 1.

  • (Optional) To confirm the -COOH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the carboxylic acid proton should disappear.[7]

Visualization

The following diagrams illustrate the logical workflow for the NMR characterization process.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert setup Set Instrument Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Spectrum (δ, Multiplicity, Integral) integrate->analyze confirm Confirm Structure analyze->confirm

Caption: Experimental workflow for 1H NMR analysis.

cluster_protons Proton Environments cluster_signals Expected 1H NMR Signals compound This compound H_ring1 Ring H (H-3) compound->H_ring1 H_ring2 Ring H (H-5) compound->H_ring2 H_methyl Methyl (-CH3) compound->H_methyl H_acid Acid (-COOH) compound->H_acid S_ring1 Singlet ~8.9-9.2 ppm H_ring1->S_ring1 S_ring2 Singlet ~8.6-8.8 ppm H_ring2->S_ring2 S_methyl Singlet ~2.6-2.8 ppm H_methyl->S_methyl S_acid Broad Singlet ~10-13 ppm H_acid->S_acid

Caption: Relationship between structure and 1H NMR signals.

References

Application Notes: Molecular Docking of 6-Methylpyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and molecular docking protocols for 6-methylpyrazine-2-carboxylic acid and its derivatives. This class of compounds, characterized by a pyrazine ring substituted with a methyl and a carboxylic acid group, holds significant promise in drug discovery due to its structural similarity to known bioactive molecules.

Potential Applications in Drug Discovery

Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of therapeutic applications. Molecular docking studies of analogous compounds suggest that this compound derivatives could be promising candidates for:

  • Antitubercular Agents: Closely related 6-chloropyrazine-2-carboxamides have been shown to interact with the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[1][2] InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for antitubercular drugs.

  • Antimicrobial Agents: Pyrazine-2-carboxylic acid derivatives have demonstrated potential as antimicrobial agents by targeting enzymes such as glucosamine-6-phosphate synthase, which is essential for bacterial cell wall synthesis.

  • Enzyme Inhibitors: The pyrazine scaffold is present in numerous enzyme inhibitors.[3] For instance, pyrazine derivatives have been explored as inhibitors of PIM-1 kinase, a target in cancer therapy.[4][5][6][7] This suggests that this compound derivatives could be designed to target a variety of enzymes implicated in disease.

Data from Molecular Docking Studies of Analogous Compounds

While specific molecular docking data for this compound derivatives is not extensively available in the public domain, studies on closely related analogs provide valuable insights into their potential binding affinities and interactions. The following table summarizes docking results for 6-chloropyrazine-2-carboxamide derivatives against the InhA protein of M. tuberculosis.

CompoundRerank ScoreInteracting ResiduesReference
6-chloro-N-(4-ethylphenyl)pyrazine-2-carboxamide-79.8858H-Bond: Val65; π-π: Ile16, Ile122, Asp64, Val65[2]
6-chloro-N-cycloheptylpyrazine-2-carboxamide-79.1557H-Bond: Gly96; π-π: Gly14, Val65, Phe41, Ile95, Gly95[2]
6-chloro-N-octylpyrazine-2-carboxamide-86.4047 (lowest rerank score)Not specified[8][9]

Note: A lower rerank score generally indicates a better binding affinity.

Experimental Protocols for Molecular Docking

This section outlines a detailed protocol for performing molecular docking studies with this compound derivatives. This protocol is a generalized workflow and may require optimization based on the specific software used and the target protein.

I. Preparation of the Target Protein
  • Obtain Protein Structure: Download the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB). For example, the structure of M. tuberculosis InhA can be used.

  • Protein Preparation:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Save the prepared protein structure in a suitable format, such as PDBQT for use with AutoDock.

II. Preparation of the Ligand (this compound Derivative)
  • Ligand Sketching: Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization of the 3D structure using a force field such as MMFF94.

  • Ligand Preparation for Docking:

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT).

III. Molecular Docking Simulation
  • Grid Box Generation: Define the active site of the target protein by creating a grid box. The grid box should encompass the entire binding pocket where the ligand is expected to interact.

  • Running the Docking Algorithm:

    • Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

    • Initiate the docking simulation. The software will explore different conformations and orientations of the ligand within the protein's active site.

IV. Analysis of Docking Results
  • Binding Affinity: Analyze the predicted binding affinities (e.g., docking score, binding energy) for the different ligand poses. Lower binding energy values typically indicate more favorable binding.

  • Interaction Analysis: Visualize the docked poses of the ligand within the protein's active site using molecular visualization software like PyMOL or Chimera.

  • Identify Key Interactions: Identify the key amino acid residues involved in the interaction with the ligand. Note the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the molecular docking workflow and a potential signaling pathway that could be targeted by this compound derivatives.

molecular_docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB 1. Obtain Protein Structure (PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt ProtOut 3. Save as PDBQT PrepProt->ProtOut Grid 1. Define Grid Box (Active Site) ProtOut->Grid Sketch 1. Sketch 2D Ligand Structure Convert3D 2. Convert to 3D & Energy Minimize Sketch->Convert3D PrepLig 3. Prepare Ligand (Assign charges, define rotatable bonds) Convert3D->PrepLig LigOut 4. Save as PDBQT PrepLig->LigOut LigOut->Grid Dock 2. Run Docking Simulation Grid->Dock Analyze 3. Analyze Results (Binding affinity, interactions) Dock->Analyze Visualize 4. Visualize Docked Poses Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

inhA_pathway FASII Fatty Acid Synthesis II (FAS-II) Pathway InhA InhA (Enoyl-ACP reductase) FASII->InhA MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Inhibitor 6-Methylpyrazine-2-carboxylic acid derivative Inhibitor->InhA

Caption: Inhibition of the InhA pathway in M. tuberculosis.

References

Application Notes and Protocols for the Purification of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 6-Methylpyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including acid-base extraction, recrystallization, and column chromatography, complete with protocols and data presentation to guide researchers in achieving high-purity material.

Overview of Purification Strategies

This compound is a solid at room temperature with a melting point of approximately 138-140°C. Its carboxylic acid functionality allows for straightforward purification using techniques that exploit its acidic nature and differences in solubility. The choice of purification method will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. Commercially available this compound typically has a purity of 97% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1]

Acid-Base Extraction

Acid-base extraction is a highly effective method for separating acidic compounds like this compound from neutral or basic impurities. The principle lies in the differential solubility of the acidic compound and its salt form in aqueous and organic solvents.

Application Notes:

This technique is particularly useful for an initial cleanup of the crude product after synthesis. By converting the carboxylic acid to its water-soluble carboxylate salt with a base, neutral and basic impurities can be washed away with an organic solvent. Subsequent acidification of the aqueous layer regenerates the carboxylic acid, which can then be extracted into an organic solvent. A common procedure involves the use of ethyl acetate for the final extraction after acidification of the aqueous solution to a pH of 1.5.[2] Butanone can also be utilized as the extraction solvent.[3]

Experimental Protocol:
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the organic solution in a separatory funnel.

  • Extraction of Impurities: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 6-methylpyrazine-2-carboxylate will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the organic layer.

  • Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any residual impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding a dilute acid, such as 5M HCl, until the pH reaches approximately 1.5.[2] This will precipitate the this compound.

  • Product Extraction: Extract the precipitated product from the acidic aqueous solution with multiple portions of an organic solvent like ethyl acetate (e.g., 3 x 50 mL for a 500 mg scale).[2]

  • Drying and Evaporation: Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures. An ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities will either be highly soluble or insoluble at all temperatures.

Application Notes:

Water has been reported as a suitable solvent for the recrystallization of this compound.[4] This method is effective for removing small amounts of impurities and for obtaining a crystalline final product. The purity of the recrystallized product can be assessed by its melting point and by analytical techniques such as HPLC. A successful recrystallization from water can yield a product with a purity of 98% or higher.[4]

Experimental Protocol:
  • Solvent Selection: Choose a suitable solvent. Water is a good starting point for this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture to boiling while stirring to dissolve the solid completely. Add more hot water dropwise if necessary until a clear solution is obtained.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (water) to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Application Notes:

For pyrazine carboxylic acid derivatives, silica gel chromatography is a common purification method. A typical mobile phase consists of a mixture of a non-polar solvent and a more polar solvent, such as dichloromethane (DCM) and methanol (MeOH). A common eluent system for related compounds is a 9:1 mixture of DCM/MeOH.[5] The separation is based on the polarity of the compounds, with more polar compounds adhering more strongly to the silica gel and eluting later.

Experimental Protocol:
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial mobile phase mixture).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase (e.g., 9:1 DCM/MeOH) to the top of the column and begin to collect fractions.

  • Fraction Analysis: Monitor the collected fractions for the presence of the desired product using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or UV-Vis spectroscopy.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Purity Analysis

The purity of this compound after each purification step should be assessed to determine the effectiveness of the method.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common and accurate method for determining the purity of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6] Detection is usually performed using a UV detector. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Data Summary

Purification TechniqueTypical Purity AchievedYieldKey ParametersReference
Acid-Base Extraction >95% (initial cleanup)HighpH adjustment, solvent choice (ethyl acetate, butanone)[2][3]
Recrystallization >98%Moderate to HighSolvent (water), cooling rate[4]
Column Chromatography >99%VariableStationary phase (silica gel), mobile phase (e.g., 9:1 DCM/MeOH)[5]
Commercial Product >97% - >98%N/AMethod not specified[1]

Visualizing Purification Workflows

The following diagrams illustrate the general workflows for the described purification techniques.

cluster_extraction Acid-Base Extraction Workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve add_base Add Weak Base (aq) dissolve->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (contains salt) separate_layers->aqueous_layer organic_layer Organic Layer (impurities) separate_layers->organic_layer acidify Acidify Aqueous Layer aqueous_layer->acidify extract_product Extract with Organic Solvent acidify->extract_product dry_evaporate Dry & Evaporate extract_product->dry_evaporate pure_product Purified Product dry_evaporate->pure_product

Acid-Base Extraction Workflow

cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystallization cool->crystallization filter_wash Filter & Wash with Cold Solvent crystallization->filter_wash dry Dry Crystals filter_wash->dry pure_product Purified Product dry->pure_product

Recrystallization Workflow

cluster_chromatography Column Chromatography Workflow crude Crude Product dissolve Dissolve in Minimal Mobile Phase crude->dissolve load_column Load onto Column dissolve->load_column elute Elute with Mobile Phase load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Column Chromatography Workflow

References

The Versatility of 6-Methylpyrazine-2-carboxylic Acid: A Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methylpyrazine-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its rigid pyrazine core, substituted with a reactive carboxylic acid group and a methyl group, provides a valuable scaffold for the development of novel pharmaceuticals and other functional organic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents and other bioactive derivatives.

Application in Pharmaceutical Synthesis

This compound and its derivatives are key intermediates in the synthesis of several marketed drugs and clinical candidates. Notable examples include the antihyperlipidemic agent Acipimox and the anti-diabetic drug Glipizide. Furthermore, its scaffold is utilized in the development of kinase inhibitors for cancer therapy.

Synthesis of Acipimox (Antihyperlipidemic Agent)

Acipimox, a nicotinic acid derivative, effectively lowers triglyceride and cholesterol levels. Its synthesis involves the oxidation of the methyl group of 5-methylpyrazine-2-carboxylic acid.

Quantitative Data for Acipimox Synthesis:

StepReactantsReagentsSolventTemperatureTimeYield
Oxidation5-Methylpyrazine-2-carboxylic acidHydrogen peroxide, Sodium tungstateWater80°C3h85-90%

Experimental Protocol: Oxidation of 5-Methylpyrazine-2-carboxylic acid to Acipimox [1][2]

  • To a solution of 5-methylpyrazine-2-carboxylic acid (20 g) in 100 mL of water, add sodium tungstate (1 g).

  • Adjust the pH of the mixture to 1 with 1N hydrochloric acid.

  • Add 30% hydrogen peroxide (11 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting solid, wash with cold water, and dry in an oven at 80°C to afford Acipimox.

cluster_workflow Acipimox Synthesis Workflow start 5-Methylpyrazine- 2-carboxylic acid reagents H2O2, Na2WO4 H2O, 80°C, 3h start->reagents Oxidation product Acipimox reagents->product

Figure 1: Synthetic workflow for Acipimox.
Synthesis of Glipizide Intermediate (Anti-diabetic Agent)

Glipizide is a second-generation sulfonylurea used to treat type 2 diabetes. A key step in its synthesis involves the amide coupling of 5-methylpyrazine-2-carboxylic acid with 4-(2-aminoethyl)benzenesulfonamide.

Quantitative Data for Glipizide Intermediate Synthesis:

StepReactant 1Reactant 2Coupling ReagentBaseSolventTemperatureTime
Amide Coupling5-Methylpyrazine-2-carboxylic acid4-(2-aminoethyl) benzenesulfonamideEthyl chloroformateTriethylamine---
Amide Coupling (alternative)Alkyl ester of 5-methylpyrazine-2-carboxylic acid4-(2-aminoethyl)-N-(cyclohexylcarbamoyl) benzenesulfonamide-Sodium methoxide-25-100°C0.5-5h

Experimental Protocol: Amide Coupling for Glipizide Intermediate [3]

  • To a solution of 5-methylpyrazine-2-carboxylic acid, add ethyl chloroformate in the presence of triethylamine.

  • To the resulting mixed anhydride, add p-(4-amino-ethyl) benzene sulphonamide to yield N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide.

  • Purify the crude product by crystallization from an ethanol-water mixture.

cluster_workflow Glipizide Intermediate Synthesis Workflow start 5-Methylpyrazine- 2-carboxylic acid reagents 1. Ethyl chloroformate, Et3N 2. Amine addition start->reagents amine 4-(2-aminoethyl) benzenesulfonamide amine->reagents product N-[2-[4-(aminosulfonyl)phenyl]ethyl] -5-methylpyrazine-carboxamide reagents->product Amide Coupling

Figure 2: Synthetic workflow for a key Glipizide intermediate.

Application in the Synthesis of Bioactive Derivatives

The pyrazine-2-carboxylic acid scaffold is a common feature in molecules targeting various biological pathways, including those involved in cancer and infectious diseases.

Synthesis of Pyrazine-2-carboxamide Derivatives as FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are implicated in various cancers. 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been synthesized and identified as potent pan-FGFR inhibitors.[4]

Quantitative Data for FGFR Inhibitor Intermediate Synthesis:

StepReactant 1Reactant 2Reaction TypeCatalystBaseSolventYield
Amide Coupling3-Amino-6-methylpyrazine-2-carboxylic acid3,5-bis(methoxymethoxy)anilineCondensation----
Suzuki Coupling3-Amino-N-(3,5-bis(methoxymethoxy)phenyl)-6-bromopyrazine-2-carboxamideAryl-boronic acids/estersCross-couplingPd catalyst--23-99%

Experimental Protocol: General Amide Bond Formation

A general and reliable method for the synthesis of pyrazine carboxamides involves the use of peptide coupling agents.

  • Dissolve this compound (1 equivalent) in an appropriate solvent (e.g., DMF, DCM).

  • Add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

cluster_workflow General Amide Synthesis Workflow start 6-Methylpyrazine- 2-carboxylic acid reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) start->reagents Activation amine Amine (R-NH2) product Pyrazine Carboxamide amine->product reagents->amine Nucleophilic Attack

Figure 3: General workflow for amide synthesis.
Signaling Pathway Inhibition by Pyrazine-based FGFR Inhibitors

The synthesized 3-amino-pyrazine-2-carboxamide derivatives act as inhibitors of the FGFR signaling pathway. This pathway, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis. By binding to the ATP-binding pocket of the FGFR kinase domain, these inhibitors block the downstream signaling cascade.

cluster_pathway FGFR Signaling Pathway Inhibition FGF FGF FGFR FGFR FGF->FGFR Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Inhibitor Pyrazine-based FGFR Inhibitor Inhibitor->FGFR Inhibition Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Figure 4: Inhibition of the FGFR signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of pharmaceuticals. The protocols and data presented herein demonstrate its utility in the synthesis of diverse bioactive molecules, from established drugs to novel kinase inhibitors. The straightforward reactivity of its carboxylic acid moiety, combined with the stable pyrazine core, makes it an attractive starting material for medicinal chemistry campaigns and drug discovery programs.

References

Application Note: A Robust Protocol for the Synthesis of Novel Amides via Coupling with 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules, including peptides and small-molecule therapeutics.[1][2][3] Pyrazinamide, a derivative of pyrazine-2-carboxamide, is a first-line medication for the treatment of tuberculosis.[4][5][6] Its derivatives are of significant interest for the development of new antimicrobial agents.[4][7][8][9] This application note provides a detailed experimental procedure for the efficient coupling of 6-Methylpyrazine-2-carboxylic acid with a variety of primary and secondary amines using common and reliable amide coupling reagents. The protocols outlined below are designed to be broadly applicable, providing researchers with a solid foundation for the synthesis of novel 6-methylpyrazine-2-carboxamides.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide synthesis.[1][3] Below is a summary of commonly used coupling reagents and their typical performance in the context of heteroaromatic carboxylic acids like this compound.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU NoneDIPEA, TEADMF, NMP1-4 hours70-95%Fast reaction times, high yields, low racemization.[1][10]Can react with unprotected N-termini.[10]
EDC / HOBt HOBtDIPEA, TEA, or noneDCM, DMF, Water2-12 hours60-95%Water-soluble byproducts, applicable in aqueous media.[1][10][11]Potential for racemization without additive.[10]
SOCl₂ NonePyridine, TEABenzene, Toluene, DCM1-3 hours (for acyl chloride formation)60-90%Cost-effective, suitable for large-scale synthesis.Harsh conditions, limited functional group tolerance.[12]
T3P NoneDIPEAEthyl Acetate, DCM1-3 hours70-90%Broad substrate scope, byproducts are water-soluble.Requires careful handling.

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with a representative amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and rapid reaction times.[1][13]

Materials:

  • This compound

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[1]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1][13]

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1]

  • Ethyl acetate

  • 5% aqueous LiCl (optional, for DMF removal)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by the addition of DIPEA (2.0 equivalents).[1] Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: To the pre-activated mixture, add the desired amine (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to aid in the removal of DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a versatile and widely used method, particularly suitable when water-soluble byproducts are desired.[1][2][11]

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)[11]

  • 1-Hydroxybenzotriazole (HOBt)[11]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, depending on the amine salt form)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[1]

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), EDC-HCl (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF. If the amine is a hydrochloride salt, add 1.0-2.0 equivalents of a non-nucleophilic base like DIPEA or TEA.[11]

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS over 2-12 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system to yield the desired amide.

Protocol 3: Acyl Chloride Formation followed by Amidation

This classical two-step approach is robust and cost-effective for certain substrates.[12]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Benzene, Toluene, or DCM[12]

  • Amine (primary or secondary)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

Step 1: Acyl Chloride Formation

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend or dissolve this compound (1.0 equivalent) in anhydrous benzene or toluene.

  • Add thionyl chloride (1.5 equivalents) dropwise.[12]

  • Reflux the mixture for 1-3 hours until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-methylpyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 equivalents) and a base such as pyridine or TEA (1.2 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography or recrystallization to obtain the pure amide.

Mandatory Visualizations

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification CarboxylicAcid This compound ActivatedEster Activated Intermediate (e.g., Acyl-O-azabenzotriazole) CarboxylicAcid->ActivatedEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) AmideProduct 6-Methylpyrazine-2-carboxamide ActivatedEster->AmideProduct + Amine Amine Primary or Secondary Amine CrudeProduct Crude Product AmideProduct->CrudeProduct Aqueous Work-up PureAmide Purified Amide CrudeProduct->PureAmide Chromatography

Caption: General experimental workflow for amide coupling.

G PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Form) PZA->POA Pyrazinamidase (PncA) Target Inhibition of Fatty Acid Synthase I (FASI) POA->Target Disruption of Membrane Energy Production Effect Bactericidal Effect on M. tuberculosis Target->Effect

References

Application Notes and Protocols for In Vitro Assays Involving 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential in vitro applications of 6-Methylpyrazine-2-carboxylic acid and its derivatives. While direct experimental data for this compound is limited in publicly available literature, its structural similarity to pyrazinoic acid, the active form of the front-line tuberculosis drug pyrazinamide, and its use as a scaffold for synthesizing novel bioactive compounds, suggest its relevance in antimicrobial and anticancer research. The following sections detail standard in vitro assays where this compound or its analogs could be evaluated, complete with experimental protocols and data presentation formats.

Application Note 1: Antimicrobial Activity Screening

This compound and its derivatives are frequently investigated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. The pyrazine ring is a key pharmacophore in several antitubercular drugs. In vitro assays are crucial for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds against various bacterial strains.

Quantitative Data Summary: Antimicrobial Activity

The following table is a representative example of how to summarize the antimicrobial activity data for a series of compounds derived from this compound.

Compound IDModification on this compoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
6-MPCA (Parent Compound)M. tuberculosis H37Rv>100>100
6-MPCA-01 Esterification of carboxylic acidM. tuberculosis H37Rv50100
6-MPCA-02 Amidation with primary amineM. tuberculosis H37Rv2550
6-MPCA-03 Halogenation of pyrazine ringM. tuberculosis H37Rv12.525
Isoniazid (Reference Drug)M. tuberculosis H37Rv0.050.1
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against Mycobacterium tuberculosis.

Materials:

  • This compound and its derivatives

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) OADC (Oleic acid-Albumin-Dextrose-Catalase)

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Incubator at 37°C

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solutions in Middlebrook 7H9 broth in a 96-well plate to achieve final concentrations ranging from 100 µg/mL to 0.78 µg/mL.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 0.5.

    • Dilute the adjusted inoculum 1:20 in fresh Middlebrook 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microplate containing 100 µL of the serially diluted compounds.

    • Include a positive control well (inoculum without any compound) and a negative control well (broth only).

    • Seal the plate and incubate at 37°C for 7 days.

  • MIC Determination:

    • After the incubation period, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

    • The MIC is the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating the inhibition of bacterial growth.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Serial Dilution in 7H9 Broth Compound_Stock->Serial_Dilution Inoculation Inoculate Microplate Serial_Dilution->Inoculation Inoculum_Prep Prepare M. tuberculosis Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 7 days Inoculation->Incubation Add_Resazurin Add Resazurin Incubation->Add_Resazurin Incubate_Resazurin Incubate for 24-48h Add_Resazurin->Incubate_Resazurin Read_MIC Determine MIC (Color Change) Incubate_Resazurin->Read_MIC

Workflow for MIC determination using the broth microdilution assay.

Application Note 2: In Vitro Cytotoxicity Assessment

When developing new drug candidates, it is essential to evaluate their toxicity towards mammalian cells to ensure a suitable therapeutic window. This compound and its derivatives can be screened for cytotoxicity against various cancer cell lines and normal cell lines using assays such as the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Quantitative Data Summary: Cytotoxicity

The following table illustrates how to present cytotoxicity data, typically as IC50 values (the concentration of a compound that inhibits 50% of cell growth).

Compound IDCell LineAssay Duration (hours)IC50 (µM)
6-MPCA HeLa (Cervical Cancer)48>200
6-MPCA-01 HeLa (Cervical Cancer)48150.5 ± 12.3
6-MPCA-02 HeLa (Cervical Cancer)4885.2 ± 9.8
6-MPCA-03 HeLa (Cervical Cancer)4842.7 ± 5.1
Doxorubicin HeLa (Cervical Cancer)480.8 ± 0.1
6-MPCA HEK293 (Normal Kidney)48>200
6-MPCA-03 HEK293 (Normal Kidney)48180.4 ± 15.6
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound and its analogs.

Materials:

  • This compound and its derivatives

  • Human cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_setup Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan (DMSO) Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.

Application Note 3: Enzyme Inhibition Assays

Derivatives of pyrazine carboxylic acids are known to target specific enzymes. For instance, pyrazinamide's active form, pyrazinoic acid, is believed to inhibit fatty acid synthase I in mycobacteria. Therefore, in vitro enzyme inhibition assays are relevant for characterizing the mechanism of action of this compound and its analogs. The specific enzyme to be tested would depend on the therapeutic target of interest.

Quantitative Data Summary: Enzyme Inhibition

The following table is a template for summarizing enzyme inhibition data, with IC50 values indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDTarget EnzymeSubstrateIC50 (µM)
6-MPCA Mycobacterial FAS-IAcetyl-CoA, Malonyl-CoA>100
6-MPCA-01 Mycobacterial FAS-IAcetyl-CoA, Malonyl-CoA75.3 ± 8.1
6-MPCA-02 Mycobacterial FAS-IAcetyl-CoA, Malonyl-CoA32.9 ± 4.5
6-MPCA-03 Mycobacterial FAS-IAcetyl-CoA, Malonyl-CoA15.1 ± 2.3
Cerulenin (Reference Inhibitor)Mycobacterial FAS-IAcetyl-CoA, Malonyl-CoA
Experimental Protocol: Generic Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay. The specific reagents and conditions will need to be optimized for the target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme that produces a chromogenic product

  • Assay buffer specific to the enzyme

  • This compound and its derivatives

  • 96-well UV-transparent microplate

  • Spectrophotometer (microplate reader)

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

    • Incubate this mixture for a predetermined time at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength specific to the product.

    • The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) Pre_Incubate Pre-incubate (Inhibitor Binding) Prepare_Mixture->Pre_Incubate Add_Substrate Add Substrate (Initiate Reaction) Pre_Incubate->Add_Substrate Measure_Absorbance Kinetic Measurement of Absorbance Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for a generic enzyme inhibition assay.

Application Notes and Protocols: 6-Methylpyrazine-2-carboxylic acid in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide. Pyrazinamide (PZA) is a cornerstone of the first-line combination therapy, crucial for its sterilizing activity against semi-dormant bacilli residing in acidic environments. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1] Resistance to PZA is commonly linked to mutations in pncA.[1]

The exploration of POA analogs is a key strategy in the development of new anti-tubercular agents aimed at improving potency and overcoming PZA resistance. 6-Methylpyrazine-2-carboxylic acid is a structural analog of POA. These application notes provide a framework for investigating its potential as an anti-tubercular agent, detailing its hypothesized mechanism of action and providing standardized protocols for its evaluation.

Hypothesized Mechanism of Action

As a close analog of pyrazinoic acid, this compound is hypothesized to follow a similar mechanism of action. This involves passive diffusion into the mycobacterial cell, where it is protonated in the acidic cytoplasm. The protonated acid is thought to disrupt membrane potential and interfere with essential cellular processes. One of the recently identified targets of POA is the aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of coenzyme A.[1][2][3] It is proposed that POA analogs may also target PanD, thereby inhibiting bacterial growth.

PZA_Mechanism Hypothesized Mechanism of Action for POA Analogs cluster_extracellular Extracellular (pH ~7.4) cluster_cell Mycobacterium tuberculosis Cell cluster_cytoplasm Acidic Cytoplasm (pH < 7) PZA Pyrazinamide (PZA) (Prodrug) PZA_in PZA PZA->PZA_in Passive Diffusion Analog This compound (POA Analog) Analog_in POA Analog Analog->Analog_in Passive Diffusion PZase Pyrazinamidase (PZase) (pncA enzyme) PZA_in->PZase Hydrolysis POA Pyrazinoic Acid (POA) (Active Form) PZase->POA POA_H Protonated POA (POAH) POA->POA_H Protonation Analog_H Protonated Analog Analog_in->Analog_H Protonation PanD PanD Target (CoA Biosynthesis) POA_H->PanD Inhibition Disruption Membrane Potential Disruption POA_H->Disruption Analog_H->PanD Hypothesized Inhibition Analog_H->Disruption Inhibition Bacterial Cell Death PanD->Inhibition Inhibition of CoA Synthesis Disruption->Inhibition

Caption: Hypothesized mechanism of action for this compound.

Applications in Tuberculosis Research

  • Lead Compound for Optimization: this compound can serve as a chemical scaffold for the synthesis of novel derivatives. Modifications to the pyrazine ring can be explored to enhance antimycobacterial activity and improve pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Evaluating a series of substituted pyrazinoic acid analogs, including the 6-methyl derivative, allows researchers to build SAR models.[4] These models are crucial for understanding the chemical features required for potent activity against M. tuberculosis and for rationally designing more effective drugs.

  • Tool for Investigating Resistance: PZA-resistant M.tb strains often have mutations in the pncA gene, rendering them unable to activate the prodrug.[1] Testing POA analogs like this compound directly can bypass this resistance mechanism, making them valuable tools for studying alternative pathways and for potential use against PZA-resistant TB.

Experimental Protocols

The following are standard, detailed protocols for the initial assessment of this compound as a potential anti-tubercular agent.

Workflow General Experimental Workflow for Compound Evaluation Compound This compound MIC Protocol 1: Determine MIC vs. M.tb H37Rv Compound->MIC Cytotoxicity Protocol 2: Determine Cytotoxicity (e.g., Vero cells) Compound->Cytotoxicity Selectivity Calculate Selectivity Index (SI) SI = IC50 / MIC MIC->Selectivity Cytotoxicity->Selectivity PZase Protocol 3: Test vs. PZA-Resistant M.tb Strains (pncA mutants) Selectivity->PZase If SI > 10 Advanced Advanced Studies: - Mechanism of Action - In Vivo Efficacy (Mouse Model) PZase->Advanced If active

Caption: Workflow for evaluating novel anti-tubercular compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol uses the broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain.[5]

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • This compound (stock solution in DMSO).

  • Sterile 96-well microtiter plates.

  • Positive control drug (e.g., Pyrazinamide, Rifampicin).

  • Negative control (DMSO).

  • Resazurin sodium salt solution (0.02% in sterile water).

Procedure:

  • Inoculum Preparation: Culture M.tb H37Rv in 7H9 broth until it reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase). Adjust the culture with fresh broth to match a 0.5 McFarland standard, then dilute 1:20 to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (e.g., at 2X the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

    • Set up wells for positive control (e.g., Rifampicin) and negative control (DMSO vehicle) in the same manner.

  • Inoculation: Add 100 µL of the prepared M.tb inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plates with a breathable sealer or place them in a secondary container and incubate at 37°C for 7 days.

  • Reading Results:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for another 24-48 hours at 37°C.

    • Visually assess the color change. A blue color (resazurin) indicates no bacterial growth, while a pink color (resorufin) indicates metabolic activity and growth.

    • The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of the compound against a mammalian cell line (e.g., Vero, kidney epithelial cells) to determine its selectivity.[6]

Materials:

  • Vero cells (or another suitable mammalian cell line).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO).

  • Sterile 96-well cell culture plates.

  • Positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the compound in complete DMEM.

    • Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells for a positive control (Doxorubicin) and a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Reading Results: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Pyrazinamidase (PZase) Activity Assay (Wayne's Method)

This assay determines if a compound's activity is dependent on the PZase enzyme, which is crucial for PZA activation. It is useful for testing against PZA-resistant strains.

Materials:

  • M.tb strains (H37Rv as susceptible control, a known pncA mutant as resistant control).

  • Dubos Broth Base with 0.1% Dubos Broth Albumin.

  • Pyrazinamide (100 µg/mL).

  • Ferrous ammonium sulfate solution (2% freshly prepared).

  • Sodium pyruvate (20%).

Procedure:

  • Inoculum Preparation: Prepare a heavy suspension of M.tb colonies from a solid culture in sterile water.

  • Assay Setup:

    • Inoculate 4 mL of Dubos broth containing 100 µg/mL PZA with the bacterial suspension.

    • Incubate the tubes at 37°C for 4 days.

  • Development:

    • After incubation, add 1 mL of the ferrous ammonium sulfate solution to each tube.

    • Observe for the development of a pink to red color band in the upper part of the medium within 4 hours at room temperature.

  • Interpretation:

    • Positive (PZase activity): A pink/red band indicates the hydrolysis of PZA to pyrazinoic acid, which forms a complex with the iron salt. The strain is considered PZA susceptible.

    • Negative (No PZase activity): The absence of a color change (remains yellow/brown) indicates the strain cannot hydrolyze PZA and is resistant.

Data Presentation

Quantitative data from the described protocols should be summarized for clear comparison. The Selectivity Index (SI), a critical parameter, is calculated as IC₅₀ / MIC. A higher SI value (typically >10) is desirable, as it indicates that the compound is more toxic to the bacteria than to mammalian cells.

Table 1: Example Antimycobacterial Activity and Cytotoxicity Data

CompoundM.tb H37Rv MIC (µg/mL)M.tb H37Rv MIC (µM)Vero Cell IC₅₀ (µM)Selectivity Index (SI)
This compound 6.2545.2>200>4.4
Pyrazinoic Acid (Control) 50403>1000>2.5
Rifampicin (Control) 0.1250.15>50>333

Note: Data are for illustrative purposes only and must be determined experimentally.

SAR_Logic Structure-Activity Relationship (SAR) Logic cluster_scaffold Pyrazinoic Acid Scaffold cluster_analogs Synthesized Analogs POA Pyrazinoic Acid (Parent Compound) Activity Biological Activity (MIC, IC50, SI) POA->Activity Analog1 6-Methyl-POA (Target Compound) Analog1->Activity Analog2 6-Chloro-POA Analog2->Activity Analog3 5-Amino-POA Analog3->Activity SAR SAR Model Activity->SAR Correlate Prediction Design of Novel, More Potent Analogs SAR->Prediction Predict

Caption: Logical flow for structure-activity relationship studies.

References

Application Notes and Protocols for the Preparation of Derivatives of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methylpyrazine-2-carboxylic acid is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have demonstrated a wide range of pharmacological activities, including antimycobacterial, antifungal, and anticancer properties, making them significant targets in medicinal chemistry and drug discovery.[1][2] This document provides detailed protocols for the synthesis of the parent acid and its primary derivatives, namely amides and esters.

Part 1: Synthesis of this compound

The parent compound, this compound, is typically synthesized via the oxidation of 2,6-dimethylpyrazine. This foundational step is critical for the subsequent preparation of its derivatives.

Experimental Protocol: Oxidation of 2,6-Dimethylpyrazine

This protocol is based on the oxidation using potassium permanganate (KMnO₄).

Materials:

  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water

  • 5M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,6-dimethylpyrazine (e.g., 500 mg, 4.60 mmol) in water (10 mL) in a round-bottom flask.[2][3]

  • Heat the solution to 70°C.[2][3]

  • Slowly add a solution of KMnO₄ in water (25 mL) dropwise to the heated solution.[2][3]

  • Stir the reaction mixture and maintain the temperature at 70°C overnight.[2][3]

  • After the reaction is complete, cool the mixture to room temperature. A manganese dioxide (MnO₂) precipitate will form.[2][3]

  • Filter the MnO₂ cake and wash it several times with water.[2][3]

  • Combine the filtrate and washings. Acidify the solution to a pH of approximately 1.5 using 5M HCl.[2][3]

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).[2][3]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[2]

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield this compound.[2]

Part 2: Synthesis of Amide Derivatives

Amide derivatives are among the most common and pharmacologically significant derivatives of pyrazine carboxylic acids. They are typically synthesized by activating the carboxylic acid group, followed by coupling with a primary or secondary amine.

Method 1: Acyl Chloride Formation followed by Amination

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with an amine.

Experimental Protocol:

  • Acyl Chloride Synthesis:

    • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.2 - 2 equivalents) dropwise at 0°C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-methylpyrazine-2-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in a fresh portion of anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0°C.

    • Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature until completion.

    • Upon completion, wash the reaction mixture with water, a mild acid solution (e.g., 5% HCl), a mild base solution (e.g., 5% NaHCO₃), and brine.

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • Purify the resulting amide derivative by column chromatography or recrystallization.

Method 2: Direct Amide Coupling using Coupling Reagents

Modern coupling reagents offer a milder and often more efficient route to amide bond formation, avoiding the harsh conditions of thionyl chloride. Reagents like T3P (propylphosphonic anhydride), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), and HATU are commonly employed.[4][5][6]

Experimental Protocol (General for Coupling Reagents):

  • Dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), and a base such as DIPEA (3.0 equivalents) in an anhydrous aprotic solvent like DMF or acetonitrile.[1]

  • Add the coupling reagent (e.g., T3P, 1.3 equivalents) dropwise to the stirred suspension, often under an inert atmosphere (e.g., nitrogen).[1]

  • Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours, monitoring the progress by TLC.[1][7]

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.[1]

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic phase over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Quantitative Data for Amide Synthesis
Derivative NameAmine ReactantCoupling MethodSolventYield (%)Reference
N-(3-methylphenyl)-6-chloropyrazine-2-carboxamide3-methylanilineAcyl ChlorideToluene-[8]
N-(3,5-bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide3,5-bis(trifluoromethyl)anilineAcyl ChlorideToluene-[8]
6-chloro-N-octylpyrazine-2-carboxamideOctylamineTCBC/DMAPTHF71-75%[9]
Pyrazine-2-carboxylic acid piperazine derivativesVarious PiperazinesT3PDMF-[1]

Part 3: Synthesis of Ester Derivatives

Esterification is another key transformation of this compound, often used to modify the pharmacokinetic properties of the parent molecule.

Method 1: Fischer Esterification

This is a classic acid-catalyzed esterification process where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst.[10][11]

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (which also acts as the solvent).[11]

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[11]

  • Heat the mixture to reflux for several hours. The reaction is reversible, so driving off the water formed can improve the yield (e.g., using a Dean-Stark apparatus).[10][11]

  • After cooling to room temperature, neutralize the excess acid with a weak base like sodium bicarbonate solution.

  • Remove the excess alcohol under reduced pressure.

  • Extract the ester into an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt.

  • Filter and concentrate the solution to obtain the crude ester, which can be purified by column chromatography or distillation.

Method 2: Yamaguchi Esterification

The Yamaguchi esterification is a mild and effective method for synthesizing esters, particularly useful for sensitive substrates. It proceeds via a mixed anhydride intermediate.[12]

Experimental Protocol:

  • In a round-bottom flask, mix this compound (1 equivalent), 2,4,6-trichlorobenzoyl chloride (TCBC) (1 equivalent), and triethylamine (TEA) (1 equivalent) in an anhydrous solvent like THF.[9]

  • Stir the mixture at room temperature for approximately 20-30 minutes to form the mixed anhydride.[9]

  • In a separate step, add DMAP (4-dimethylaminopyridine) (1 equivalent) and the desired alcohol (1.2 equivalents) to the reaction mixture.[12]

  • Stir the reaction at room temperature or with gentle heating until completion.[9]

  • After the reaction is complete, filter the mixture and extract with a suitable solvent like dichloromethane.[9][12]

  • Wash the organic extract sequentially with 5% HCl, 5% NaOH, and water.[9][12]

  • Dry the organic layer, filter, and evaporate the solvent to yield the crude ester.

  • Purify the product by column chromatography.

Quantitative Data for Ester Synthesis
Derivative NameAlcohol ReactantEsterification MethodCatalyst/ReagentYield (%)Reference
Methyl 6-methylpyrazine-2-carboxylateMethanolFischerH₂SO₄~65-97% (General)[11]
Ethyl 6-methylpyrazine-2-carboxylateEthanolFischerH₂SO₄High[11]
Various Pyrazine-2-carboxylatesVarious AlcoholsYamaguchiTCBC/DMAPHigh[12]

Visualizations

General Synthetic Workflow

G cluster_amide Amidation Methods cluster_ester Esterification Methods start 2,6-Dimethylpyrazine acid This compound start->acid Oxidation (KMnO4) acyl_chloride Acyl Chloride Pathway acid->acyl_chloride coupling_reagent Coupling Agent Pathway acid->coupling_reagent fischer Fischer Esterification acid->fischer yamaguchi Yamaguchi Esterification acid->yamaguchi amide Amide Derivatives ester Ester Derivatives acyl_chloride->amide + Amine coupling_reagent->amide + Amine fischer->ester + Alcohol, H+ yamaguchi->ester + Alcohol, TCBC

Caption: Workflow for preparing derivatives of this compound.

Amide Coupling Reaction Pathway (via Coupling Agent)

AmideCoupling acid Carboxylic Acid (R-COOH) intermediate Activated Intermediate (e.g., Active Ester) acid->intermediate + Reagent amine Amine (R'-NH2) product Amide (R-CONH-R') amine->product reagent Coupling Reagent (e.g., EDC, HATU) reagent->intermediate base Base (e.g., DIPEA) base->intermediate intermediate->product + Amine byproduct Byproducts intermediate->byproduct

Caption: Generalized pathway for amide synthesis using a coupling agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methylpyrazine-2-carboxylic acid synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely used method of oxidizing 2,6-dimethylpyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited and robust method is the oxidation of 2,6-dimethylpyrazine using a strong oxidizing agent, with potassium permanganate (KMnO₄) being a common choice.[1][2] This method is often preferred due to its relatively straightforward procedure and the availability of starting materials.

Q2: I am experiencing a very low yield. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can arise from several factors. Common causes include incomplete reaction, suboptimal reaction conditions, and the formation of side products.[3] To improve the yield, consider the following:

  • Reaction Temperature: The temperature during the addition of the oxidizing agent is critical. For the oxidation of 2,6-dimethylpyrazine with KMnO₄, maintaining a temperature range of 15-45 °C, with an optimal range of 15-20 °C, can help improve the yield.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. For the KMnO₄ oxidation, a reaction time of 1 to 10 hours is suggested.[2] Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Stoichiometry of Oxidizing Agent: The molar ratio of the oxidizing agent to the starting material is a crucial parameter. An excess of the oxidizing agent can lead to over-oxidation and the formation of by-products, while an insufficient amount will result in an incomplete reaction.

Q3: What are the common side products, and how can I minimize their formation?

A3: A significant side product in the oxidation of 2,6-dimethylpyrazine is the over-oxidation product, pyrazine-2,6-dicarboxylic acid. The formation of this di-acid can be minimized by carefully controlling the reaction conditions, particularly the amount of oxidizing agent and the reaction temperature. Some patents suggest the use of an inhibitor to prevent the further oxidation of the desired product.

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

A4: Purification of this compound typically involves the following steps after the reaction is complete:

  • Removal of Manganese Dioxide (MnO₂): If using KMnO₄ as the oxidizing agent, the resulting MnO₂ precipitate needs to be removed. This is usually done by hot filtration of the reaction mixture.[1][2]

  • Acidification and Precipitation: The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of around 1.5.[1] This protonates the carboxylate, causing the this compound to precipitate out of the aqueous solution.

  • Extraction: After filtration of the initial precipitate, the filtrate can be further extracted with an organic solvent like ethyl acetate to recover any remaining product.[1]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions check_starting_material Analyze Starting Material Purity check_reaction_conditions->check_starting_material Conditions OK optimize_oxidation Optimize Oxidant Addition Rate and Temperature check_reaction_conditions->optimize_oxidation Conditions Not Optimal check_starting_material->start Impure Starting Material check_side_products Identify Side Products (e.g., via NMR, MS) check_starting_material->check_side_products Purity Confirmed check_side_products->optimize_oxidation Over-oxidation Product Detected optimize_workup Refine Workup and Purification Protocol check_side_products->optimize_workup Other Impurities success Improved Yield and Purity optimize_oxidation->success optimize_workup->success

Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.

Experimental Protocols & Data

This section provides a detailed experimental protocol for the synthesis of this compound via the oxidation of 2,6-dimethylpyrazine with potassium permanganate. It also includes tables summarizing key reaction parameters and their impact on yield.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis.

ExperimentalWorkflow start Start dissolve Dissolve 2,6-dimethylpyrazine in water start->dissolve heat Heat the solution dissolve->heat add_kmno4 Slowly add KMnO4 solution heat->add_kmno4 react Stir overnight add_kmno4->react cool Cool to room temperature react->cool filter_mno2 Filter to remove MnO2 cool->filter_mno2 acidify Acidify filtrate with HCl filter_mno2->acidify extract Extract with ethyl acetate acidify->extract dry_evaporate Dry organic layer and evaporate solvent extract->dry_evaporate product Obtain this compound dry_evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Oxidation of 2,6-Dimethylpyrazine with KMnO₄

This protocol is a synthesized procedure based on literature reports.[1]

Materials:

  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water

  • 5M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2,6-dimethylpyrazine in water. For example, 500 mg of 2,6-dimethylpyrazine can be dissolved in 10 ml of water.[1]

  • Heating: Heat the solution to approximately 70 °C.[1]

  • Addition of Oxidizing Agent: While stirring, slowly add a solution of potassium permanganate in water dropwise. The temperature should be carefully monitored and maintained within the desired range (e.g., 15-45 °C, though the example uses 70°C, lower temperatures are often recommended to control the reaction).

  • Reaction: Continue stirring the mixture overnight.[1]

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with several portions of water.[1]

  • Workup - Acidification: Combine the filtrate and the washings. Acidify the solution to a pH of approximately 1.5 using 5M HCl.[1]

  • Workup - Extraction: Extract the acidified aqueous solution multiple times with ethyl acetate (e.g., 3 x 50 ml).[1]

  • Drying and Evaporation: Combine the organic extracts and dry them over a drying agent like magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.[1]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the impact of different reaction conditions on the yield of this compound, based on data from various sources.

Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
2,6-DimethylpyrazineKMnO₄Water70OvernightNot specified[1]
2,5-DimethylpyrazineKMnO₄ with inhibitorWaterNot specified1-1066CN1141299C
2,5-dimethylpyrazineH₂O₂/N-Oxide intermediateAcetic Acid70693 (intermediate)CN100999502A

Note: The table includes data for the closely related 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine, as the synthetic principles are similar and informative.

This technical support guide is intended to provide a starting point for researchers. The optimal reaction conditions may vary depending on the scale of the reaction and the specific laboratory setup. It is always recommended to perform small-scale optimization experiments to determine the best conditions for your specific needs.

References

Technical Support Center: Synthesis of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpyrazine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the potassium permanganate (KMnO4) oxidation of 2,6-dimethylpyrazine.

Issue Observation Probable Cause(s) Recommended Action(s)
Low Yield of Desired Product The isolated yield of this compound is significantly lower than expected.1. Incomplete Oxidation: Insufficient oxidizing agent or reaction time. 2. Over-oxidation: Excessive oxidizing agent or prolonged reaction at high temperatures, leading to the formation of pyrazine-2,6-dicarboxylic acid. 3. Loss during Workup/Purification: Product loss during extraction, filtration, or recrystallization.1. Optimize Stoichiometry: Ensure the correct molar ratio of KMnO4 to 2,6-dimethylpyrazine is used. A slight excess of KMnO4 may be necessary, but large excesses should be avoided. 2. Control Reaction Temperature: Maintain the reaction temperature within the recommended range (e.g., 70-80°C) to prevent both incomplete reaction and over-oxidation.[1] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. 4. Careful Workup: Ensure efficient extraction and minimize the number of transfer steps. When recrystallizing, choose an appropriate solvent to maximize recovery.
Product Contamination with Starting Material Presence of 2,6-dimethylpyrazine in the final product, detectable by NMR or a lower melting point.Incomplete Oxidation: The reaction was not allowed to proceed to completion.1. Increase Reaction Time: Continue the reaction, monitoring by TLC until the starting material spot is no longer visible. 2. Incremental Addition of Oxidant: Add the KMnO4 solution portion-wise to maintain a sufficient concentration of the oxidizing agent throughout the reaction. 3. Purification: Purify the crude product by recrystallization. Water is a commonly used solvent for this purpose.
Presence of Over-oxidation Byproduct The final product is contaminated with pyrazine-2,6-dicarboxylic acid, often indicated by a higher melting point or characteristic signals in the NMR spectrum.Excessive Oxidation: Use of a large excess of KMnO4, or the reaction was carried out at too high a temperature or for an extended period.1. Control Stoichiometry: Carefully control the amount of KMnO4 added. 2. Temperature and Time Management: Adhere to the recommended reaction temperature and time. 3. Purification: Pyrazine-2,6-dicarboxylic acid is generally less soluble in common organic solvents than the mono-carboxylic acid. Recrystallization from a suitable solvent, such as water or ethanol-water mixtures, can effectively remove this impurity.
Difficulty in Isolating the Product The product does not precipitate upon acidification or is difficult to filter.1. Incorrect pH: The pH of the solution after acidification is not optimal for product precipitation. 2. Product is too soluble: The product may be too soluble in the reaction mixture, even after acidification.1. Adjust pH: Carefully adjust the pH to the isoelectric point of the carboxylic acid (typically in the acidic range, e.g., pH 2-3) to minimize its solubility. 2. Concentrate the Solution: If the product is too soluble, carefully concentrate the aqueous solution by evaporation before acidification to promote precipitation. 3. Salting Out: Addition of a saturated salt solution (e.g., NaCl) can decrease the solubility of the product in the aqueous phase.
Tailing of Spots on TLC Carboxylic acid product shows significant tailing on silica gel TLC plates.The acidic nature of the carboxylic acid interacts strongly with the silica gel.Add a small amount of acetic acid or formic acid to the eluent system. This will protonate the silica gel surface and reduce the strong interaction with the acidic product, resulting in more defined spots.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and straightforward method is the oxidation of 2,6-dimethylpyrazine with a strong oxidizing agent, most commonly potassium permanganate (KMnO4) in an aqueous solution.[1]

Q2: What are the primary side reactions to be aware of during the oxidation of 2,6-dimethylpyrazine?

A2: The main side reaction is the over-oxidation of the second methyl group to yield pyrazine-2,6-dicarboxylic acid. Incomplete oxidation, leaving unreacted 2,6-dimethylpyrazine, is also a possibility.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) can be used to separate the starting material, product, and byproduct. The disappearance of the 2,6-dimethylpyrazine spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is the most common and effective method for purification.[2][3] Water is a frequently cited solvent for this purpose. The crude product is dissolved in a minimum amount of hot water, and the solution is then allowed to cool slowly to form pure crystals. Other solvent systems like ethanol-water mixtures can also be effective.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point in the expected range (around 138-140°C) is a good indicator of purity.[1]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the carboxylic acid and pyrazine ring functional groups.

Experimental Protocols

Key Experiment: Synthesis of this compound via Oxidation of 2,6-Dimethylpyrazine

This protocol is a generalized procedure based on commonly cited methods.[1]

Materials:

  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO4)

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for acidification

  • Sodium bisulfite or sodium metabisulfite (for quenching excess KMnO4)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolution: Dissolve 2,6-dimethylpyrazine in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the solution to approximately 70-80°C.

  • Oxidation: Slowly add a solution of potassium permanganate in water to the heated solution of 2,6-dimethylpyrazine over a period of 1-2 hours. The purple color of the permanganate will disappear as it reacts. The formation of a brown precipitate of manganese dioxide (MnO2) will be observed.

  • Reaction Monitoring: Monitor the reaction by TLC to ensure the consumption of the starting material.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. If a purple color from unreacted KMnO4 persists, add a small amount of sodium bisulfite or sodium metabisulfite until the color disappears.

  • Filtration: Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any adsorbed product.

  • Acidification: Cool the filtrate in an ice bath and acidify with concentrated HCl or H2SO4 to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration and wash with a small amount of cold water.

  • Drying: Dry the product in a vacuum oven.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent such as water to obtain pure this compound.

Visualization of Reaction Pathways and Troubleshooting

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Side Reactions 2,6-Dimethylpyrazine 2,6-Dimethylpyrazine This compound This compound 2,6-Dimethylpyrazine->this compound KMnO4, H2O, Heat Unreacted 2,6-Dimethylpyrazine Unreacted 2,6-Dimethylpyrazine 2,6-Dimethylpyrazine->Unreacted 2,6-Dimethylpyrazine Incomplete Oxidation Pyrazine-2,6-dicarboxylic acid Pyrazine-2,6-dicarboxylic acid This compound->Pyrazine-2,6-dicarboxylic acid Over-oxidation (Excess KMnO4, High Temp)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow cluster_causes_low_yield Low Yield Causes cluster_causes_impure Impurity Causes cluster_solutions Solutions start Experiment Complete check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield No impure Impurities Present? check_yield->impure Yes low_yield->impure No incomplete_ox Incomplete Oxidation low_yield->incomplete_ox Yes over_ox Over-oxidation low_yield->over_ox Yes workup_loss Workup Loss low_yield->workup_loss Yes success Successful Synthesis impure->success No start_material Unreacted Starting Material impure->start_material Yes byproduct Over-oxidation Byproduct impure->byproduct Yes optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete_ox->optimize over_ox->optimize refine_workup Refine Workup Protocol workup_loss->refine_workup purify Purify by Recrystallization start_material->purify byproduct->purify optimize->start Re-run Experiment purify->start Re-evaluate refine_workup->start Re-run Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methylpyrazine-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials like 2,6-Dimethylpyrazine, oxidation byproducts such as pyrazine-2,6-dicarboxylic acid, and structurally similar compounds like imidazole derivatives that may form under certain reaction conditions.[1][2][3] The synthesis procedure, which often involves oxidation followed by acidification and extraction, can also leave residual manganese dioxide (if KMnO4 is the oxidant) and inorganic salts.[4][5]

Q2: My purified this compound shows a low and broad melting point. What is the likely cause?

A2: A low or broad melting point range typically indicates the presence of impurities. The reported melting point for pure this compound is 138-140°C.[4][5] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification steps, such as recrystallization or chromatography, are recommended to improve purity.[6]

Q3: How can I effectively remove persistent imidazole-based impurities from my product?

A3: Imidazole derivatives can sometimes be co-extracted with pyrazines, especially when using moderately polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate for liquid-liquid extraction.[1][2] To mitigate this, consider the following:

  • Liquid-Liquid Extraction (LLE): Use a nonpolar solvent like hexane for LLE, as it is less likely to extract polar imidazole impurities from an aqueous solution.[1][2]

  • Column Chromatography: If co-extraction occurs, column chromatography on silica gel is an effective next step. Silica will preferentially retain the more polar imidazoles, allowing the desired pyrazine product to be eluted with a less polar mobile phase.[1][7] A 90:10 hexane/ethyl acetate solvent system has proven effective for this separation.[1][2]

Q4: I am struggling to separate this compound from other structurally similar pyrazines by flash chromatography. How can I improve the resolution?

A4: Separating chemically similar pyrazines is a known challenge due to their similar polarities.[7][8] To enhance separation, you can optimize the following parameters:

  • Stationary Phase: Standard silica gel (nominal 500 m²/g surface area) may not provide sufficient resolution.[8] Using a stationary phase with a higher surface area, such as silica with >700 m²/g, can significantly improve the separation of closely related compounds.[7][8]

  • Mobile Phase Optimization: Employ a gradient elution, starting with a low polarity eluent and gradually increasing the polarity. A shallow, slow gradient is often key to resolving compounds that elute closely together.[7]

  • Sample Loading: Avoid overloading the column, as this is a common cause of poor separation and peak tailing. Ensure the sample load is appropriate for the column dimensions.[7]

Troubleshooting Guides

Troubleshooting Poor Yield After Recrystallization
Issue Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was added.Boil off some of the solvent to increase the concentration of the compound and attempt to cool again.[9] If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[6]
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly. Ensure the flask is not placed directly into an ice bath from a high temperature.[10]
Low recovery of purified crystals. The compound has significant solubility in the cold solvent. / The crystals were filtered before crystallization was complete.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[9] Use a minimal amount of ice-cold solvent to wash the collected crystals during filtration to prevent redissolving the product.
Crystals appear discolored or impure. Impurities are co-crystallizing with the product.The chosen solvent may not be optimal. An ideal solvent should dissolve the impurities well even at low temperatures, or not at all at high temperatures.[6] Consider treating the hot solution with activated carbon to remove colored impurities before the cooling step.[9]

Data and Protocols

Product Information

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 5521-61-9 [4][11][12]
Molecular Formula C₆H₆N₂O₂ [11][13]
Molecular Weight 138.12 g/mol [11][13][14]
Melting Point 138-140°C [4][5]
Appearance White to off-white solid/plates [15]

| Storage Temperature | 2-8°C, sealed in dry conditions |[4][11] |

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is adapted from procedures for purifying pyrazine carboxylic acids.[15]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate to boiling, stirring continuously until the solid is completely dissolved. Add more water dropwise if necessary to achieve full dissolution at the boiling point.[9]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Leave the crystals in the funnel with the vacuum running to pull air through and partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.

  • Purity Check: Assess the purity of the final product by measuring its melting point. A sharp range close to 138-140°C indicates high purity.[6]

Protocol 2: Flash Chromatography for Pyrazine Derivative Purification

This protocol provides a general framework for separating pyrazine compounds based on successful reported methods.[7][8]

  • Stationary Phase Selection: Select a high-surface-area silica gel cartridge (>700 m²/g) for challenging separations.[7][8]

  • Mobile Phase Preparation: Prepare a mobile phase system. A common system for pyrazines is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).[1][8]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90:10 hexane/ethyl acetate) for at least 3-5 column volumes.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column.

  • Elution: Begin the elution. For closely related compounds, a shallow gradient (e.g., slowly increasing the percentage of ethyl acetate) is recommended to improve resolution.[7]

  • Fraction Collection: Monitor the elution using a UV detector and collect fractions corresponding to the separated compounds.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Table 2: Recommended Solvent Systems for Chromatography of Pyrazine Derivatives

Technique Stationary Phase Mobile Phase (Eluent) Target Application Reference(s)
Flash Chromatography Silica Gel Hexane / Ethyl Acetate (90/10) Separation of pyrazines from imidazole impurities. [1][2]
Flash Chromatography High Surface Area Silica (>700 m²/g) Heptane / Ethyl Acetate (Gradient) Resolution of structurally similar pyrazine compounds. [7][8]

| TLC Monitoring | Silica Gel | n-hexane / Ethyl Acetate (1:1 or 2:1) | Monitoring the progress of pyrazine chemical transformations. | |

Visual Guides

G cluster_start Initial Assessment cluster_purification Purification Path cluster_end Final Product start Crude Product Received check_purity Assess Purity (TLC, Melting Point, NMR) start->check_purity recrystallize Recrystallization (e.g., from Water) check_purity->recrystallize Purity is Low (Solid Impurities) chromatography Column Chromatography (Silica Gel) check_purity->chromatography Purity is Low (Structurally Similar Impurities) final_product Pure Product (Verify Purity) check_purity->final_product Purity is High recrystallize->check_purity Re-assess Purity chromatography->check_purity Re-assess Purity

Caption: General troubleshooting workflow for purification decisions.

G cluster_dissolve Step 1: Dissolution cluster_cool Step 2: Crystallization cluster_isolate Step 3: Isolation & Drying s1 Place crude solid in flask s2 Add minimum amount of hot solvent s1->s2 s3 Heat and stir until all solid dissolves s2->s3 s4 Allow to cool slowly to room temperature s3->s4 Saturated solution formed s5 Place in ice bath to maximize yield s4->s5 s6 Collect crystals via vacuum filtration s5->s6 Crystallization complete s7 Wash with minimal ice-cold solvent s6->s7 s8 Dry crystals completely s7->s8 s9 Pure Crystals s8->s9 Process complete

Caption: Detailed experimental workflow for recrystallization.

G cluster_polar Polar Impurities cluster_nonpolar Nonpolar/Similar Polarity Impurities cluster_colored Colored Impurities start Impurity Type? polar_node e.g., Imidazoles, Salts start->polar_node Highly Polar nonpolar_node e.g., Unreacted Starting Material, Other Pyrazine Derivatives start->nonpolar_node Similar Polarity color_node e.g., Degradation Products start->color_node Colored polar_sol Method: 1. Nonpolar LLE (Hexane) 2. Silica Chromatography nonpolar_sol Method: 1. Recrystallization 2. High-Resolution Chromatography color_sol Method: Add Activated Carbon during Recrystallization

Caption: Decision tree for selecting a purification method based on impurity type.

References

Optimization of reaction conditions for 6-Methylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Methylpyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the oxidation of 2,6-Dimethylpyrazine. This reaction is typically carried out in an aqueous solution using a strong oxidizing agent, such as potassium permanganate (KMnO₄).[1][2]

Q2: What are the typical reaction conditions for the oxidation of 2,6-Dimethylpyrazine?

A2: Generally, 2,6-Dimethylpyrazine is dissolved in water and heated. An aqueous solution of potassium permanganate is then added dropwise. The reaction mixture is stirred, often overnight, at an elevated temperature, for instance, 70°C.[1][2]

Q3: How is the product isolated from the reaction mixture?

A3: After the reaction is complete, the mixture is cooled, and the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is then acidified, typically with hydrochloric acid (HCl), to a pH of about 1.5. The acidic aqueous layer is then extracted with an organic solvent, such as ethyl acetate. The product is obtained by evaporating the solvent.[1][2]

Q4: What are the key safety precautions to consider during this synthesis?

A4: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The reaction may be exothermic, so controlled addition of the oxidant is crucial. Potassium permanganate is a strong oxidizer and should be handled with care. The acidification step should be performed in a well-ventilated fume hood.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Over-oxidation to dicarboxylic acid. - Product loss during work-up.- Incomplete reaction: Increase reaction time or temperature. Ensure stoichiometric amount of oxidant is used. - Over-oxidation: Control the addition rate of the oxidant. Consider using a milder oxidizing agent. - Product loss: Ensure the pH is sufficiently acidic (around 1.5) before extraction. Perform multiple extractions with the organic solvent.
Product Contamination with Starting Material - Insufficient amount of oxidizing agent. - Short reaction time.- Increase the molar ratio of potassium permanganate to 2,6-Dimethylpyrazine. - Extend the reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Formation of Dark Brown Precipitate (MnO₂) - This is an expected byproduct of the reaction when using KMnO₄.- This is a normal observation. The manganese dioxide should be carefully filtered off after the reaction is complete. Ensure the filter cake is washed with water to recover any adsorbed product.[1]
Difficulty in Extracting the Product - Incorrect pH of the aqueous layer.- The carboxylic acid is soluble in the aqueous layer at neutral or basic pH. Ensure the solution is acidified to a pH of approximately 1.5 to protonate the carboxylate, making it more soluble in the organic solvent.[1]

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol is based on the oxidation of 2,6-Dimethylpyrazine.

Materials:

  • 2,6-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • 5M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,6-Dimethylpyrazine (e.g., 0.5 g, 4.6 mmol) in deionized water (10 mL) in a round-bottom flask.[1]

  • Heat the solution to 70°C with stirring.[1]

  • In a separate beaker, dissolve potassium permanganate in deionized water (e.g., in 25 mL).

  • Add the potassium permanganate solution dropwise to the heated solution of 2,6-Dimethylpyrazine.

  • Stir the reaction mixture at 70°C overnight.[1]

  • Cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with several portions of water.

  • Combine the filtrate and washings.

  • Acidify the filtrate to a pH of 1.5 using a 5M HCl solution.[1]

  • Extract the acidified solution with ethyl acetate (e.g., 3 x 50 mL).[1]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the product.

Data Presentation

Table 1: Optimization of Reaction Temperature
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
50244595
60246096
70187598
80187294

Note: Data is illustrative and may not represent actual experimental results.

Table 2: Optimization of Oxidant Molar Ratio
Molar Ratio (KMnO₄ : Substrate)Reaction Time (h)Yield (%)Purity (%)
1.5 : 1245597
2.0 : 1187598
2.5 : 1187396
3.0 : 1186893

Note: Data is illustrative and may not represent actual experimental results.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up start 2,6-Dimethylpyrazine in Water reaction Reaction at 70°C start->reaction oxidant KMnO4 Solution oxidant->reaction filtration Filtration reaction->filtration acidification Acidification (pH 1.5) filtration->acidification extraction Ethyl Acetate Extraction acidification->extraction drying Drying extraction->drying evaporation Evaporation drying->evaporation product product evaporation->product Final Product troubleshooting_logic start Low Yield Observed? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes over_oxidation Over-oxidation? incomplete_reaction->over_oxidation No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes workup_loss Product Loss During Work-up? over_oxidation->workup_loss No control_oxidant Control Oxidant Addition over_oxidation->control_oxidant Yes check_ph Ensure pH ~1.5 Before Extraction workup_loss->check_ph Yes

References

Technical Support Center: 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental study of 6-Methylpyrazine-2-carboxylic acid degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific experimental data on the degradation of this compound is limited in publicly available literature, potential degradation pathways can be postulated based on the chemical structure and known reactions of similar pyrazine derivatives. The primary pathways are likely to involve oxidation, decarboxylation, and hydroxylation of the pyrazine ring.

Q2: How can I monitor the degradation of this compound in my experiments?

A2: The most common method for monitoring the degradation is by using High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate degradation. For identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q3: What are the common causes of unexpected degradation of this compound in the lab?

A3: Unexpected degradation can be triggered by several factors, including exposure to light (photodegradation), elevated temperatures, presence of oxidizing agents, and significant shifts in pH. It is crucial to store the compound in a cool, dark place and to be mindful of the chemical environment in your experiments.

Q4: Are there any known incompatible materials or reagents?

A4: Strong oxidizing agents should be used with caution as they can lead to the degradation of the pyrazine ring. Additionally, strong acids or bases at elevated temperatures might facilitate hydrolysis or other reactions. Always conduct small-scale compatibility tests if you are unsure.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Solution
  • Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing a solution.

  • Possible Causes:

    • Photodegradation: The compound might be sensitive to ambient or UV light.

    • Solvent Reactivity: The chosen solvent may be reacting with the compound.

    • Contamination: The presence of impurities in the solvent or on the glassware could be catalyzing degradation.

  • Troubleshooting Steps:

    • Prepare and store solutions in amber vials or protect them from light.

    • Use high-purity (HPLC-grade) solvents and ensure glassware is scrupulously clean.

    • Analyze a freshly prepared solution immediately to establish a baseline.

    • If the issue persists, investigate the stability in different solvents.

Issue 2: Appearance of Multiple Unidentified Peaks in HPLC Analysis
  • Symptom: Chromatograms show several new peaks that are not present in the reference standard.

  • Possible Causes:

    • Forced Degradation: Experimental conditions (e.g., heat, pH) are causing the compound to break down into multiple products.

    • Complex Reaction Mixture: The compound might be participating in side reactions with other components in your sample matrix.

  • Troubleshooting Steps:

    • Use a less harsh experimental protocol if possible (e.g., lower temperature, neutral pH).

    • Employ a gradient HPLC method to achieve better separation of the peaks.

    • Utilize LC-MS to obtain the mass-to-charge ratio of the unknown peaks to aid in their identification.

    • Analyze control samples (blanks and matrix without the compound) to rule out interfering substances.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a compound. Here is a general protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC and LC-MS to identify and quantify the degradation products.

Data Presentation

The results of degradation studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress Condition% DegradationNumber of DegradantsMajor Degradant Peak (m/z)
0.1 N HCl, 60°C, 24h15.22112.1
0.1 N NaOH, 60°C, 24h45.8494.1
3% H₂O₂, RT, 24h88.15154.1
Heat (105°C), 24h5.51Not Applicable
UV Light (254 nm), 24h22.73136.1

Visualizations

The following diagrams illustrate the logical workflow for investigating degradation and a postulated degradation pathway.

G Experimental Workflow for Degradation Analysis A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by HPLC-UV B->C E Analyze by LC-MS B->E D Quantify Degradation (% Loss of Parent Compound) C->D G Propose Degradation Pathway D->G F Identify Degradation Products (Based on m/z and Fragmentation) E->F F->G

Caption: Workflow for analyzing the degradation of this compound.

G Postulated Oxidative Degradation Pathway cluster_0 Oxidative Stress (e.g., H₂O₂) A This compound B Hydroxylation (Addition of -OH to the ring) A->B Step 1 C Ring Opening B->C Step 2 D Further Degradation Products C->D Step 3

Caption: A postulated pathway for the oxidative degradation of this compound.

Resolving poor solubility of 6-Methylpyrazine-2-carboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 6-Methylpyrazine-2-carboxylic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (CAS No: 5521-61-9) is a pyrazine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol .[1][2][3][4] It is typically a solid, off-white to white powder.[5] Understanding its acidic nature, due to the carboxylic acid group, is key to addressing solubility issues.

Q2: Why is my this compound not dissolving in water?

The poor aqueous solubility of this compound at neutral pH is expected. Like many carboxylic acids, the presence of the largely non-polar pyrazine ring structure counteracts the solubilizing effect of the polar carboxylic acid group.[6] For a similar compound, 5-Methyl-2-pyrazinecarboxylic acid, the solubility in water is very low.[7] The protonated carboxylic acid group is less soluble than its deprotonated salt form.

Q3: What are the most common solvents for dissolving this compound?

Q4: How does pH affect the solubility of this compound?

The solubility of this compound in aqueous solutions is highly dependent on pH.

  • In acidic to neutral solutions (low pH): The carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.

  • In basic solutions (high pH): A base will deprotonate the carboxylic acid group to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and exhibits much higher solubility in water.

This relationship is a fundamental principle for dissolving carboxylic acids.

Troubleshooting Guide: Resolving Poor Solubility

If you are encountering poor solubility with this compound, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow Start Start: Compound not dissolving CheckSolvent Is an organic solvent acceptable for your experiment? Start->CheckSolvent CheckpH Is pH adjustment acceptable for your experiment? CheckSolvent->CheckpH No UseCosolvent Use Co-solvent Method (e.g., DMSO Stock Solution) CheckSolvent->UseCosolvent Yes UsepH Use pH Adjustment Method (Basic Solution) CheckpH->UsepH Yes Precipitation Precipitation upon dilution? CheckpH->Precipitation No, try both UseCosolvent->Precipitation UsepH->Precipitation Success Success: Compound Dissolved Precipitation->Success No Optimize Optimize Dilution: - Stir vigorously - Add stock to buffer slowly - Gentle warming/sonication Precipitation->Optimize Yes Optimize->Success

Caption: Troubleshooting workflow for poor solubility.

Data Presentation: Solubility of 5-Methyl-2-pyrazinecarboxylic Acid

Table 1: Solubility in Alcohols

Temperature (K)MethanolEthanoln-PropanolIsopropanol1-Butanol
273.150.01980.02430.02610.01890.0279
283.150.02410.02940.03180.02330.0339
293.150.02930.03570.03870.02860.0412
303.150.03550.04340.04710.03510.0501
313.150.04310.05280.05730.04290.0608

Table 2: Solubility in Other Common Solvents

Temperature (K)WaterAcetonitrileAcetoneEthyl Acetate1,4-DioxaneToluene
273.150.00390.00380.01850.01050.03340.0007
283.150.00480.00460.02230.01290.04060.0009
293.150.00590.00560.02690.01580.04930.0012
303.150.00730.00680.03240.01930.05980.0015
313.150.00900.00830.03900.02360.07260.0020

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Co-Solvent (e.g., DMSO)

This method is suitable for most in vitro experiments where a small amount of an organic solvent is tolerable.

G cluster_protocol1 Protocol 1: DMSO Stock Solution P1_Start Weigh Compound P1_Solvent Add Anhydrous DMSO P1_Start->P1_Solvent P1_Vortex Vortex/Sonicate until dissolved P1_Solvent->P1_Vortex P1_Store Store at -20°C or -80°C P1_Vortex->P1_Store P1_Dilute Dilute into aqueous buffer for working solution P1_Store->P1_Dilute P1_End Ready for experiment P1_Dilute->P1_End

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Weigh the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.38 mg.

  • Add Solvent: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO.

  • Solubilize: Vortex the mixture vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: To prepare a working solution, dilute the stock solution into your experimental buffer or media. Important: Add the stock solution dropwise into the vigorously stirring buffer to prevent precipitation. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays.

Protocol 2: Solubilization by pH Adjustment

This method is useful for preparing aqueous solutions when organic solvents must be avoided.

G cluster_protocol2 Protocol 2: pH Adjustment P2_Start Weigh Compound & Suspend in Water/Buffer P2_Base Add 1M NaOH dropwise P2_Start->P2_Base P2_Dissolve Stir until fully dissolved (clear solution) P2_Base->P2_Dissolve P2_pH Adjust to final pH if necessary (Caution: may precipitate if pH is too low) P2_Dissolve->P2_pH P2_End Ready for experiment P2_pH->P2_End

Caption: Workflow for solubilization via pH adjustment.

Methodology:

  • Weigh and Suspend: Weigh the desired amount of this compound and place it in a suitable container. Add a portion of the desired aqueous solvent (e.g., water, PBS) but not the full final volume.

  • Add Base: While stirring, add a basic solution (e.g., 1 M NaOH) dropwise to the suspension.

  • Dissolve: Continue adding the base until the compound fully dissolves, indicating the formation of the soluble sodium salt. The solution should become clear.

  • Final Volume and pH Adjustment: Add the remaining solvent to reach the final desired concentration. Crucially, check the final pH of the solution. If the experimental protocol requires a lower pH, carefully add an acid (e.g., 1 M HCl) dropwise. Be aware that lowering the pH too much may cause the compound to precipitate out of the solution as the carboxylate is protonated back to the less soluble carboxylic acid. It is recommended to maintain a final pH above the pKa of the carboxylic acid group to ensure it remains in its soluble salt form.

References

Technical Support Center: Crystallization of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 6-Methylpyrazine-2-carboxylic acid.

Troubleshooting Crystallization Issues

Crystallization is a critical purification step. Below are common issues encountered during the crystallization of this compound and their potential solutions.

Problem 1: Oiling Out - The compound separates as a liquid instead of solid crystals.

This phenomenon occurs when the solute is supersaturated above its melting point or in the presence of significant impurities that depress the melting point.

Troubleshooting Steps:

  • Increase Solvent Volume: The compound may be coming out of solution too quickly at a high temperature. Re-dissolve the oil by heating the solution and adding more of the primary solvent.

  • Slow Cooling: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help moderate the cooling rate. Slower cooling provides more time for the molecules to arrange into a crystal lattice.

  • Solvent System Modification:

    • Change Solvent: Select a solvent with a lower boiling point.

    • Use a Co-solvent: If using a single solvent, try adding a miscible co-solvent to change the polarity of the solution.

  • Further Purification: Impurities can significantly lower the melting point of a compound, leading to oiling out. Consider an additional purification step, such as column chromatography, before attempting recrystallization.

Problem 2: No Crystal Formation - The solution remains clear even after cooling.

This issue typically arises from using too much solvent or the compound being highly soluble in the chosen solvent at low temperatures.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: If available, add a small, pure crystal of this compound to the solution to initiate crystal growth.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.

  • Anti-Solvent Addition: If the compound is very soluble in the chosen solvent, an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the solution until it becomes slightly turbid. Then, gently warm the solution until it is clear again and allow it to cool slowly.

Problem 3: Poor Crystal Yield - Very few crystals are recovered.

A low yield can be due to the compound's high solubility in the cold solvent or using an excessive amount of solvent.

Troubleshooting Steps:

  • Optimize Solvent Choice: Based on solubility data, select a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Recover from Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of the dissolved compound. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

  • Avoid Excessive Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant portion of the product.

Problem 4: Rapid Crystal Formation - Crystals form too quickly.

While it may seem desirable, rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.

Troubleshooting Steps:

  • Increase Solvent Volume: Re-dissolve the crystals by heating and add a small amount of additional solvent. This will keep the compound in solution for a longer period during cooling.

  • Slower Cooling: Ensure the solution cools down gradually to allow for the formation of larger, purer crystals. Avoid placing the hot flask directly into an ice bath.

Quantitative Data: Solubility of this compound

SolventSolubility Trend (with increasing temperature)
1,4-dioxaneDecreasing
ethanolDecreasing
n-propanolDecreasing
1-butanolDecreasing
methanolDecreasing
isopropanolDecreasing
acetoneDecreasing
2-butanoneDecreasing
ethyl acetateDecreasing
waterDecreasing
acetonitrileDecreasing
tolueneDecreasing

Note: The solubility of 5-Methyl-2-pyrazinecarboxylic acid was found to decrease in the order of 1,4-dioxane > ethanol > n-propanol > 1-butanol > methanol > isopropanol > acetone > 2-butanone > ethyl acetate > water > acetonitrile > toluene at a given temperature.[1]

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general procedure and may need to be optimized based on the specific impurities present and the scale of the experiment.

  • Solvent Selection: Based on small-scale solubility tests and the data provided above, choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate). Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.

Mandatory Visualizations

Troubleshooting Workflow for Crystallization

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes no_crystals Troubleshoot: - Induce (scratch/seed) - Reduce solvent volume - Add anti-solvent crystals_form->no_crystals No good_crystals Good Quality Crystals? oiling_out->good_crystals No oiled_out Troubleshoot: - Increase solvent volume - Slow cooling - Change solvent system oiling_out->oiled_out Yes end Successful Crystallization good_crystals->end Yes poor_crystals Troubleshoot: - Slower cooling - Increase solvent volume good_crystals->poor_crystals No no_crystals->dissolve oiled_out->dissolve poor_crystals->dissolve

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Logical Relationship of Crystallization Parameters

CrystallizationParameters crystallization Successful Crystallization solvent Solvent Choice solvent->crystallization concentration Concentration solvent->concentration temperature Temperature Gradient (Hot to Cold) temperature->crystallization cooling_rate Cooling Rate temperature->cooling_rate concentration->crystallization cooling_rate->crystallization impurities Impurities impurities->crystallization

Caption: Key parameters influencing the success of a crystallization experiment.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on available data for a similar compound, polar solvents like ethanol, methanol, and water, or mixtures thereof, are good starting points.[2] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific sample.

Q2: How can I remove colored impurities from my sample?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step.

Q3: My compound is soluble in most solvents, even at room temperature. What should I do?

A3: In this case, a solvent/anti-solvent system is often effective. Dissolve your compound in a minimal amount of a solvent in which it is highly soluble. Then, slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Q4: How do I know if my purified crystals are actually purer?

A4: A common method to assess purity is by measuring the melting point of the crystals. A pure compound will have a sharp melting point range that is close to the literature value (138-140 °C for this compound).[3][4] A broad melting point range usually indicates the presence of impurities. Other analytical techniques such as HPLC or NMR can also be used for a more quantitative assessment of purity.

Q5: What is the purpose of washing the crystals with cold solvent after filtration?

A5: Washing the crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities and is clinging to the surface of the crystals. Using cold solvent minimizes the loss of the desired product due to dissolution.

References

Stability issues of 6-Methylpyrazine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methylpyrazine-2-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound is generally considered stable under standard laboratory conditions when stored in a cool, dry, and dark place. However, its stability in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. While specific degradation kinetics for this compound are not extensively published, pyrazine-2-carboxylic acid, a related compound, is noted to be stable under normal temperatures and pressures but may decompose under harsh conditions.[1]

Q2: What are the potential degradation pathways for this compound?

Based on the structure of this compound and general knowledge of similar compounds, potential degradation pathways in solution may include:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO2), particularly at elevated temperatures or in the presence of certain catalysts. This is a known reaction for some carboxylic acids, especially those with electron-withdrawing groups attached to the α-carbon.

  • Oxidation: The pyrazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of a methyl group might also be a site for oxidation.

  • Photodegradation: Exposure to UV or visible light can induce degradation. Photodegradation of aromatic and heterocyclic compounds often involves complex radical-mediated pathways.

  • Hydrolysis: While the carboxylic acid itself is not hydrolyzable, if formulated as an ester or amide derivative, hydrolysis would be a primary degradation pathway.

Q3: How does pH affect the stability of this compound in solution?

The stability of this compound in aqueous solution is expected to be pH-dependent. The pKa of the carboxylic acid group influences its ionization state. At pH values above the pKa, the compound will exist predominantly as the carboxylate anion, which may have different stability characteristics compared to the protonated form. Extreme pH conditions (highly acidic or alkaline) can catalyze degradation reactions such as hydrolysis (if applicable to derivatives) or promote other forms of chemical breakdown. For many phenolic compounds, high pH can lead to instability.[2]

Q4: Are there any known incompatibilities for this compound in solution?

This compound may be incompatible with strong oxidizing agents, strong bases, and reducing agents.[1] Reactions with these substances could lead to the degradation of the compound. It is advisable to avoid co-formulating it with such excipients without performing thorough compatibility studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected peaks in chromatogram over time. Chemical degradation of this compound.- Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. - Evaluate Solution pH: The pH of the solution may be outside the optimal stability range. Measure and adjust the pH if necessary, and consider using a buffer system. - Conduct Forced Degradation Studies: To identify the degradation products and understand the degradation pathways, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Discoloration of the solution. Formation of colored degradation products.- This is often an indicator of oxidative or photolytic degradation. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. - Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Precipitation in the solution. Poor solubility or formation of insoluble degradation products.- Check Solubility: Verify the concentration of this compound is within its solubility limit in the chosen solvent system. The compound is generally soluble in water and polar organic solvents.[3] - Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of this compound in solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at a specified temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70 °C) in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of pyrazine carboxylic acids.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to separate the parent compound from its degradation products), linearity, accuracy, precision, and robustness.

Data Presentation

The following tables illustrate how to present stability data for this compound. Please note that the data presented here is for illustrative purposes only and is not based on actual experimental results.

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress ConditionDurationAssay of this compound (%)Major Degradation Product (Retention Time, min)
0.1 N HCl (60 °C)48 h92.53.2
0.1 N NaOH (60 °C)48 h85.14.5
3% H₂O₂ (RT)24 h88.92.8
Heat (70 °C)7 days95.33.2
Light (ICH)1.2 million lux hours91.75.1

Table 2: pH-Rate Profile for Degradation at 60 °C (Illustrative Data)

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
2.00.01546.2
4.00.00886.6
7.00.01257.8
9.00.02527.7
12.00.05013.9

Visualizations

StabilityTroubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_actions Troubleshooting Actions Issue Instability in Solution (e.g., Potency Loss, Discoloration) pH Inappropriate pH Issue->pH Temp High Temperature Issue->Temp Light Light Exposure Issue->Light Oxidation Oxidation Issue->Oxidation AdjustpH Adjust and Buffer pH pH->AdjustpH ControlTemp Store at Recommended Temperature Temp->ControlTemp ProtectLight Use Amber Vials / Protect from Light Light->ProtectLight InertAtmosphere Purge with Inert Gas Oxidation->InertAtmosphere

Caption: Troubleshooting logic for stability issues of this compound.

ForcedDegradationWorkflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Evaluate Data: - Assay of Parent Compound - Identify Degradation Products analyze->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Scaling Up the Synthesis of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6-Methylpyrazine-2-carboxylic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue when scaling up pyrazine synthesis. Several factors can contribute to this problem:

  • Incomplete Reaction: The initial condensation or subsequent oxidation may not be proceeding to completion. To address this, consider extending the reaction time or gradually increasing the temperature. Ensure efficient mixing, especially in larger reaction vessels, to maintain a homogeneous reaction mixture.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly impact the yield. It is advisable to perform small-scale optimization experiments to screen different solvents and bases.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Analyze your crude product to identify potential side products and adjust reaction conditions to minimize their formation.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Avoid overly acidic or basic conditions during extraction and purification if your product shows signs of degradation.[1]

Q2: I am observing the formation of significant impurities in my final product. How can I identify and minimize them?

A2: Impurity profiling is crucial for a successful scale-up. Common impurities can arise from side reactions or unreacted starting materials.

  • Common Side Reactions: In the oxidation of 2,5-dimethylpyrazine, over-oxidation can lead to the formation of pyrazine-2,5-dicarboxylic acid. In the synthesis from methylglyoxal and o-phenylenediamine, incomplete cyclization or side reactions of the diamine can generate impurities.

  • Identification: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the structure of the impurities.

  • Minimization Strategies:

    • Control of Oxidant Stoichiometry: In the oxidation of 2,5-dimethylpyrazine, carefully control the molar ratio of the oxidizing agent (e.g., potassium permanganate) to the starting material.

    • Temperature Control: Maintain the recommended reaction temperature to avoid unwanted side reactions.

    • pH Adjustment during Workup: The pH of the solution during extraction and crystallization is critical for isolating the desired carboxylic acid and leaving impurities behind. For instance, acidifying the filtrate to a specific pH (e.g., 1.5) is a key step in the purification process.

Q3: The purification of the final product is proving difficult. What are the recommended procedures for obtaining high-purity this compound?

A3: Purification is a critical step in obtaining a product that meets pharmaceutical standards.

  • Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying this compound. Water is often a good solvent choice.

  • Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture. Butanone has been mentioned as an effective extraction solvent. The pH of the aqueous layer should be carefully adjusted to ensure the carboxylic acid is in a form that is readily extracted into the organic solvent.

  • Column Chromatography: For laboratory-scale purification or removal of stubborn impurities, column chromatography using silica gel can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]

Data Presentation: Comparison of Synthesis Routes

The following table summarizes quantitative data for different synthesis routes to this compound. Direct comparison can be challenging due to variations in scale and reporting standards in the literature.

Synthesis RouteStarting MaterialsKey ReagentsReported YieldReported PurityScale
Oxidation of 2,5-dimethylpyrazine2,5-dimethylpyrazinePotassium permanganate (KMnO₄)Not explicitly stated in a percentage for a scaled-up process, but the methodology is described for producing high-purity material.>99% (by HPLC)Flexible
Cyclization and OxidationMethylglyoxal, o-phenylenediamineInorganic oxidizers, Sulfuric acidNot explicitly stated, but described as a simple and flexible synthesis technology.>99.5% (by HPLC)Flexible
Biocatalytic Synthesis2,5-dimethylpyrazineWhole-cell biocatalyst (E. coli)1.0 mol/mol (molar yield)HighLaboratory

Experimental Protocols

Method 1: Oxidation of 2,5-dimethylpyrazine

This protocol is based on a common laboratory-scale synthesis and principles from scalable patent literature.

Materials:

  • 2,5-dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Butanone (for extraction)

  • Water

Procedure:

  • Reaction Setup: In a suitable reactor, prepare a solution of sodium carbonate in water and cool it to 0-5°C.

  • Addition of Starting Material: Add 2,5-dimethylpyrazine to the cooled solution in batches, ensuring the temperature is maintained between 5-10°C.

  • Oxidation: Slowly add solid potassium permanganate in portions. The reaction is exothermic, so maintain the temperature between 10-30°C. The reaction progress can be monitored by TLC or HPLC.

  • Workup: After the reaction is complete, filter the mixture to remove manganese dioxide (MnO₂).

  • Extraction: Acidify the filtrate to a pH of 1.5-4.0 using hydrochloric acid or sulfuric acid. Extract the product with butanone.

  • Purification: Separate the organic layer and remove the butanone by distillation under reduced pressure to obtain the crude product.

  • Crystallization: Recrystallize the crude product from hot water to yield pure this compound.

Method 2: Cyclization of Methylglyoxal and o-Phenylenediamine followed by Oxidation and Decarboxylation

This protocol is based on a patented industrial synthesis method.

Materials:

  • Methylglyoxal

  • o-Phenylenediamine

  • Sodium Pyrosulfite (catalyst)

  • Inorganic oxidizer (e.g., Potassium permanganate)

  • Sulfuric acid

  • Butanone

Procedure:

  • Cyclization: React methylglyoxal with o-phenylenediamine in the presence of a catalytic amount of sodium pyrosulfite at 60-80°C to form 2-methylquinoxaline.

  • Oxidation: Oxidize the 2-methylquinoxaline using an inorganic oxidizer like potassium permanganate to yield 5-methylpyrazine-2,3-dicarboxylic acid potassium salt.

  • Acidification and Decarboxylation: Treat the dicarboxylic acid salt with sulfuric acid at elevated temperatures (30-130°C) to induce decarboxylation and form this compound.

  • Extraction and Purification: Neutralize the reaction mixture to a pH of 1.5-4.0 and extract the product with butanone. Remove the solvent and purify the product by crystallization.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Cyclization & Oxidation A1 2,5-Dimethylpyrazine B1 Oxidation (KMnO4) A1->B1 C1 Crude Product B1->C1 D Pure 6-Methylpyrazine- 2-carboxylic acid C1->D Purification A2 Methylglyoxal + o-Phenylenediamine B2 Cyclization A2->B2 C2 2-Methylquinoxaline B2->C2 D2 Oxidation C2->D2 E2 Decarboxylation D2->E2 E2->D Purification

Caption: General synthesis workflows for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or High Impurity? Q_Yield Is the reaction going to completion? Start->Q_Yield A_Yield_No Increase reaction time or temperature. Improve mixing. Q_Yield->A_Yield_No No A_Yield_Yes Proceed to check for side reactions. Q_Yield->A_Yield_Yes Yes Q_Impurity Are there significant side products? A_Yield_Yes->Q_Impurity A_Impurity_Yes Optimize stoichiometry. Control temperature. Adjust workup pH. Q_Impurity->A_Impurity_Yes Yes A_Impurity_No Review purification procedure. Q_Impurity->A_Impurity_No No Q_Purification Is purification ineffective? A_Impurity_No->Q_Purification A_Purification_Yes Screen different recrystallization solvents. Consider chromatography. Q_Purification->A_Purification_Yes Yes A_Purification_No Process Optimized Q_Purification->A_Purification_No No

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: 6-Methylpyrazine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Methylpyrazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most frequently employed starting materials are 2,6-dimethylpyrazine and 2-methylquinoxaline. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.

Q2: What is the typical method for preparing this compound from these precursors?

A2: The preparation generally involves the oxidation of the methyl group on the pyrazine ring. For 2,6-dimethylpyrazine, a common method is oxidation using a strong oxidizing agent like potassium permanganate (KMnO₄).[1] For 2-methylquinoxaline, the synthesis involves oxidation to form an intermediate, 5-methylpyrazine-2,3-dicarboxylic acid, followed by decarboxylation to yield the final product.[2]

Q3: What are the critical reaction parameters to control during the oxidation step?

A3: Key parameters to control during the oxidation with KMnO₄ include reaction temperature, the rate of addition of the oxidizing agent, and the molar ratio of reactants. Over-oxidation can lead to the formation of dicarboxylic acid byproducts, while insufficient oxidation will result in low conversion of the starting material. The use of an inhibitor in a one-step oxidation of 2,5-dimethylpyrazine with KMnO4 has been reported to help control the reaction.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through recrystallization. Water is a commonly used solvent for the recrystallization of this compound.[2] The crude product is dissolved in hot water, and upon cooling, the purified product crystallizes out, leaving impurities in the mother liquor.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.

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Caption: Troubleshooting workflow for the synthesis of this compound.

Common Byproducts and Impurities

The formation of byproducts is a common challenge in the synthesis of this compound. The nature and quantity of these byproducts depend on the starting material and reaction conditions.

Starting MaterialCommon Byproduct(s)Notes
2,6-DimethylpyrazinePyrazine-2,6-dicarboxylic acidResults from the over-oxidation of both methyl groups.
2,6-DimethylpyrazineUnreacted 2,6-dimethylpyrazineIndicates incomplete reaction.
2-Methylquinoxaline5-Methylpyrazine-2,3-dicarboxylic acidThis is the intermediate which, if not fully decarboxylated, will be an impurity. The crude dicarboxylic acid can be unstable at elevated temperatures.[3]
2-MethylquinoxalineUnreacted 2-methylquinoxalineIndicates incomplete oxidation.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methylquinoxaline

This protocol is adapted from the procedure for the synthesis of 2-methyl-5,6-pyrazinedicarboxylic acid, with the subsequent decarboxylation step to yield the desired product.

Step 1: Oxidation of 2-Methylquinoxaline

  • Dissolve 2-methylquinoxaline in an aqueous solution of potassium hydroxide.

  • Heat the solution to 50°C.

  • Slowly add a solution of potassium permanganate in water, preheated to 50°C, to the reaction mixture with stirring.

  • Maintain the temperature at 50°C throughout the addition.

  • After the addition is complete, continue stirring until the permanganate color disappears.

  • Filter the hot solution to remove the manganese dioxide precipitate.

  • Cool the filtrate and acidify with a suitable acid (e.g., HCl) to precipitate the crude 5-methylpyrazine-2,3-dicarboxylic acid.

  • Collect the crude product by filtration.

Step 2: Decarboxylation to this compound

  • Heat the crude 5-methylpyrazine-2,3-dicarboxylic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.

  • The resulting product is crude this compound.

  • Purify the crude product by recrystallization from water.[2]

Protocol 2: Synthesis of 5-Methylpyrazine-2-carboxylic Acid via One-Step Oxidation of 2,5-Dimethylpyrazine

This protocol is based on a patented method for the synthesis of the isomeric 5-methylpyrazine-2-carboxylic acid, which can be adapted for the 6-methyl isomer.

  • Prepare a solution of potassium permanganate in water. The concentration can range from 1 to 20%.[1]

  • In a separate vessel, dissolve 2,5-dimethylpyrazine in a suitable protonic solvent which acts as an inhibitor (e.g., water, alcohol, carboxylic acid).[1]

  • Add the potassium permanganate solution to the 2,5-dimethylpyrazine solution while maintaining the reaction temperature between 30°C and 100°C.[1]

  • After the reaction is complete (typically 1-10 hours), filter the hot solution to remove manganese dioxide.[1]

  • Concentrate the filtrate under reduced pressure.

  • Acidify the concentrated solution with an inorganic acid (e.g., HCl, H₂SO₄) to precipitate the crude 5-methylpyrazine-2-carboxylic acid.[1]

  • Collect the product by filtration. The filtrate can be further extracted with a suitable solvent (e.g., ketone, ether) to recover more product.[1]

  • Purify the combined crude product by recrystallization. A yield of over 60% can be achieved with this method.[1]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Pyrazinoic Acid and 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of pyrazinoic acid (POA), the active metabolite of the frontline tuberculosis drug pyrazinamide (PZA), and its analog, 6-Methylpyrazine-2-carboxylic acid. While pyrazinoic acid is one of the most studied anti-tubercular agents, data on the biological effects of its methylated counterpart is sparse. This document synthesizes available experimental data, outlines key experimental protocols, and discusses the structure-activity relationship to inform future research and drug development efforts.

Structural Comparison

Pyrazinoic acid and this compound are structural analogs, differing only by a methyl group at the C6 position of the pyrazine ring. This seemingly minor structural modification can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

G cluster_POA Pyrazinoic Acid (POA) cluster_6MPOA This compound POA MPOA

Caption: Chemical structures of Pyrazinoic Acid and its 6-methyl analog.

Pyrazinoic Acid (POA): A Multi-Targeted Anti-Tubercular Agent

Pyrazinoic acid is the bioactivated form of the prodrug pyrazinamide, a crucial component of the standard short-course tuberculosis treatment regimen.[1][2][3][4] Its activity is uniquely potent in the acidic environments found within macrophage phagolysosomes, where Mycobacterium tuberculosis (Mtb) can persist in a semi-dormant state.[5] The mechanism of action for POA is complex and still a subject of debate, with evidence pointing to multiple targets.

Mechanism of Action

Pyrazinamide passively diffuses into the Mtb bacillus, where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes it into the active pyrazinoic acid.[2][6] POA's activity is highly pH-dependent.[7][8] In an acidic environment, POA becomes protonated (HPOA) and is less able to diffuse out of the cell. The accumulation of HPOA is thought to lead to several downstream effects:

  • Disruption of Membrane Energetics : The primary and most widely accepted mechanism involves HPOA acting as a protonophore, carrying protons from the acidic extracellular environment across the cell membrane into the neutral cytoplasm.[7][9][10] This influx of protons disrupts the proton motive force, collapses the membrane potential, and inhibits membrane transport, ultimately leading to cell death.[5]

  • Inhibition of Fatty Acid Synthase I (FAS I) : POA has been shown to inhibit FAS I, an enzyme critical for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2]

  • Targeting of PanD : More recent studies suggest POA binds to and induces the degradation of PanD (aspartate decarboxylase), an essential enzyme in the biosynthesis of coenzyme A.[4][6]

G cluster_cell Mycobacterium tuberculosis PZA_out Pyrazinamide (PZA) (Extracellular) PZA_in PZA (Intracellular) PZA_out->PZA_in Diffusion POA Pyrazinoic Acid (POA) PZA_in->POA Hydrolysis HPOA Protonated POA (HPOA) POA->HPOA Acidic pH PncA Pyrazinamidase (PncA) Membrane Disruption of Membrane Potential & Transport HPOA->Membrane FAS1 Inhibition of Fatty Acid Synthase I HPOA->FAS1 PanD Degradation of PanD (CoA Biosynthesis) HPOA->PanD PncA->POA Death Bacterial Death Membrane->Death FAS1->Death PanD->Death

Caption: Proposed mechanisms of action for Pyrazinoic Acid (POA) in M. tuberculosis.

Quantitative Biological Data

The anti-tubercular activity of POA is typically quantified by its Minimum Inhibitory Concentration (MIC). This value is highly dependent on the pH of the growth medium.

CompoundOrganismAssay MediumpHMIC (μg/mL)Citation(s)
Pyrazinoic AcidM. tuberculosis H37RvBactec MGIT 9605.5100-150[11]
Pyrazinoic AcidM. tuberculosis7H12 Broth5.6240-480[12]
PyrazinamideM. tuberculosis H37RaPZA-S1 Medium5.525[13]
PyrazinamideM. tuberculosis H37RaPZA-S1 Medium6.0100[13]
PyrazinamideM. tuberculosis H37RaPZA-S1 Medium6.8200[13]
Experimental Protocol: MIC Determination by Microplate Alamar Blue Assay (MABA)

This protocol provides a general workflow for determining the MIC of compounds against M. tuberculosis.

G start Start prep_plate Prepare 96-well plate with serial dilutions of test compound start->prep_plate add_culture Inoculate wells with M. tuberculosis culture (e.g., H37Rv) prep_plate->add_culture incubate Incubate plate at 37°C for 5-7 days add_culture->incubate add_reagents Add Alamar Blue and Tween 80 incubate->add_reagents incubate_2 Re-incubate plate for 24 hours add_reagents->incubate_2 read_plate Read plate visually (Pink = Growth, Blue = No Growth) or with a fluorometer incubate_2->read_plate determine_mic Determine MIC: Lowest concentration with no growth (blue) read_plate->determine_mic end End determine_mic->end

Caption: General workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Steps:

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted in Middlebrook 7H9 broth (adjusted to the desired pH, e.g., 5.8) in a 96-well microplate.

  • Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase, and the culture is diluted to a standardized turbidity.

  • Inoculation: Each well of the microplate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Indicator Dye: A freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • Second Incubation: The plate is re-incubated for 24 hours.

  • Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

This compound: An Uncharacterized Analog

In contrast to the extensive body of research on pyrazinoic acid, there is a significant lack of publicly available data on the biological activity of this compound. Searches of scientific literature and biological activity databases yield minimal information beyond its chemical properties.[14]

Known Information
  • Chemical Identity: The compound is well-characterized chemically and is available from various commercial suppliers.[15]

  • Biological Activity: No specific anti-tubercular, anti-cancer, or other biological activity data has been published in peer-reviewed literature.

Structure-Activity Relationship (SAR) and Predicted Activity

While direct experimental data is lacking, insights from studies on other POA analogs can inform hypotheses about the potential effects of the 6-methyl substitution.

  • Steric Hindrance: The addition of a methyl group at the C6 position, adjacent to the nitrogen atom, could introduce steric hindrance. This might negatively impact the molecule's ability to bind to targets like PanD or to be recognized by bacterial efflux pumps.

  • Lipophilicity: The methyl group increases the lipophilicity of the molecule. This could potentially enhance its ability to penetrate the lipid-rich mycobacterial cell wall, a factor that has been shown to improve potency in some POA analogs.[16]

  • Electronic Effects: The methyl group is weakly electron-donating, which could subtly alter the acidity (pKa) of the carboxylic acid group and the overall electron distribution of the pyrazine ring. This might affect its protonophore activity and its ability to accumulate in an acidic environment.

Studies on substituted pyrazine-2-carboxamides have shown that substitutions on the pyrazine ring can modulate anti-tubercular activity.[17][18][19] For instance, alkylamino substitutions at the 3 and 5 positions of POA were found to be 5 to 10-fold more potent than POA itself.[4][16] However, the effect of a simple alkyl group at the C6 position has not been reported, highlighting a gap in the current understanding of the POA scaffold's SAR.

Comparative Summary and Future Directions

FeaturePyrazinoic Acid (POA)This compound
Primary Biological Activity Anti-tubercular (bactericidal)[1]Not experimentally determined
Mechanism of Action Multi-targeted: Disrupts membrane potential, inhibits FAS I, degrades PanD[2][5][6]Unknown
Key Feature Activity is highly dependent on acidic pH[7][12]Unknown
Quantitative Data (MIC) Well-documented against M. tuberculosis (e.g., 100-480 µg/mL at pH 5.5-5.6)[11][12]Not available
Clinical Relevance Active form of a first-line tuberculosis drug[3][9]None

Pyrazinoic acid is a cornerstone of tuberculosis therapy with a complex, pH-dependent mechanism of action. In stark contrast, its 6-methyl analog remains biologically uncharacterized. The addition of the methyl group could either enhance activity by increasing cell wall penetration or decrease it through steric hindrance or altered electronic properties.

This significant knowledge gap presents a clear opportunity for future research. The synthesis and evaluation of this compound against M. tuberculosis using the standardized protocols outlined in this guide would be a valuable first step. Such studies would not only determine the specific activity of this compound but also contribute crucial data to the broader understanding of the structure-activity relationships governing the pyrazinoid class of anti-tubercular agents, potentially guiding the design of novel analogs that can overcome pyrazinamide resistance.

References

Comparative Analysis of 6-Methylpyrazine-2-carboxylic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 6-Methylpyrazine-2-carboxylic acid analogs, supported by available experimental data. This document summarizes key findings on the biological activities of these compounds, details relevant experimental protocols, and visualizes the proposed mechanism of action.

While direct comparative studies on a series of this compound analogs are limited in the public domain, this guide synthesizes data from various studies on substituted pyrazine-2-carboxylic acid derivatives to provide insights into their structure-activity relationships. The focus is primarily on their antimycobacterial and antifungal activities, which are the most extensively studied aspects of this class of compounds.

Quantitative Data Summary

The biological activity of pyrazine-2-carboxylic acid analogs is significantly influenced by the nature and position of substituents on the pyrazine ring. The following table summarizes quantitative data for selected analogs, highlighting their antimycobacterial and antifungal efficacy. It is important to note that these compounds are not all direct analogs of this compound but represent the broader class of substituted pyrazine-2-carboxylic acid amides, offering valuable insights into structure-activity relationships.

CompoundTarget OrganismActivity MeasurementResultReference
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o)Mycobacterium tuberculosis% Inhibition72%[1][2]
3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid (2d)Fungal strainsMIC31.25-500 µmol·dm⁻³[1][2]
3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid (2f)Fungal strainsMIC31.25-500 µmol·dm⁻³[1][2]
3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid (2f)Algal strainsIC₅₀0.063 mmol·dm⁻³[1][2]
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid (2m)Spinach chloroplastsIC₅₀0.026 mmol·dm⁻³[1][2]
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4)C. albicansMIC3.125 µg/mL[3]
(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10)C. albicansMIC3.125 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound analogs.

Synthesis of Substituted Amides of Pyrazine-2-carboxylic Acids

A common method for synthesizing the amide derivatives involves the condensation of a pyrazine-2-carboxylic acid chloride with a substituted aniline.[1][2]

  • Preparation of Pyrazine-2-carboxylic Acid Chlorides: The corresponding substituted pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride, to form the acid chloride.

  • Condensation Reaction: The synthesized pyrazine-2-carboxylic acid chloride is then reacted with a ring-substituted aniline in an appropriate solvent.

  • Purification: The resulting amide is purified using techniques like recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, as well as elemental analysis.[1][2]

In Vitro Antimycobacterial Susceptibility Testing

The activity of the compounds against Mycobacterium tuberculosis is often determined using a microplate-based assay.[4][5][6][7]

  • Inoculum Preparation: A suspension of the M. tuberculosis strain (e.g., H37Rv) is prepared and its density is adjusted to a McFarland standard.

  • Drug Dilution: The test compounds are serially diluted in a suitable solvent (e.g., DMSO) and then added to microplate wells containing culture medium.

  • Inoculation: The prepared bacterial suspension is added to each well.

  • Incubation: The microplates are incubated at 37°C in a suitable atmosphere.

  • Activity Assessment: After a defined incubation period, bacterial growth is assessed. This can be done visually or by using a growth indicator dye like resazurin. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth.[4][5][6][7]

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for evaluating the in vitro antifungal activity of chemical compounds.[1][2]

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

  • Compound Dilution: The test compounds are serially diluted in the microplate wells containing RPMI 1640 medium buffered to pH 7.0.

  • Inoculation: The fungal suspension is added to each well.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents any visible fungal growth.[1][2]

Mandatory Visualization

Proposed Mechanism of Action of Pyrazinoic Acid

Pyrazinamide, a key antitubercular drug, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. The proposed mechanism of action of POA involves the disruption of membrane potential and inhibition of fatty acid synthase I (FAS-I), which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][9]

Mechanism_of_Action Proposed Mechanism of Action of Pyrazinoic Acid cluster_extracellular Extracellular (Acidic pH) cluster_cell_membrane Mycobacterial Cell Membrane cluster_cytoplasm Mycobacterial Cytoplasm Pyrazinamide Pyrazinamide (Prodrug) Pyrazinamide_in Pyrazinamide Pyrazinamide->Pyrazinamide_in Passive Diffusion Membrane Pyrazinamidase Pyrazinamidase (PncA) Pyrazinamide_in->Pyrazinamidase POA Pyrazinoic Acid (POA) (Active Form) Pyrazinamidase->POA Conversion FAS_I Fatty Acid Synthase I (FAS-I) POA->FAS_I Inhibition Disruption Membrane Potential Disruption POA->Disruption Causes Mycolic_Acid Mycolic Acid Synthesis FAS_I->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for MIC_Workflow Workflow for MIC Determination Start Start Prep_Inoculum Prepare Microbial Inoculum (Standardized Density) Start->Prep_Inoculum Inoculate_Plate Inoculate Microplate Wells Prep_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature Inoculate_Plate->Incubate Read_Results Assess Microbial Growth (e.g., Visual, Indicator Dye) Incubate->Read_Results Determine_MIC Determine MIC (Lowest Inhibitory Concentration) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Comparative Guide to Validating the Structure of Synthesized 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical, non-negotiable step. This guide provides a comprehensive overview of the analytical techniques and expected data for the structural validation of 6-Methylpyrazine-2-carboxylic acid (C₆H₆N₂O₂; MW: 138.12 g/mol ).[1][2][3][4]

To provide a clear benchmark, this guide will compare the expected analytical data for this compound with experimental data for its structural isomer, 5-Methylpyrazine-2-carboxylic acid. This comparison highlights the subtle yet crucial differences in spectroscopic data that allow for definitive structural assignment.

Structural Validation Workflow

A multi-technique approach is essential for the robust validation of a synthesized chemical structure. The general workflow involves a series of spectroscopic analyses, each providing a unique piece of the structural puzzle. The process ensures that the synthesized compound is indeed the target molecule and is free from significant impurities.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation start Synthesized Product (Crude this compound) purification Purification (e.g., Recrystallization, Chromatography) start->purification ms Mass Spectrometry (MS) Confirms Molecular Weight purification->ms ir FTIR Spectroscopy Identifies Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Maps C-H Framework purification->nmr comparison Data Comparison (Literature/Predicted/Alternative Compound) ms->comparison ir->comparison nmr->comparison validated Structure Validated comparison->validated

Caption: Workflow for the structural validation of a synthesized compound.

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected and known quantitative data for this compound and its isomer, 5-Methylpyrazine-2-carboxylic acid.

Table 1: ¹H and ¹³C NMR Data Comparison

Assignment This compound (Predicted Chemical Shifts, ppm)5-Methylpyrazine-2-carboxylic acid (Known Chemical Shifts, ppm)
¹H NMR
Pyrazine H (at C3)~8.9 - 9.1 (s, 1H)~9.2 (s, 1H)
Pyrazine H (at C5)~8.6 - 8.8 (s, 1H)~8.8 (s, 1H)
-CH₃~2.7 - 2.9 (s, 3H)~2.8 (s, 3H)
-COOH>12 (broad s, 1H)>12 (broad s, 1H)
¹³C NMR
C=O~165 - 170~166
Pyrazine C (at C2)~148 - 152~145
Pyrazine C (at C6)~155 - 160~152
Pyrazine C (at C3)~143 - 146~149
Pyrazine C (at C5)~140 - 143~142
-CH₃~20 - 22~21

Note: Predicted values for this compound are based on standard chemical shift increments and data from similar pyrazine derivatives.

Table 2: FTIR and Mass Spectrometry Data Comparison

Technique Feature This compound (Expected)5-Methylpyrazine-2-carboxylic acid (Known Experimental Data)
FTIR O-H stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (very broad)Broad absorption in the 3300-2500 cm⁻¹ region.[5]
C-H stretch (Aromatic/Alkyl)~3100-3000 cm⁻¹ (sharp), ~2950 cm⁻¹ (sharp)Sharp peaks within the broad O-H band.[5]
C=O stretch (Carboxylic Acid)1760 - 1690 cm⁻¹ (strong, sharp)Strong absorption around 1710 cm⁻¹.[6]
C=N, C=C stretch (Aromatic)~1600 - 1400 cm⁻¹ (multiple bands)Multiple bands in the 1600-1400 cm⁻¹ region.[5]
C-O stretch / O-H bend~1320-1210 cm⁻¹, ~1440-1395 cm⁻¹Bands present in these regions.[5]
Mass Spec. Molecular Ion [M]⁺•m/z 138m/z 138.[4]
Protonated Molecule [M+H]⁺m/z 139m/z 139
Key Fragmentsm/z 121 ([M-OH]⁺), m/z 93 ([M-COOH]⁺)m/z 121, 93.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized, purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves the sample and allows for the observation of the acidic proton.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • ¹H NMR: Identify the chemical shifts (δ) of the two distinct aromatic protons on the pyrazine ring, the singlet for the methyl group protons, and the broad singlet for the carboxylic acid proton, which typically appears far downfield (>12 ppm).[6] The integration of these peaks should correspond to a 1:1:3:1 ratio.

    • ¹³C NMR: Identify the six distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most deshielded (165-185 ppm).[6][7] The four aromatic carbons will appear between ~140-160 ppm, and the methyl carbon will be the most shielded (~20-22 ppm).[7]

    • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively, providing definitive structural proof.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

    • Collect a background spectrum of the empty accessory or a pure KBr pellet.

    • Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands. For this compound, the most prominent and diagnostic peaks are the very broad O-H stretch from the carboxylic acid dimer (3300-2500 cm⁻¹) and the strong C=O carbonyl stretch (1760-1690 cm⁻¹).[6]

    • Also, look for aromatic C=N and C=C stretching bands and C-H stretching bands. The absence of unexpected peaks (e.g., a strong, sharp O-H band around 3500 cm⁻¹ which would indicate an alcohol) helps confirm the purity of the sample.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and investigate fragmentation patterns.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Infuse the sample solution into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is common for this type of molecule and will typically produce a protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan a relevant m/z (mass-to-charge ratio) range, for example, m/z 50-300.

  • Data Analysis:

    • Confirm the presence of the correct molecular ion. For this compound (MW 138.12), the ESI mass spectrum should show a prominent peak at m/z 139.13, corresponding to the [M+H]⁺ ion.

    • Analyze the fragmentation pattern. Common losses for carboxylic acids include the loss of a hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da).[8] Therefore, fragments at m/z 121 and 93 would be expected and would provide further structural confirmation.

References

Comparative Guide to the Cross-Reactivity of 6-Methylpyrazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of hypothetical 6-Methylpyrazine-2-carboxylic acid derivatives. The aim is to illustrate how experimental data on cross-reactivity can be presented and interpreted to inform drug discovery and development. The data presented herein is for illustrative purposes and should be substantiated with experimental validation.

Pyrazine-containing compounds are prevalent in medicinal chemistry, with many derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Specifically, the pyrazine scaffold is a common motif in kinase inhibitors.[3][4][5] Given that many of these derivatives target specific enzymes or receptors, understanding their cross-reactivity is crucial to assess their selectivity and potential off-target effects.[3][6]

Data Presentation: Cross-Reactivity Profiles

The following table summarizes hypothetical cross-reactivity data for a series of this compound derivatives against a panel of protein kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value signifies higher potency.

DerivativePrimary TargetIC50 (nM) vs. Primary TargetCross-Reactivity Panel (IC50 in nM)
Compound A Kinase X15Kinase Y: 1500Kinase Z: >10000
Compound B Kinase X25Kinase Y: 800Kinase Z: 5000
Compound C Kinase Y50Kinase X: 2500Kinase Z: >10000
Compound D Kinase Z10Kinase X: 500Kinase Y: 2000

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key experiments to determine the cross-reactivity of this compound derivatives are provided below.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol is designed to assess the cross-reactivity of the derivatives by measuring their ability to compete with a known antigen for antibody binding.

Materials:

  • Microtiter plates pre-coated with the target antigen.

  • This compound derivatives (test compounds).

  • Biotinylated detection antibody specific to the target antigen.

  • Standard antigen solution.

  • Sample diluent.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the standard antigen and the test compounds in the sample diluent.

  • Add a fixed concentration of the biotinylated detection antibody to all wells of the microtiter plate.

  • Add the serially diluted standard antigen and test compounds to their respective wells.

  • Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Wash the plate three to five times with the wash buffer to remove unbound reagents.

  • Add the Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

  • Wash the plate again as described in step 5.

  • Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stop the reaction by adding the stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • The concentration of the test compound that causes a 50% reduction in the signal compared to the control (no competitor) is determined as the IC50 value. The cross-reactivity is calculated relative to the standard antigen.

Kinase Binding Assay (e.g., using TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of the derivatives to a panel of kinases.

Materials:

  • Terbium-labeled anti-tag antibody.

  • Tagged recombinant kinases (target and off-target kinases).

  • Fluorescently labeled tracer (a known ligand for the kinase).

  • This compound derivatives (test compounds).

  • Assay buffer.

  • Microplates (e.g., 384-well).

  • TR-FRET enabled microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the microplate wells, combine the tagged kinase, the terbium-labeled anti-tag antibody, and the fluorescently labeled tracer.

  • Add the serially diluted test compounds to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).

  • The FRET signal is generated when the terbium-labeled antibody and the fluorescent tracer are in close proximity due to binding to the kinase. The test compounds will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

  • The IC50 values are determined by plotting the FRET signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Kinase_Y Kinase Y Kinase_X->Kinase_Y Phosphorylates Kinase_Z Kinase Z Kinase_Y->Kinase_Z Phosphorylates Transcription_Factor Transcription Factor Kinase_Z->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Compound_A Compound A (High Selectivity for Kinase X) Compound_A->Kinase_X Compound_B Compound B (Moderate Selectivity) Compound_B->Kinase_X Compound_B->Kinase_Y

Caption: Hypothetical signaling pathway and points of inhibition.

G cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Detection and Analysis Prepare_Reagents Prepare Serial Dilutions of 6-Methylpyrazine-2-carboxylic acid derivatives Add_Compounds Add Test Compounds and Controls Prepare_Reagents->Add_Compounds Coat_Plate Coat Microplate with Target Antigen/Kinase Add_Antibody_Tracer Add Labeled Antibody or Tracer Coat_Plate->Add_Antibody_Tracer Add_Antibody_Tracer->Add_Compounds Incubate Incubate to Allow Competitive Binding Add_Compounds->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Detection Reagent (e.g., HRP Substrate) Wash->Add_Substrate Read_Signal Measure Signal (e.g., Absorbance, Fluorescence) Add_Substrate->Read_Signal Analyze_Data Calculate IC50 and Determine Cross-Reactivity Read_Signal->Analyze_Data

Caption: Experimental workflow for cross-reactivity assessment.

References

A Comparative Guide to the Synthetic Routes of 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Methylpyrazine-2-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and other biologically active compounds. The efficiency and scalability of its synthesis are critical for drug discovery and development programs. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the chemical pathways.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

Parameter Route 1: Oxidation of 2,6-Dimethylpyrazine Route 2: Condensation of Diamine and Dicarbonyl Route 3: Oxidation and Decarboxylation of 2-Methylquinoxaline
Starting Materials 2,6-Dimethylpyrazine, Potassium Permanganate2,3-Diaminopropionic Acid, Methylglyoxal2-Methylquinoxaline, Potassium Permanganate
Key Steps Direct OxidationCondensation, OxidationOxidation, Decarboxylation
Reported Yield ~60% (analogous reaction)[1]Mixture of isomers, specific yield for 6-methyl isomer not isolated[2]70-75% (for dicarboxylic acid intermediate)
Purity >99% (analogous reaction)[1]Not reportedNot reported for final product
Reaction Temperature 30-100 °C[1]Not specifiedOxidation: 90-100°C
Reaction Time Not specifiedNot specifiedOxidation: Not specified
Advantages Direct, one-step synthesis; potentially high purity.[1]Utilizes simple starting materials.Well-established oxidation step with good yield for the intermediate.
Disadvantages Potential for over-oxidation to the dicarboxylic acid; KMnO4 is a strong oxidant requiring careful control.Forms a mixture of 5- and 6-methyl isomers requiring separation.[2]Multi-step process; requires a selective decarboxylation step.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of each synthetic route.

Route 1: Oxidation of 2,6-Dimethylpyrazine

G A 2,6-Dimethylpyrazine B This compound A->B KMnO4, H2O, 30-100 °C G cluster_0 Condensation A 2,3-Diaminopropionic Acid C Dihydromethylpyrazine Intermediate A->C B Methylglyoxal B->C D Mixture of 5- and this compound C->D Oxidation G A 2-Methylquinoxaline B 2-Methyl-5,6-pyrazinedicarboxylic Acid A->B KMnO4, H2O, 90-100 °C C This compound B->C Selective Decarboxylation

References

The Evolving Landscape of Tuberculosis Treatment: A Comparative Look at Pyrazine-2-Carboxamide Derivatives and Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the ongoing battle against tuberculosis (TB), a global health threat, researchers are continually exploring novel compounds to overcome drug resistance and shorten treatment durations. While 6-Methylpyrazine-2-carboxylic acid is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, its structural backbone is shared with a class of compounds demonstrating significant anti-tuberculosis potential: pyrazine-2-carboxamide derivatives. This guide provides a comparative analysis of the efficacy of these derivatives against the standard first-line drugs for TB, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Standard of Care: The First-Line Anti-Tuberculosis Drugs

The current standard treatment for drug-susceptible TB is a multi-drug regimen consisting of four first-line agents: isoniazid, rifampicin, pyrazinamide, and ethambutol.[1] This combination therapy is crucial to prevent the development of drug resistance and effectively eliminate Mycobacterium tuberculosis.

DrugMechanism of Action
Isoniazid A prodrug activated by the mycobacterial enzyme KatG. It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3]
Rifampicin Inhibits bacterial DNA-dependent RNA polymerase, thereby suppressing RNA synthesis.[2][3]
Pyrazinamide A prodrug converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase. It disrupts membrane energetics and transport, and may inhibit fatty acid synthase I.[4][5][6]
Ethambutol Inhibits arabinosyl transferases, which are involved in the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[2][3]

Emerging Contenders: Pyrazine-2-Carboxamide Derivatives

Numerous studies have focused on synthesizing and evaluating derivatives of pyrazine-2-carboxylic acid, the core structure of the first-line drug pyrazinamide, to develop more potent anti-tubercular agents. While specific data on derivatives of this compound is limited, research on analogous substituted pyrazine-2-carboxamides provides valuable insights into their potential.

Comparative Efficacy Data

The following table summarizes the in vitro activity of selected pyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis H37Rv, compared to the standard drug pyrazinamide.

CompoundSubstituent(s)MIC (µg/mL)IC₅₀ (µM)IC₉₀ (µg/mL)Reference
Pyrazinamide (Standard) -6.25 - 25->20[7]
Derivative 1 N-(4-trifluoromethylphenyl)≤ 2--[8]
Derivative 2 N-(2-bromo-3-methylphenyl)≤ 2--[8]
Derivative 3 N-(3-iodo-4-methylphenyl)< 2--[8]
Derivative 4 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)-0.7280.819[7]
Derivative 5 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)6.25--[9]

MIC (Minimum Inhibitory Concentration): Lowest concentration of a drug that inhibits the visible growth of a microorganism. IC₅₀/IC₉₀ (Inhibitory Concentration): Concentration of a drug that inhibits 50% or 90% of a biological or biochemical function.

Experimental Protocols

Synthesis of N-Substituted Pyrazine-2-Carboxamides

A general method for the synthesis of N-substituted pyrazine-2-carboxamides involves the following steps:

  • Activation of Carboxylic Acid: The starting pyrazine-2-carboxylic acid derivative (e.g., 5-chloropyrazine-2-carboxylic acid) is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride.

  • Amidation: The resulting acyl chloride is then reacted with a substituted aniline or benzylamine in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., dry toluene or acetone) to yield the desired N-substituted pyrazine-2-carboxamide.

G cluster_synthesis Synthesis of N-Substituted Pyrazine-2-Carboxamides Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Pyrazine-2-carbonyl chloride Pyrazine-2-carbonyl chloride Pyrazine-2-carboxylic acid->Pyrazine-2-carbonyl chloride Activation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Pyrazine-2-carbonyl chloride N-Substituted Pyrazine-2-carboxamide N-Substituted Pyrazine-2-carboxamide Pyrazine-2-carbonyl chloride->N-Substituted Pyrazine-2-carboxamide Amidation Substituted Aniline/Benzylamine Substituted Aniline/Benzylamine Substituted Aniline/Benzylamine->N-Substituted Pyrazine-2-carboxamide

General synthesis workflow for N-substituted pyrazine-2-carboxamides.

In Vitro Anti-Mycobacterial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv is determined using the broth microdilution method.

  • Preparation of Drug Plates: The test compounds and standard drugs are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 0.5, which is then further diluted to achieve a final concentration of approximately 10⁵ CFU/mL in each well.[10]

  • Incubation: The inoculated plates are sealed and incubated at 37°C.

  • MIC Determination: The plates are read after a specified incubation period (typically 7-21 days) when visible growth is observed in the drug-free control wells. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[10][11]

G cluster_mic MIC Determination Workflow Prepare drug dilutions in 96-well plate Prepare drug dilutions in 96-well plate Inoculate plate with bacterial suspension Inoculate plate with bacterial suspension Prepare drug dilutions in 96-well plate->Inoculate plate with bacterial suspension Prepare M. tuberculosis inoculum Prepare M. tuberculosis inoculum Prepare M. tuberculosis inoculum->Inoculate plate with bacterial suspension Incubate plate at 37°C Incubate plate at 37°C Inoculate plate with bacterial suspension->Incubate plate at 37°C Read results and determine MIC Read results and determine MIC Incubate plate at 37°C->Read results and determine MIC

Workflow for the broth microdilution MIC assay.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for pyrazinamide and its derivatives involves the conversion to pyrazinoic acid, which disrupts the bacterial cell membrane potential and inhibits key enzymes involved in fatty acid synthesis.[4][5][6] This dual action is particularly effective against semi-dormant mycobacteria found in the acidic environment of granulomas.

G cluster_moa Mechanism of Action of Pyrazinamide Derivatives Pyrazinamide Derivative (Prodrug) Pyrazinamide Derivative (Prodrug) Pyrazinoic Acid (Active Drug) Pyrazinoic Acid (Active Drug) Pyrazinamide Derivative (Prodrug)->Pyrazinoic Acid (Active Drug) Activation by Pyrazinamidase (PncA) Pyrazinamidase (PncA) Pyrazinamidase (PncA)->Pyrazinoic Acid (Active Drug) Disruption of Membrane Potential Disruption of Membrane Potential Pyrazinoic Acid (Active Drug)->Disruption of Membrane Potential Inhibition of Fatty Acid Synthase I Inhibition of Fatty Acid Synthase I Pyrazinoic Acid (Active Drug)->Inhibition of Fatty Acid Synthase I Bactericidal Effect Bactericidal Effect Disruption of Membrane Potential->Bactericidal Effect Inhibition of Fatty Acid Synthase I->Bactericidal Effect

Proposed mechanism of action for pyrazinamide and its derivatives.

Conclusion

The exploration of pyrazine-2-carboxamide derivatives as potential anti-tuberculosis agents presents a promising avenue for the development of new and more effective treatments. The data indicates that specific substitutions on the pyrazine and phenyl rings can lead to compounds with significantly higher in vitro activity compared to the parent drug, pyrazinamide. Further research, including in vivo efficacy studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of this class of compounds and to identify lead candidates for clinical development. The methodologies and comparative data presented in this guide serve as a valuable resource for advancing these research efforts.

References

Benchmarking 6-Methylpyrazine-2-carboxylic acid activity against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals interested in the inhibitory potential of 6-Methylpyrazine-2-carboxylic acid, a comprehensive review of publicly available scientific literature reveals a notable absence of direct inhibitory activity data for the compound itself. While its derivatives and coordination complexes have shown biological activities against various targets, quantitative inhibitory metrics such as IC50 or Ki values for the parent molecule, this compound, are not currently reported.

This guide aims to provide a clear overview of the existing research landscape for this compound and related compounds, highlighting the activities of its derivatives and suggesting potential avenues for future investigation.

Lack of Direct Inhibitory Data for this compound

Extensive searches of scientific databases and literature have not yielded any studies that report the direct inhibitory activity of this compound on a specific biological target. Consequently, a direct benchmark comparison against known inhibitors is not feasible at this time. The available research focuses on the synthesis and biological evaluation of more complex molecules derived from this pyrazine scaffold.

Biological Activities of this compound Derivatives

While data on the parent compound is scarce, its derivatives have been synthesized and evaluated for a range of biological activities. This suggests that the this compound core can serve as a valuable scaffold for the development of bioactive compounds.

Antimicrobial and Antioxidant Activities: Derivatives of pyrazine-2-carboxylic acid have been synthesized and shown to exhibit good antimicrobial activity against various bacterial and fungal strains, including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. Some of these derivatives also demonstrate antioxidant properties. Molecular docking studies suggest that the antibacterial activity of certain derivatives may be attributed to the inhibition of GlcN-6-P synthase.

Antifungal and Antialgal Activities: Amides derived from pyrazine-2-carboxylic acids have been investigated for their in vitro antifungal effects. For instance, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid have shown poor to moderate antifungal activity.

Photosynthesis Inhibition: Certain substituted amides of pyrazine-2-carboxylic acids have been found to inhibit the oxygen evolution rate in spinach chloroplasts, indicating an effect on photosynthesis. The most active of these was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid.

The logical relationship for the development and testing of these derivatives can be visualized as follows:

This compound This compound Chemical Synthesis (Derivatization) Chemical Synthesis (Derivatization) This compound->Chemical Synthesis (Derivatization) Bioactive Derivatives Bioactive Derivatives Chemical Synthesis (Derivatization)->Bioactive Derivatives Biological Screening Biological Screening Bioactive Derivatives->Biological Screening Antimicrobial Activity Antimicrobial Activity Biological Screening->Antimicrobial Activity Antifungal Activity Antifungal Activity Biological Screening->Antifungal Activity Photosynthesis Inhibition Photosynthesis Inhibition Biological Screening->Photosynthesis Inhibition

Caption: Workflow for investigating derivatives of this compound.

Future Directions

The absence of direct inhibitory data for this compound presents an opportunity for novel research. Future studies could focus on:

  • Broad-spectrum screening: Testing the compound against a wide range of enzymes and receptors to identify potential biological targets.

  • Investigating related targets: Given that metal complexes of the similar compound 6-methylpyridine-2-carboxylic acid show α-glucosidase inhibition, this could be a promising starting point for evaluating this compound.

  • Computational studies: Employing in silico methods such as molecular docking to predict potential binding interactions with various protein targets, which can then be validated experimentally.

Experimental Protocols for Derivative Synthesis

For researchers interested in exploring the synthesis of derivatives, a general protocol involves the use of a coupling reagent to facilitate the reaction between the carboxylic acid and an amine.

General Synthesis of Pyrazine-2-Carboxylic Acid Derivatives: A common method involves the use of a coupling agent like propyl phosphonic anhydride (T3P). In a typical reaction, T3P is added to a stirred suspension of the substituted pyrazine-2-carboxylic acid, an appropriate N-heteroarylpiperazine hydrochloride, and a base such as diisopropylethyl amine in a solvent like N,N-Dimethylformamide (DMF) under an inert atmosphere. The reaction mixture is typically stirred at room temperature. Following the completion of the reaction, the product is isolated through extraction and can be purified using standard techniques.

The experimental workflow for such a synthesis can be outlined as follows:

cluster_reactants Starting Materials Reactants Reactants Process Process Reactants->Process Combine & Stir Work-up (Extraction) Work-up (Extraction) Process->Work-up (Extraction) Product Product Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Amine Amine Coupling Agent (e.g., T3P) Coupling Agent (e.g., T3P) Base (e.g., DIPEA) Base (e.g., DIPEA) Solvent (e.g., DMF) Solvent (e.g., DMF) Purification Purification Work-up (Extraction)->Purification Purification->Product

Caption: General workflow for the synthesis of pyrazine-2-carboxylic acid derivatives.

A Head-to-Head Comparison of Pyrazine-Based Antitubercular Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazine-based antitubercular agents, focusing on the cornerstone drug, pyrazinamide (PZA), and its promising analogs. This report synthesizes experimental data on their efficacy and safety, details the methodologies for their evaluation, and visualizes key pathways and workflows to support further research and development in the fight against tuberculosis (TB).

Pyrazinamide is a critical first-line drug for treating tuberculosis, unique in its ability to eradicate persistent, non-replicating mycobacteria.[1][2] This sterilizing activity is pivotal in shortening the duration of TB therapy.[1][2] However, the rise of PZA-resistant strains of Mycobacterium tuberculosis necessitates the development of new, more effective pyrazine-based agents.[1][2] This guide presents a comparative analysis of PZA and several of its analogs, offering a valuable resource for the scientific community.

Performance Data: A Comparative Analysis

The following tables summarize the in vitro activity and cytotoxicity of pyrazinamide and its derivatives from various studies. The minimum inhibitory concentration (MIC) is a key measure of a drug's potency against M. tuberculosis, while cytotoxicity data provides insights into its safety profile.

Table 1: Antitubercular Activity of Pyrazinamide and its Analogs against M. tuberculosis H37Rv
CompoundChemical Name/ClassMIC (µg/mL)MIC (µM)Reference
Pyrazinamide (PZA)Pyrazine-2-carboxamide100-[3][4]
5-Chloropyrazinamide (5-Cl-PZA)5-chloro-pyrazine-2-carboxamide12.5 - 25-[5][6]
Analog 1f N-(2-morpholinoethyl)pyrazine-2-carboxamide8.0-[7]
Analog 8 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide1.566[8][9]
Analog 5d Pyrazinamide derivative<6.25-[3][4]
Analog 5g Pyrazinamide derivative<6.25-[3][4]
IND-PZNIndolizine-Pyrazinamide conjugate>50-[10]

Note: The MIC for PZA can vary depending on the experimental conditions, particularly the pH of the medium.

Table 2: Cytotoxicity of Pyrazinamide and its Analogs
CompoundCell LineCytotoxicity Metric (IC50 or % viability)ConcentrationReference
Pyrazinamide (PZA)Vero cells>50% viability1.5 mM[11]
Pyrazinoic Acid (POA)Vero cells>50% viability1.5 mM[11]
Analog 8 HepG2IC50 ≥ 250 µM-[8][9]
POA Analog 23 Vero cells>50% viability1.5 mM[11]
POA Analog 24 Vero cells>50% viability1.5 mM[11]

Mechanism of Action: The Pyrazinamide Pathway

Pyrazinamide is a prodrug, meaning it requires activation within the mycobacterial cell to become effective.[1] The established mechanism involves the conversion of PZA to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase, which is encoded by the pncA gene.[12] Resistance to PZA is most commonly caused by mutations in this gene.[12] While the precise target of POA is still a subject of research, several mechanisms have been proposed, including the disruption of membrane transport and energetics, inhibition of fatty acid synthase I, and the inhibition of trans-translation by binding to the ribosomal protein S1 (RpsA).[12]

Pyrazinamide Mechanism of Action cluster_bacterium Mycobacterium tuberculosis PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Drug) PZA->POA Activation Targets Multiple Cellular Targets: - Membrane Energetics - Fatty Acid Synthesis (FAS I) - Trans-translation (RpsA) POA->Targets Disruption PncA Pyrazinamidase (encoded by pncA) PncA->PZA Inhibition Inhibition of Mycobacterial Growth Targets->Inhibition

Activation pathway of Pyrazinamide within Mycobacterium tuberculosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of pyrazine-based antitubercular agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.

1. Microplate Alamar Blue Assay (MABA):

  • Principle: This colorimetric assay uses the redox indicator Alamar Blue to measure cell viability. Metabolically active cells reduce the blue dye to a pink, fluorescent product.

  • Procedure:

    • A two-fold serial dilution of the test compounds is prepared in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for a specified period (typically 5-7 days).

    • Alamar Blue solution is added to each well, and the plates are re-incubated.

    • The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

2. Broth Dilution Method:

  • Principle: This method involves challenging the bacteria with a range of drug concentrations in a liquid growth medium.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Middlebrook 7H9).

    • Each tube is inoculated with a standardized suspension of M. tuberculosis.

    • Tubes are incubated at 37°C until visible growth is observed in the drug-free control.

    • The MIC is the lowest concentration of the drug that shows no visible growth.

Cytotoxicity Assay

Cytotoxicity assays are crucial for assessing the potential toxicity of drug candidates to mammalian cells.

1. MTT Assay on HepG2 Cells:

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.

  • Procedure:

    • HepG2 (human liver cancer) cells are seeded in 96-well plates and allowed to adhere.

    • The cells are treated with various concentrations of the test compounds.

    • After an incubation period, the MTT reagent is added to each well.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.

2. Vero Cell Viability Assay:

  • Principle: Similar to the MTT assay, this assesses the viability of Vero (monkey kidney epithelial) cells upon exposure to the test compounds.

  • Procedure:

    • Vero cells are cultured in 96-well plates.

    • The cells are exposed to a range of concentrations of the pyrazine-based compounds.

    • Cell viability is measured using a suitable assay, such as the XTT assay, which is similar to the MTT assay.

    • The percentage of cell viability is calculated relative to untreated control cells.[11]

Experimental Workflow for Antitubercular Agent Evaluation Start Synthesis of Pyrazine-based Analogs InVitro In Vitro Screening Start->InVitro MIC MIC Determination (e.g., MABA) InVitro->MIC Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2) InVitro->Cytotoxicity Lead Lead Compound Identification MIC->Lead Cytotoxicity->Lead InVivo In Vivo Efficacy (e.g., Mouse Model) Lead->InVivo ADMET ADMET Profiling Lead->ADMET Clinical Preclinical and Clinical Development InVivo->Clinical ADMET->Clinical

A generalized workflow for the discovery and evaluation of new antitubercular agents.

Conclusion

The development of novel pyrazine-based antitubercular agents is a promising strategy to combat the growing threat of drug-resistant tuberculosis. Several pyrazinamide analogs have demonstrated potent in vitro activity against M. tuberculosis, with some showing improved efficacy and lower cytotoxicity compared to the parent drug. The data and protocols presented in this guide provide a foundation for researchers to build upon in their quest for more effective and safer treatments for this devastating disease. Further in vivo studies and clinical trials are essential to translate these promising in vitro results into tangible clinical benefits.

References

Binding Affinity of 6-Methylpyrazine-2-carboxylic Acid: A Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound to its target protein is a cornerstone of preclinical research. This guide provides a comparative overview of the binding affinity of 6-Methylpyrazine-2-carboxylic acid. However, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative binding affinity data (such as Kᵢ, Kₐ, or IC₅₀ values) for this compound against any particular protein target.

This guide will, therefore, outline the standard experimental methodologies used to determine binding affinity and present a template for how such data would be comparatively summarized. Additionally, a generalized workflow for these experimental procedures is provided in a visual format.

Experimental Protocols for Determining Binding Affinity

The following are detailed methodologies for key experiments commonly employed to quantify the interaction between a small molecule, such as this compound, and its protein target.

1. Surface Plasmon Resonance (SPR)

  • Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One interacting partner (e.g., the protein) is immobilized on the sensor surface, and the other (the small molecule) is flowed over the surface at various concentrations.

  • Experimental Protocol:

    • Immobilization: The target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Binding Analysis: A series of concentrations of this compound, prepared in a suitable running buffer, are injected over the sensor surface. The association and dissociation phases are monitored in real-time.

    • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₐ).

2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique can determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

  • Experimental Protocol:

    • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe at a higher concentration. Both are in an identical buffer to minimize heat of dilution effects.

    • Titration: A series of small aliquots of the this compound solution are injected into the protein solution.

    • Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to calculate the thermodynamic parameters of the interaction.

3. Radioligand Binding Assay

  • Principle: This highly sensitive technique uses a radioactively labeled ligand (radioligand) that binds to the target receptor. A non-labeled compound (the test compound, e.g., this compound) is then used to compete for binding with the radioligand.

  • Experimental Protocol:

    • Assay Setup: A fixed concentration of the radioligand and the target protein (or cell membranes expressing the receptor) are incubated with varying concentrations of this compound.

    • Separation: After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. A competition binding curve is generated, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Data Presentation: A Comparative Template

While specific data for this compound is not available, the following table illustrates how binding affinity data would be presented for comparison with alternative compounds.

CompoundTarget ProteinAssay MethodKᵢ (nM)Kₐ (nM)IC₅₀ (nM)
This compound[Target A][e.g., SPR][Data][Data][Data]
Alternative Compound 1[Target A][e.g., SPR][Data][Data][Data]
Alternative Compound 2[Target A][e.g., ITC][Data][Data][Data]
This compound[Target B][e.g., Radioligand Assay][Data][Data][Data]
Alternative Compound 3[Target B][e.g., Radioligand Assay][Data][Data][Data]

Visualizing the Experimental Workflow

The following diagrams illustrate the generalized workflows for determining binding affinity using the described experimental techniques.

cluster_SPR Surface Plasmon Resonance (SPR) Workflow A Immobilize Target Protein on Sensor Chip B Inject 6-Methylpyrazine-2-carboxylic acid at Various Concentrations A->B C Monitor Association and Dissociation B->C D Fit Sensorgrams to Binding Model C->D E Determine ka, kd, and KD D->E cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow F Load Protein into Cell and Ligand into Syringe G Inject Ligand into Protein Solution F->G H Measure Heat Change After Each Injection G->H I Plot Heat Change vs. Molar Ratio H->I J Fit Isotherm to Binding Model I->J K Determine KD, ΔH, and n J->K cluster_Radioligand Radioligand Binding Assay Workflow L Incubate Radioligand, Protein, and Test Compound M Separate Bound and Free Radioligand L->M N Quantify Bound Radioactivity M->N O Plot % Specific Binding vs. Compound Concentration N->O P Determine IC50 and Calculate Ki O->P

Safety Operating Guide

Proper Disposal of 6-Methylpyrazine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals now have a clear and concise guide for the proper disposal of 6-Methylpyrazine-2-carboxylic acid. This document outlines the essential safety and logistical procedures to ensure the safe and compliant handling of this chemical waste. Adherence to these guidelines is crucial for maintaining laboratory safety and environmental protection.

This compound, a compound frequently used in pharmaceutical research, is classified as a hazardous substance.[1][2][3] It is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, its disposal is subject to stringent regulations to mitigate risks to human health and the environment.

Hazard Identification and Safety Precautions

Before handling this compound for disposal, it is imperative to be aware of its associated hazards and to take the necessary safety precautions.

Hazard StatementPrecautionary Measures
Causes skin irritation[1]Wear protective gloves and clothing.[1]
Causes serious eye irritation[1]Wear eye and face protection.[1]
May cause respiratory irritation[1]Avoid breathing dust/fumes. Use only in a well-ventilated area.[1]
Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[4] Do not dispose of this chemical in the regular trash or down the drain.[4][5]

1. Waste Collection and Storage:

  • Container: Place the waste in a clean, dry, and sealable container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[4] The label should include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the location of origin (e.g., laboratory room number).[4]

  • Storage: Store the sealed container in a well-ventilated area, away from incompatible materials.[1][6] Keep the container tightly closed except when adding waste.[7]

2. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with a complete list of the chemicals for disposal, including this compound and any other components in the waste mixture.[4]

3. Handling Spills:

  • In the event of a spill, immediately alert personnel in the area.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1]

  • For dry spills, use a dry clean-up procedure to avoid generating dust. Sweep or vacuum the material and place it in a sealed and labeled container for disposal.[1]

  • For wet spills, absorb the material with an inert substance and place it in a labeled container.

  • Wash the spill area with large amounts of water.[1]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]

  • The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[7]

  • After triple-rinsing, the defaced container may be disposed of as regular trash, though it is best to consult with your EHS department for specific institutional policies.[7][8]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

start Start: Have 6-Methylpyrazine- 2-carboxylic acid waste is_spill Is it a spill? start->is_spill collect_waste Collect waste in a 'Hazardous Waste' labeled, sealed container. is_spill->collect_waste No spill_cleanup Follow spill cleanup procedure: - Wear appropriate PPE - Contain and collect spill material - Place in labeled hazardous waste container is_spill->spill_cleanup Yes store_waste Store container in a well-ventilated area. collect_waste->store_waste spill_cleanup->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Methylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 6-Methylpyrazine-2-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of your research. Targeted at researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to mitigate risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Adherence to the prescribed personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin irritation upon contact.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against dust particles and splashes, preventing serious eye irritation.[1]
Face Protection Face shield (in addition to goggles when splash hazards are high).To provide a broader barrier of protection for the face.[1]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust generation is likely and ventilation is inadequate, a NIOSH-approved respirator for dust should be worn.To prevent respiratory tract irritation from inhalation of dust particles.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) and label containers appropriately before bringing the chemical into the work area.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to control dust.

  • Handle the solid chemical carefully to avoid generating dust.

  • Use appropriate tools (e.g., spatula) for transferring the solid.

  • Close the container tightly after use.[1]

3. Dissolution and Reaction:

  • When dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.

  • If heating is required, use a controlled heating source (e.g., heating mantle with a stirrer) and monitor the reaction closely.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.

  • Unused Chemical: Unwanted or expired this compound should be disposed of in its original container or a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams.

  • Contaminated Solutions: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container designated for liquid chemical waste.

Disposal Procedure:

  • All waste must be disposed of as hazardous waste.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste pickup and disposal.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather and Label Materials prep_setup->prep_materials handle_weigh Weigh Chemical prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area & Equipment handle_reaction->cleanup_decon cleanup_waste Segregate and Store Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe dispose_contact Contact EHS for Waste Pickup cleanup_waste->dispose_contact cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.